1,1,1-Trifluoropentan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoropentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKZRKZHFDRIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285752 | |
| Record name | 1,1,1-trifluoropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-56-2 | |
| Record name | 383-56-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1,1,1-Trifluoropentan-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoropentan-2-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a key building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance pharmacokinetic and pharmacodynamic properties, making trifluoromethyl ketones valuable intermediates in drug discovery.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Strategic Importance of this compound
The trifluoromethyl group is a cornerstone of contemporary drug design. Its high electronegativity and the strength of the carbon-fluorine bond can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] Specifically, blocking metabolic "soft spots" with a -CF3 group can prevent unwanted oxidative degradation, thereby improving a drug candidate's oral bioavailability and in vivo exposure. This compound serves as a versatile precursor for creating more complex fluorinated molecules, finding applications in the development of novel therapeutics across areas like oncology, neurology, and infectious diseases.[1][5]
Synthesis of this compound
Rationale for Synthetic Route Selection
The most direct and reliable method for synthesizing α-trifluoromethyl ketones is the nucleophilic addition of an organometallic reagent to a trifluoroacetyl derivative. The Grignard reaction, specifically the addition of propylmagnesium bromide to ethyl trifluoroacetate, is a robust and well-established choice.
Causality of Experimental Choices:
-
Ethyl Trifluoroacetate (ETFA): This is an excellent electrophile. The strong electron-withdrawing effect of the -CF3 group makes the carbonyl carbon highly susceptible to nucleophilic attack.
-
Propylmagnesium Bromide (Grignard Reagent): This organometallic compound provides a potent propyl nucleophile (formally a propyl anion). It is readily prepared from 1-bromopropane and magnesium turnings.
-
Anhydrous Diethyl Ether: This is the solvent of choice for several reasons. Its lone pair electrons solvate the magnesium ion of the Grignard reagent, stabilizing it. Its anhydrous nature is critical, as Grignard reagents are strong bases and will react violently with protic solvents like water. Its low boiling point simplifies removal during workup.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The propyl group attacks the carbonyl carbon of ETFA, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield the desired ketone, this compound.
Synthetic Pathway Diagram
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Ethyl trifluoroacetate (1.0 equiv)
-
1-Bromopropane (1.1 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Preparation:
-
All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.
-
Place magnesium turnings (1.2 equiv) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromopropane (1.1 equiv) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a few drops of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]
-
-
Reaction with Ethyl Trifluoroacetate:
-
In a separate flask under an inert atmosphere, dissolve ethyl trifluoroacetate (1.0 equiv) in anhydrous diethyl ether.
-
Cool this solution to 0°C using an ice bath.
-
Slowly add the prepared propylmagnesium bromide solution to the cooled ethyl trifluoroacetate solution via a cannula or dropping funnel. This addition is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound as a colorless liquid.
-
Characterization of this compound
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a complete structural elucidation.
Characterization Workflow
Caption: Workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Protocol: Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Data: The proton NMR spectrum will show three distinct signals corresponding to the propyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~2.65 | Triplet (t) | ~7.4 | 2H | -CH ₂-C=O |
| ~1.70 | Sextet | ~7.4 | 2H | -CH₂-CH ₂-CH₃ |
| ~0.95 | Triplet (t) | ~7.4 | 3H | -CH ₃ |
Expected ¹³C NMR Data: The ¹³C spectrum, typically run with proton decoupling, will show characteristic splitting due to coupling with the fluorine atoms.[7][8]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~197.5 | Quartet (q) | ~35 | C =O (C2) |
| ~115.7 | Quartet (q) | ~290 | C F₃ (C1) |
| ~39.5 | Singlet | - | C H₂ (C3) |
| ~16.8 | Singlet | - | C H₂ (C4) |
| ~13.5 | Singlet | - | C H₃ (C5) |
Expected ¹⁹F NMR Data: ¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorine-containing compounds.[9][10]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -81.5 | Singlet | -CF ₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[11][12]
Protocol: A spectrum can be obtained from a thin film of the neat liquid product between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2970-2880 | Medium | C-H Stretch | Alkyl CH₂, CH₃ |
| ~1760 | Strong | C=O Stretch | Ketone |
| ~1350-1100 | Strong | C-F Stretch | Trifluoromethyl |
The strong absorption at ~1760 cm⁻¹ is highly characteristic of the ketone carbonyl group, while the intense bands in the 1350-1100 cm⁻¹ region are definitive for the C-F bonds of the trifluoromethyl group.[13][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol: The sample is typically introduced via Gas Chromatography (GC-MS) for simultaneous separation and analysis. Electron Ionization (EI) is a common method.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular weight of C₅H₇F₃O is 140.04 g/mol . A peak at m/z = 140 would correspond to the molecular ion.
-
Key Fragments: Common fragmentation patterns for ketones involve α-cleavage.
-
m/z = 97: Loss of the propyl group (•CH₂CH₂CH₃), leaving the [CF₃CO]⁺ fragment.
-
m/z = 69: This is a very common and often base peak in the mass spectra of trifluoromethyl-containing compounds, corresponding to the [CF₃]⁺ cation.[15]
-
m/z = 43: Loss of the trifluoroacetyl group (•COCF₃), leaving the [CH₃CH₂CH₂]⁺ fragment.
-
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[16][17]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16][18] Ground all equipment to prevent static discharge. Use spark-proof tools.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[19]
Conclusion
This guide has detailed a reliable and scalable synthesis of this compound via a Grignard reaction, emphasizing the rationale behind the chosen methodology. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and MS has been presented, providing the necessary data to verify the structure and purity of the final product. Adherence to the described protocols and safety precautions will enable researchers to confidently produce and validate this important fluorinated building block for applications in drug discovery and materials science.
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Physicochemical properties of 1,1,1-Trifluoropentan-2-one
An In-depth Technical Guide to 1,1,1-Trifluoropentan-2-one
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into the handling and utilization of this fluorinated ketone.
Introduction: The Significance of Fluorinated Ketones
Fluorinated organic compounds are of paramount importance in modern chemistry, largely due to the unique properties imparted by the fluorine atom, such as high thermal stability, increased lipophilicity, and altered electronic characteristics. This compound belongs to the class of α-trifluoromethyl ketones, which are valuable building blocks in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly activates the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide delves into the specific attributes of this compound, providing a foundational understanding for its application in scientific research and development.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity and structure is fundamental to its application.
-
IUPAC Name: this compound
-
CAS Number: 383-56-2[3]
-
Synonyms: Ethyl trifluoromethyl ketone
-
Molecular Formula: C₅H₇F₃O[3]
-
Molecular Weight: 140.105 g/mol [3]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to biological interactions. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from structurally similar fluorinated ketones. The presence of the CF₃ group typically leads to a lower boiling point compared to its non-fluorinated analog (2-pentanone, b.p. 102 °C) due to reduced intermolecular forces.
| Property | Value / Expected Range | Source |
| Appearance | Colorless liquid (Expected) | Inferred |
| Boiling Point (°C) | ~70-90 (Estimated) | Inferred from related compounds |
| Density (g/mL) | ~1.1-1.2 (Estimated at 25°C) | Inferred from related compounds |
| Solubility | Soluble in organic solvents; limited solubility in water. |
Note: Estimated values are based on trends observed in homologous series of fluorinated ketones, such as 1,1,1-Trifluoro-2-butanone (b.p. 50-51 °C) and 1,1,1-Trifluoroacetone (b.p. 22 °C).[4]
Synthesis and Reactivity
General Synthesis Pathway: Grignard Reaction
A robust and common method for synthesizing α-trifluoromethyl ketones is the reaction of a trifluoroacetic acid ester with a Grignard reagent. For this compound, this involves the nucleophilic addition of a propyl Grignard reagent to ethyl trifluoroacetate.
The causality behind this choice is the high reactivity of the Grignard reagent towards the ester carbonyl. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) to prevent quenching of the highly basic Grignard reagent. The reaction proceeds via a tetrahedral intermediate which then collapses to form the ketone.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a self-validating system based on established organometallic chemistry principles.
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq).
-
Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of propyl bromide (1.0 eq) in anhydrous diethyl ether to the flask, maintaining a gentle reflux. Stir until the magnesium is consumed.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared propylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous diethyl ether dropwise via an addition funnel, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by fractional distillation to yield pure this compound.
-
Inherent Reactivity
The key to the utility of this compound is the electrophilicity of its carbonyl carbon. The three fluorine atoms inductively withdraw electron density, making the carbonyl group highly activated towards nucleophiles. This allows it to participate in a wide range of reactions, including:
-
Aldol condensations
-
Wittig reactions
-
Reductions to form the corresponding chiral alcohol, 1,1,1-trifluoropentan-2-ol, a valuable chiral building block.[5]
Potential Applications in Research and Development
As a versatile chemical building block, this compound is a strategic component for innovation.
-
Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This ketone is an ideal starting material for creating novel fluorinated pharmaceuticals.
-
Agrochemicals: It can be used as an intermediate in the synthesis of potent herbicides, pesticides, and fungicides. The CF₃ group often increases the biological activity of these compounds.[2]
-
Materials Science: Incorporation of this molecule into polymers can yield materials with enhanced properties, such as improved thermal stability, chemical resistance, and specific optical characteristics.[1]
Safety, Handling, and Storage
-
General Hazards: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[8] It is likely to be an irritant to the eyes, skin, and respiratory tract.[6][8] The toxicological properties have not been fully investigated.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Use spark-proof tools and explosion-proof equipment.[6][7] Ground all containers and equipment to prevent static discharge. Avoid contact with skin, eyes, and inhalation of vapors.[6]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[6] Keep the container tightly closed. It is often recommended to store such chemicals under an inert atmosphere (e.g., nitrogen).[7]
-
Incompatible Materials: Strong oxidizing agents, strong bases, alkali metals, and finely powdered metals.[6][7]
Conclusion
This compound is a valuable fluorinated building block with significant potential in various fields of chemical synthesis. Its unique reactivity, driven by the electron-withdrawing trifluoromethyl group, makes it a powerful tool for constructing complex molecules. While direct experimental data is limited, a clear understanding of its properties and reactivity can be established through the analysis of structurally related compounds. Adherence to strict safety protocols is essential when handling this and other reactive fluorinated reagents.
References
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943. Retrieved from [Link]
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ChemBK. (2024, April 10). 1,1,1-trifluoropropan-2-one. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,1,1-Trifluoro-2-butanone: A Versatile Chemical Building Block for Innovation. Retrieved from [Link]
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INTERSURFCHEM SOLUTIONS. (n.d.). 1,1,1-Trifluoroacetone. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trifluoropentane | C5H9F3 | CID 228005. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 1,1,1-Trifluoroacetone: A Chemical Building Block. Retrieved from [Link]
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1H and 19F NMR spectroscopic data of 1,1,1-Trifluoropentan-2-one
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of 1,1,1-Trifluoropentan-2-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For organofluorine compounds, which are of paramount importance in pharmaceuticals, agrochemicals, and materials science, ¹⁹F NMR provides an exceptionally powerful and direct method of analysis. This guide offers a detailed examination of the ¹H and ¹⁹F NMR spectra of this compound. By integrating fundamental principles with practical interpretation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the characterization of fluorinated molecules. We will explore the causality behind spectral features, present a robust experimental protocol, and provide a holistic interpretation of the molecule's spectroscopic signature.
Foundational Principles of ¹H and ¹⁹F NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.
¹H NMR Spectroscopy: Proton NMR is the most common form of NMR. The position of a proton's resonance signal, its chemical shift (δ) , is primarily influenced by the electron density surrounding it. Electron-withdrawing groups decrease the electron density (deshielding), causing the signal to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect[1][2]. Furthermore, the magnetic fields of neighboring protons can interact through the chemical bonds, a phenomenon known as spin-spin coupling (J-coupling) . This coupling splits a proton's signal into a multiplet (e.g., doublet, triplet, quartet), with the splitting pattern typically following the n+1 rule, where 'n' is the number of equivalent neighboring protons[3][4].
¹⁹F NMR Spectroscopy: Fluorine-19 is an ideal nucleus for NMR analysis due to several key advantages[5][6][7]:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring form of fluorine, eliminating the need for isotopic enrichment.
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H and the third most receptive nucleus overall[6].
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR can span over 800 ppm, which is significantly larger than the ~15 ppm range for ¹H NMR. This wide dispersion minimizes signal overlap, even in complex molecules, leading to cleaner, more easily interpretable spectra[5][6].
Similar to proton NMR, ¹⁹F chemical shifts are highly dependent on the molecular environment[7][8]. Additionally, ¹⁹F nuclei couple with neighboring ¹H nuclei (heteronuclear coupling), providing crucial connectivity information. These ¹H-¹⁹F coupling constants are often larger than ¹H-¹H couplings and can be observed over two, three, or even more bonds[5][6][9][10].
Structural Analysis of this compound
To fully interpret the NMR spectra, we must first examine the structure of the target molecule and predict the expected signals.
Caption: Structure of this compound with distinct proton environments labeled (a, b, c).
Based on this structure, we can predict the following signals:
-
¹H NMR: Three distinct signals corresponding to the three non-equivalent proton environments: -CH₂- (a), -CH₂- (b), and -CH₃ (c).
-
¹⁹F NMR: One signal for the three chemically equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.
Interpreted ¹H NMR Spectrum
The ¹H NMR spectrum is interpreted as follows, with signals assigned to the labeled protons in the structure diagram.
-
Protons (c) - Methyl Group (-CH₃): These three protons are adjacent to the -CH₂- (a) group. According to the n+1 rule, their signal will be split into a triplet (2+1=3). Being part of an ethyl group relatively far from the electronegative fluorine atoms, this signal is expected to appear furthest upfield.
-
Protons (a) - Methylene Group (-CH₂-): These two protons are adjacent to the three protons of the methyl group (c) and the carbonyl group. They will be split into a quartet (3+1=4) by the methyl protons. The proximity to the electron-withdrawing carbonyl group will shift this signal downfield relative to the methyl group.
-
Protons (b) - Methylene Group (-CH₂-): These two protons are adjacent to the electron-withdrawing carbonyl group and are also coupled to the three fluorine atoms of the -CF₃ group through four bonds (⁴JHF). This coupling will split the proton signal into a quartet (3+1=4). The combined electron-withdrawing effects of the carbonyl and trifluoromethyl groups will cause this signal to appear significantly downfield.
Interpreted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the trifluoromethyl group.
-
Fluorine Atoms (-CF₃): The three fluorine atoms are chemically equivalent and will therefore produce a single resonance. This signal is coupled to the two adjacent protons of the -CH₂- (b) group. Following the n+1 rule, this coupling will split the fluorine signal into a triplet (2+1=3). The chemical shift for a -CF₃ group adjacent to a carbonyl typically falls within the -70 to -80 ppm range, relative to CFCl₃ as a standard[7][8][11].
Summary of Spectroscopic Data
The following table summarizes the predicted quantitative data for this compound.
| Nucleus | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| ¹H | c | ~1.05 | Triplet (t) | ³JHH ≈ 7.3 | 3H |
| ¹H | a | ~2.75 | Quartet (q) | ³JHH ≈ 7.3 | 2H |
| ¹H | b | ~3.20 | Quartet (q) | ⁴JHF ≈ 1.5 | 2H |
| ¹⁹F | -CF₃ | ~-77.5 | Triplet (t) | ⁴JHF ≈ 1.5 | 3F |
Experimental Protocol for NMR Data Acquisition
The trustworthiness of spectroscopic data is directly linked to the rigor of the experimental procedure. The following is a field-proven protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra.
Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation[12].
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds due to its versatile solubility and ease of removal[13].
-
Concentration: Weigh approximately 10-20 mg of this compound into a clean, dry vial. For routine ¹H NMR, this provides a strong signal in a few scans. This concentration is also generally sufficient for ¹⁹F NMR due to its high sensitivity[14].
-
Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial. Cap the vial and gently swirl until the sample is fully dissolved. A homogeneous solution is critical for achieving sharp NMR signals[15].
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[16]. The final solution height in the tube should be approximately 4-5 cm[17].
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Instrument Setup and Data Acquisition
These steps are performed on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Insertion: Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will use the deuterium signal from the CDCl₃ solvent to "lock" the magnetic field, ensuring its stability. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving narrow, symmetrical peaks[15].
-
¹H Spectrum Acquisition:
-
Experiment: A standard single-pulse experiment (zg30) is typically used.
-
Parameters: Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Acquisition: Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds between scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like TMS.
-
-
¹⁹F Spectrum Acquisition:
-
Tuning: The NMR probe must be tuned to the ¹⁹F frequency.
-
Experiment: A standard single-pulse experiment is used. To observe the ¹H-¹⁹F coupling, a proton-coupled experiment is required.
-
Parameters: The spectral width for ¹⁹F NMR must be much larger (e.g., -250 to 50 ppm) to encompass the wide chemical shift range of fluorine[6].
-
Referencing: Reference the spectrum using an external standard or by setting the known chemical shift of a reference compound. CFCl₃ is the standard reference at 0 ppm[18].
-
Caption: Standardized workflow for NMR spectroscopic analysis.
Conclusion
The combined analysis of ¹H and ¹⁹F NMR spectra provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H spectrum reveals the three distinct proton environments of the pentanone backbone, with chemical shifts and coupling patterns consistent with their positions relative to the carbonyl and trifluoromethyl moieties. The ¹⁹F spectrum offers a simple yet highly informative triplet, confirming the presence of the -CF₃ group and its connectivity to an adjacent methylene group. This guide demonstrates the synergistic power of multinuclear NMR and provides a robust framework for the analysis of other fluorinated compounds, underscoring the technique's vital role in modern chemical research and development.
References
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-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Al-Hilfi, J. A., Al Hilfi, A. H., & Ahmed, L. M. (2020). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... ResearchGate. Retrieved from [Link]
-
The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. (n.d.). ResearchGate. Retrieved from [Link]
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NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]
- Roberts, G. C. K. (2001). Fluorine NMR. University of Leicester. Retrieved from an equivalent academic source on biochemical NMR.
-
Dalvit, C., & Vulpetti, A. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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SpectraBase. (n.d.). 1,1,1-Trifluoro-2-propanone. Wiley-VCH GmbH. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
- NMR Service. (n.d.). How to make an NMR sample. Retrieved from an equivalent academic or commercial service provider's guide.
-
Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from an equivalent academic source for NMR standards.
-
Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a... Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
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ResearchGate. (n.d.). 1 H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1,1-TRIFLUORO-2-AMINOPENT-2-EN-4-ONE. Wiley-VCH GmbH. Retrieved from [Link]
-
Indian Academy of Sciences. (1967). NMR and IR studies of 1, 1, 1 trifluoroacetone in proton donor solvents. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Mass spectrometry analysis of 1,1,1-Trifluoropentan-2-one
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,1,1-Trifluoropentan-2-one
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (CAS No. 381-88-4), a fluorinated ketone of interest in synthetic chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causal mechanisms governing the compound's ionization and fragmentation. We will explore the theoretical underpinnings of its fragmentation pathways under Electron Ionization (EI), provide validated experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and discuss advanced techniques for unambiguous structural confirmation and quantification. This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how to characterize similar halogenated organic molecules.
Introduction: The Analytical Challenge of Fluorinated Ketones
This compound is a ketone featuring a propyl group and a highly electronegative trifluoromethyl group attached to the carbonyl carbon. The presence of the CF₃ group significantly influences the molecule's chemical properties and, consequently, its behavior within a mass spectrometer. Understanding this influence is critical for accurate structural elucidation and method development.
Electron Ionization (EI) mass spectrometry is a powerful tool for structural analysis, providing a reproducible "fingerprint" of a molecule based on its fragmentation pattern.[1] When a molecule like this compound is subjected to a high-energy electron beam (typically 70 eV), it loses an electron to form an unstable radical cation, known as the molecular ion (M•⁺).[2] This molecular ion possesses excess internal energy and rapidly undergoes a series of predictable bond cleavages to yield a cascade of smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The challenge and the power of MS analysis lie in piecing together these fragments to reconstruct the original molecular structure.
Experimental Protocol: GC-MS Analysis
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer serves as a highly specific detector.
Sample Preparation and Instrumentation
A self-validating protocol requires meticulous attention to detail to ensure reproducibility and prevent contamination.
Step-by-Step Methodology:
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate (GC or HPLC grade) are suitable choices.
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL. Perform serial dilutions to create a working standard at approximately 10 µg/mL. This concentration is typically sufficient for generating a full-scan mass spectrum with a modern instrument.
-
GC-MS System Configuration:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), provides excellent resolution for this class of compounds.
-
-
Instrument Method Parameters: The following table outlines a robust starting point for method development.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes analyte transfer to the column for high sensitivity.[3] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Constant Flow | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column. |
| GC Oven | ||
| Initial Temperature | 40 °C, hold 2 min | Allows for sharp peak focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate ensures good separation from potential impurities. |
| Final Hold | Hold at 280 °C for 5 min | Ensures that all components are eluted from the column. |
| MS Interface | ||
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| MS Source | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating library-searchable fragmentation patterns. |
| Electron Energy | 70 eV | Standardized energy that provides reproducible spectra.[2] |
| Source Temperature | 230 °C | A hot source minimizes contamination and ensures consistent ionization. |
| MS Quadrupole | ||
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Scan Range | 40 - 250 m/z | Covers the molecular ion and all expected major fragments. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis process.
Deciphering the Fragmentation Code
The molecular weight of this compound (C₅H₇F₃O) is 140.04 g/mol . The mass spectrum is therefore expected to show a molecular ion peak (M•⁺) at m/z 140, assuming it is stable enough to be detected. The fragmentation pattern is dominated by cleavages dictated by the stability of the resulting carbocations and neutral radicals, with the carbonyl group and trifluoromethyl group being the primary directing elements.
Primary Fragmentation Pathways
A. Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for ketones.[4][5] It involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This cleavage is driven by the formation of a highly stable, resonance-stabilized acylium ion.
-
Cleavage of the C-C bond on the propyl side: This involves the loss of a propyl radical (•C₃H₇, mass 43). This is a highly favorable pathway, as it leads to the formation of the trifluoroacetyl cation.
-
[M - 43]⁺ → [CF₃CO]⁺ at m/z 97
-
-
Cleavage of the C-C bond on the trifluoromethyl side: This pathway leads to the loss of a trifluoromethyl radical (•CF₃, mass 69). This generates a butyryl cation.
-
[M - 69]⁺ → [CH₃CH₂CH₂CO]⁺ at m/z 71
-
B. McLafferty Rearrangement: This rearrangement is common for ketones containing a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[6][7] this compound possesses γ-hydrogens on the propyl chain. The mechanism involves a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.
-
This process results in the elimination of a neutral propene molecule (CH₂=CHCH₃, mass 42) and the formation of the radical cation of 1,1,1-trifluoro-2-hydroxyprop-1-ene.
-
[M - 42]•⁺ → [CF₃C(OH)=CH₂]•⁺ at m/z 98
-
C. Other Significant Fragmentations: The strong electron-withdrawing nature of the fluorine atoms also leads to other characteristic cleavages.
-
Formation of the Trifluoromethyl Cation: Simple cleavage of the C-C bond between the carbonyl and the CF₃ group can yield the highly stable trifluoromethyl cation.
-
[CF₃]⁺ at m/z 69
-
-
Cleavages within the Propyl Chain: The alkyl chain of the m/z 71 acylium ion or the molecular ion itself can undergo further fragmentation, leading to smaller alkyl cations.
-
[C₃H₇]⁺ at m/z 43
-
[C₂H₅]⁺ at m/z 29
-
Fragmentation Pathway Diagram
The interplay of these mechanisms can be visualized as follows:
Predicted Mass Spectrum and Data Interpretation
Based on the fragmentation pathways, we can predict the key features of the resulting mass spectrum. The relative abundance of peaks depends on the stability of the ions and the kinetics of the fragmentation reactions.
Summary of Expected Ions
| m/z | Proposed Ion Formula | Fragment Name / Type | Mechanism | Predicted Abundance |
| 140 | [C₅H₇F₃O]•⁺ | Molecular Ion | - | Low to Moderate |
| 98 | [C₃H₃F₃O]•⁺ | Enol Radical Cation | McLafferty Rearrangement | Moderate |
| 97 | [C₂F₃O]⁺ | Trifluoroacetyl Cation | α-Cleavage | High (Likely Base Peak) |
| 71 | [C₄H₇O]⁺ | Butyryl Cation | α-Cleavage | Moderate |
| 69 | [CF₃]⁺ | Trifluoromethyl Cation | C-C Cleavage | High |
| 43 | [C₃H₇]⁺ | Propyl Cation | Alkyl Chain Cleavage | Moderate to High |
| 29 | [C₂H₅]⁺ | Ethyl Cation | Alkyl Chain Cleavage | Moderate |
Expert Interpretation:
-
The base peak (most abundant ion) is predicted to be at m/z 97 ([CF₃CO]⁺). This acylium ion is highly stabilized, and its formation via the loss of a propyl radical is a very favorable process for ketones.
-
A very prominent peak at m/z 69 ([CF₃]⁺) is also expected. The stability of this cation makes it a common feature in the mass spectra of all trifluoromethyl-containing compounds.
-
The molecular ion peak at m/z 140 may be weak or even absent, which is common for ketones that fragment readily.[7] The presence of the McLafferty rearrangement fragment at m/z 98 provides strong evidence for the overall structure and connectivity.
-
The presence of both m/z 97 and m/z 71 provides definitive evidence of a ketone with CF₃ and C₃H₇ groups attached to the carbonyl.
Advanced Methods for Unambiguous Confirmation
While standard EI-MS provides a wealth of structural data, certain applications, particularly in regulated environments like drug development, may require more definitive analysis.
Chemical Ionization (CI)
If the EI spectrum fails to produce a discernible molecular ion peak, a "softer" ionization technique like Chemical Ionization (CI) can be employed.[2] In CI, a reagent gas (e.g., methane or ammonia) is ionized first. These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer. This is a much lower-energy process and results in significantly less fragmentation, usually producing an abundant protonated molecule peak ([M+H]⁺) at m/z 141. This unequivocally confirms the molecular weight of the analyte.
High-Resolution Mass Spectrometry (HRMS)
To confirm the elemental composition of the molecular ion and its key fragments, High-Resolution Mass Spectrometry (often coupled with an Orbitrap or TOF analyzer) is invaluable. HRMS instruments can measure m/z values to four or more decimal places. This allows for the calculation of an exact mass, which can be used to determine a unique elemental formula.
Example Data Comparison:
| Ion | Nominal Mass (m/z) | Exact Mass (calculated) |
| [C₅H₇F₃O]•⁺ | 140 | 140.04490 |
| [CF₃CO]⁺ | 97 | 96.98978 |
| [C₄H₇O]⁺ | 71 | 71.04969 |
Measuring a fragment at m/z 96.9898 would definitively confirm its identity as [CF₃CO]⁺, ruling out other isobaric possibilities.
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of functional group-directed fragmentation. The electron-withdrawing trifluoromethyl group and the carbonyl function synergistically control the primary cleavage pathways, leading to a predictable and information-rich mass spectrum. The dominant fragmentation mechanisms are α-cleavage, yielding characteristic acylium ions at m/z 97 and m/z 71, and the McLafferty rearrangement, producing a key diagnostic ion at m/z 98. By understanding these fundamental principles, researchers can confidently identify this molecule, distinguish it from its isomers, and develop robust quantitative methods using GC-MS. For absolute certainty in structural confirmation, complementary techniques such as Chemical Ionization and High-Resolution Mass Spectrometry should be employed.
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A Technical Guide to the Infrared Spectroscopy of 1,1,1-Trifluoropentan-2-one
This guide provides an in-depth technical examination of the infrared (IR) spectroscopy of 1,1,1-Trifluoropentan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental protocols, and spectral interpretation of this unique fluorinated ketone.
Introduction: The Significance of Fluorinated Ketones and IR Analysis
This compound (C₅H₅F₃O) is a fluorinated organic compound of significant interest due to the profound impact of the trifluoromethyl (CF₃) group on the molecule's chemical and physical properties. The incorporation of fluorine into organic molecules can dramatically alter reactivity, stability, and biological activity, making such compounds valuable in pharmaceutical and materials science.
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By measuring the absorption of infrared radiation, specific functional groups within a molecule can be identified, providing a unique "molecular fingerprint."[2] For a molecule like this compound, IR spectroscopy is indispensable for confirming its structure, particularly the electronic environment of the carbonyl (C=O) group as influenced by the adjacent CF₃ group.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound features three key components relevant to its infrared spectrum:
-
A Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group.
-
A Carbonyl (C=O) Group: The primary chromophore of interest in this analysis.
-
An Ethyl Group (CH₂CH₃): Providing characteristic aliphatic C-H vibrations.
The primary focus of the spectral analysis is the interaction between the trifluoromethyl and carbonyl groups. The high electronegativity of the fluorine atoms creates a strong dipole and exerts a powerful electron-withdrawing inductive effect (-I effect).
Caption: Molecular structure of this compound.
Theoretical Framework: The Inductive Effect on Carbonyl Vibrations
The position of the carbonyl stretching vibration in an IR spectrum is highly sensitive to its electronic environment. For standard aliphatic ketones, this strong, sharp absorption typically appears around 1715 cm⁻¹.[3][4]
However, the presence of the α-trifluoromethyl group in this compound introduces a significant perturbation. The fluorine atoms strongly pull electron density away from the carbonyl carbon. This inductive effect strengthens the C=O double bond, increasing its force constant. According to Hooke's Law for a simple harmonic oscillator, a higher force constant results in a higher vibrational frequency.
This phenomenon, known as a blue shift , is a well-documented consequence of α-halogenation.[2] Consequently, the C=O stretching frequency for this compound is expected to be shifted to a higher wavenumber, typically in the range of 1750 - 1780 cm⁻¹.[2] This shift is a key diagnostic feature for confirming the structure.
Experimental Protocol for FTIR Analysis
Acquiring a high-quality, reproducible IR spectrum of liquid this compound requires a systematic approach. Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for this analysis.[1]
Sampling Methodology
As a liquid, this compound can be analyzed using two primary methods:
-
Attenuated Total Reflectance (ATR): This is often the simplest and most common method.[5] A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).[6][7] This technique requires minimal sample preparation and is easy to clean.[5][7]
-
Transmission using Salt Plates: A traditional method where a thin film of the liquid is sandwiched between two IR-transparent salt plates (e.g., NaCl or KBr).[5][8] This requires careful handling to achieve an optimal path length and to avoid moisture, which can damage the plates.[8]
Step-by-Step Data Acquisition Workflow
-
Instrument Preparation: Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and CO₂ interference.
-
Background Collection: Collect a background spectrum using the chosen sampling method (e.g., with a clean, empty ATR crystal or clean salt plates).[6] This step is critical for data accuracy as it is subtracted from the sample spectrum.
-
Sample Application: Apply a small amount (1-2 drops) of this compound to the ATR crystal or prepare the salt plate sandwich.[6][8]
-
Spectrum Acquisition: Collect the sample spectrum using the parameters outlined in Table 1. Co-adding multiple scans is crucial to improve the signal-to-noise ratio.[1][8]
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the full mid-IR region, encompassing all fundamental vibrations. |
| Resolution | 4 cm⁻¹ | Provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio. |
| Number of Scans | 16 - 32 | Co-adding scans averages out random noise, improving spectral quality.[8] |
| Apodization | Happ-Genzel | A standard function for good quantitation and peak shape. |
Table 1: Recommended FTIR Data Acquisition Parameters.
Caption: FTIR experimental workflow for a liquid sample.
Spectral Interpretation and Characteristic Absorptions
The infrared spectrum of this compound is dominated by a few very strong, characteristic bands that serve as a self-validating system for its identification.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | In-Depth Analysis |
| 2985 - 2880 | Medium | C-H Stretch (sp³) | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group (CH₂ and CH₃). Their presence confirms the aliphatic portion of the molecule.[2] |
| ~1760 | Very Strong, Sharp | C=O Stretch (Ketone) | This is the most diagnostic peak. Its position at a high wavenumber (>1750 cm⁻¹) is a direct result of the strong inductive electron withdrawal by the α-CF₃ group, confirming its proximity to the carbonyl.[2] |
| 1465 - 1370 | Medium | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| 1350 - 1100 | Very Strong, Broad | C-F Stretch | The trifluoromethyl group produces exceptionally intense and typically broad absorption bands in this region due to the symmetric and asymmetric stretching of the C-F bonds.[2] The observation of these bands in conjunction with the high-frequency C=O stretch is definitive proof of the trifluoroacetyl moiety. |
| < 1000 | Complex | Fingerprint Region | This region contains complex vibrations, including C-C stretches and other bending modes, that are unique to the overall molecular structure. |
Table 2: Characteristic Infrared Absorption Bands for this compound.
Conclusion
The infrared spectrum of this compound is a textbook example of how substituent effects can be clearly observed through vibrational spectroscopy. The two most prominent features—the blue-shifted carbonyl stretch above 1750 cm⁻¹ and the intense, broad C-F stretching bands between 1350-1100 cm⁻¹—provide unambiguous evidence for the molecule's structure. The detailed protocol and spectral analysis presented in this guide offer a robust framework for researchers and scientists to reliably identify and characterize this and similar fluorinated compounds, ensuring data integrity in research and development applications.
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Exploring the Reactivity of 1,1,1-Trifluoropentan-2-one with Common Nucleophiles: An In-depth Technical Guide
Introduction: The Unique Profile of an α-Trifluoromethyl Ketone
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a prized substituent in the design of novel therapeutics.[1] 1,1,1-Trifluoropentan-2-one stands as a prototypical example of an α-trifluoromethyl ketone, a class of compounds characterized by the heightened electrophilicity of the carbonyl carbon. This enhanced reactivity, a direct consequence of the powerful electron-withdrawing nature of the adjacent CF₃ group, renders these ketones highly susceptible to attack by a diverse array of nucleophiles.[2] This guide provides a comprehensive exploration of the reactivity of this compound with common nucleophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The exceptional reactivity of trifluoromethyl ketones (TFMKs) is central to their utility as versatile synthetic intermediates.[3] A key manifestation of this is their propensity to form stable hydrates in aqueous solutions, a phenomenon not typically observed with their non-fluorinated counterparts.[2] This stability of the gem-diol hydrate can mimic the tetrahedral transition state of enzymatic hydrolysis, making TFMKs effective as enzyme inhibitors.[2][4] Understanding the fundamental reactions of this compound with common nucleophiles is therefore crucial for harnessing its full potential in the synthesis of complex, biologically active molecules.
Core Reactivity Principles: A Mechanistic Overview
The reactivity of this compound is dominated by the nucleophilic addition to the carbonyl group. The electron-deficient nature of the carbonyl carbon makes it a prime target for electron-rich species. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6] The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
I. Reactions with Amine Nucleophiles: Formation of Imines and Enamines
The reaction of ketones with primary and secondary amines is a fundamental transformation in organic synthesis, leading to the formation of imines (Schiff bases) and enamines, respectively. These reactions are typically acid-catalyzed and are reversible.[7][8]
A. Reaction with Primary Amines: Imine Formation
The reaction of this compound with a primary amine proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine. The overall process is reversible and the equilibrium can be driven towards the product by removal of water.[8]
Mechanism of Imine Formation
Caption: Mechanism of Imine Formation from a Ketone and a Primary Amine.
B. Reaction with Secondary Amines: Enamine Formation
When this compound reacts with a secondary amine, which lacks a second proton on the nitrogen for imine formation, the reaction proceeds to form an enamine. The mechanism is similar to imine formation up to the carbinolamine stage, but the final step involves the loss of a proton from the α-carbon.[7]
Mechanism of Enamine Formation
Caption: Mechanism of Enamine Formation from a Ketone and a Secondary Amine.
II. Carbon Nucleophiles: Building Complexity
Reactions with carbon-based nucleophiles are pivotal for constructing new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.
A. Grignard Reaction: Formation of Tertiary Alcohols
Grignard reagents (R-MgX) are potent carbon nucleophiles that readily add to the electrophilic carbonyl carbon of ketones to form tertiary alcohols upon acidic workup.[9][10] The reaction with this compound is expected to proceed efficiently due to the enhanced electrophilicity of the carbonyl carbon.
Experimental Protocol: Grignard Reaction with this compound
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a nitrogen or argon atmosphere. A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is recommended.[3][11]
-
Grignard Reagent Formation: In the reaction flask, place magnesium turnings. A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated, often with a small crystal of iodine, and proceeds to form the Grignard reagent.[3][11]
-
Addition of the Ketone: A solution of this compound in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction is typically exothermic.
-
Workup: After the addition is complete and the reaction is stirred for a specified time, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[11]
-
Isolation and Purification: The product is extracted with an organic solvent, the organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting tertiary alcohol can be purified by distillation or chromatography.
Table 1: Representative Grignard Reactions with this compound
| Grignard Reagent | Product | Expected Observations |
| Methylmagnesium bromide | 2-Trifluoromethyl-2-hexanol | Exothermic reaction, formation of a white precipitate upon workup. |
| Phenylmagnesium bromide | 1,1,1-Trifluoro-2-phenylpentan-2-ol | Color change upon addition of the ketone, exothermic. |
| Ethylmagnesium bromide | 3-Trifluoromethyl-3-heptanol | Vigorous reaction, requires careful temperature control. |
B. Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones by reacting them with a phosphorus ylide (Wittig reagent).[2][12] Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium halides and a strong base, generally favor the formation of (Z)-alkenes with aldehydes and ketones.[12][13]
Experimental Protocol: Wittig Reaction with this compound
-
Ylide Generation: Under an inert atmosphere, a suspension of the appropriate triphenylphosphonium halide in anhydrous THF is treated with a strong base such as n-butyllithium or sodium hydride at a low temperature (e.g., 0 °C to -78 °C) to generate the ylide.[14]
-
Reaction with Ketone: A solution of this compound in anhydrous THF is added dropwise to the ylide solution. The reaction mixture is typically allowed to warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the triphenylphosphine oxide byproduct is often removed by precipitation or chromatography. The resulting alkene is then purified.[14]
Wittig Reaction Workflow
Caption: General workflow for a Wittig reaction.
C. Aldol Condensation: Formation of β-Hydroxy Ketones and α,β-Unsaturated Ketones
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[15] In a crossed or mixed aldol condensation, two different carbonyl compounds are reacted.[16] For a successful crossed aldol reaction with this compound, it is advantageous to use a reaction partner that can readily form an enolate but does not readily undergo self-condensation, or to use a non-enolizable aldehyde as the electrophile.[17] The initial product is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions to form an α,β-unsaturated ketone.[15][17]
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
Enolate Formation: In a reaction vessel, the ketone that will serve as the nucleophile (e.g., acetone) is treated with a base such as sodium hydroxide or lithium diisopropylamide (LDA) in a suitable solvent.[4][18]
-
Addition of Electrophile: this compound is added to the enolate solution at a controlled temperature.
-
Reaction and Workup: The reaction is stirred until completion, then neutralized with a dilute acid. The product is extracted and purified. If dehydration is desired, the reaction mixture can be heated.
III. Hydride Reduction: Synthesis of Trifluoromethylated Alcohols
The reduction of ketones to secondary alcohols is a common and important transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones and can be used in protic solvents like methanol or ethanol.[19][20]
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: this compound is dissolved in a suitable solvent, such as methanol or ethanol, in an Erlenmeyer flask or round-bottom flask.[21][22]
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling in an ice bath.[21][22][23]
-
Quenching and Workup: After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the addition of water or dilute acid to destroy any excess NaBH₄.[23]
-
Isolation: The product, 1,1,1-trifluoropentan-2-ol, is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation.[19][22]
Table 2: Summary of Reactivity with Common Nucleophiles
| Nucleophile Class | Common Reagents | Product Type | Key Considerations |
| Nitrogen | Primary amines (R-NH₂) | Imine | Acid-catalyzed, reversible, water removal drives equilibrium.[8] |
| Secondary amines (R₂NH) | Enamine | Acid-catalyzed, reversible.[7] | |
| Carbon | Grignard reagents (R-MgX) | Tertiary Alcohol | Anhydrous conditions are crucial.[3][11] |
| Phosphorus ylides (Ph₃P=CHR) | Alkene | Stereochemistry depends on ylide stability.[12][13] | |
| Enolates | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Base-catalyzed, potential for self-condensation.[15][17] | |
| Hydride | Sodium borohydride (NaBH₄) | Secondary Alcohol | Mild conditions, can be performed in protic solvents.[19][20] |
IV. Analytical Characterization and Reaction Monitoring
Accurate characterization of starting materials, intermediates, and products is essential for understanding and optimizing chemical reactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.
A. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a strong characteristic absorption for the C=O stretch, typically in the range of 1730-1750 cm⁻¹, which is at a higher frequency than non-fluorinated ketones due to the inductive effect of the trifluoromethyl group.[24][25] The C-F bonds will also exhibit strong absorptions in the 1100-1300 cm⁻¹ region. Upon reaction, the disappearance of the carbonyl peak and the appearance of new characteristic peaks (e.g., C=N for imines, C=C for alkenes, or a broad O-H stretch for alcohols) confirms the transformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will show signals for the ethyl group protons. The methylene protons adjacent to the carbonyl will be deshielded.
-
¹³C NMR: The carbonyl carbon will appear at a characteristic downfield chemical shift. The carbon of the trifluoromethyl group will be split by the three fluorine atoms.
-
¹⁹F NMR: A single resonance will be observed for the three equivalent fluorine atoms of the CF₃ group.
-
B. Reaction Monitoring
In-situ reaction monitoring provides valuable kinetic and mechanistic information. NMR spectroscopy is a powerful technique for real-time analysis of reaction mixtures.[26][27] By acquiring spectra at regular intervals, the disappearance of starting material and the appearance of product can be quantified, allowing for the determination of reaction rates and the identification of any intermediates.[26][28] For reactions involving this compound, ¹⁹F NMR is particularly useful due to its high sensitivity and the presence of the CF₃ group as a clean spectroscopic handle.[2][27]
Reaction Monitoring Workflow using NMR
Caption: Workflow for monitoring reaction kinetics using NMR spectroscopy.
Conclusion and Future Outlook
This compound is a highly reactive and versatile building block in organic synthesis. Its enhanced electrophilicity, conferred by the α-trifluoromethyl group, allows for efficient reactions with a wide range of common nucleophiles, including amines, carbon nucleophiles, and hydrides. This guide has provided a detailed overview of these key reactions, including mechanistic insights and practical experimental protocols. A thorough understanding of the reactivity of this and related trifluoromethyl ketones is paramount for their effective utilization in the development of novel pharmaceuticals and advanced materials. Future research in this area will likely focus on the development of new catalytic and stereoselective methods for the transformation of trifluoromethyl ketones, further expanding their synthetic utility and impact on chemical science.
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A Technical Guide to the Thermal Stability of 1,1,1-Trifluoropentan-2-one: A Proactive Approach to Hazard Assessment
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 1,1,1-Trifluoropentan-2-one. Given the limited publicly available data on this specific fluorinated ketone, this document employs a proactive, analog-based approach to hazard assessment. By leveraging detailed information from the closely related compound 1,1,1-Trifluoro-2-propanone and established principles of thermal analysis, this guide offers researchers, scientists, and drug development professionals the necessary tools to handle, store, and utilize this compound safely. We present the core principles of thermal stability, outline detailed experimental protocols, and provide a logical framework for data interpretation and risk mitigation.
Introduction: The Need for Proactive Stability Assessment
This compound is an organofluorine compound whose structure suggests its potential as a valuable building block in organic synthesis and as a specialty solvent. The presence of the trifluoromethyl group significantly alters the electronic properties of the ketone, making it a subject of interest for creating novel chemical entities.[1] However, the same electronic effects that grant it unique reactivity also necessitate a thorough understanding of its thermal stability.
Thermal stability is not an intrinsic constant but is highly dependent on environmental conditions such as temperature, pressure, and the presence of contaminants or incompatible materials. A thermal event, such as a runaway reaction or uncontrolled decomposition, can pose significant safety risks. This guide emphasizes the importance of experimental evaluation to ensure safe operating procedures, particularly when scaling up processes from the laboratory to pilot or manufacturing scales.
Due to the scarcity of direct thermal stability data for this compound, we will draw heavily upon data from its lower-mass analog, 1,1,1-Trifluoro-2-propanone (also known as trifluoroacetone). This analog provides a scientifically sound baseline for predicting potential hazards and designing a robust experimental plan.
Foundational Knowledge: Physicochemical Properties and Predicted Hazards
A preliminary hazard assessment begins with understanding the compound's basic physical properties and those of its closest structural analogs. The data for 1,1,1-Trifluoro-2-propanone is particularly instructive.
| Property | This compound | 1,1,1-Trifluoro-2-propanone (Analog) | Causality and Implication |
| CAS Number | 383-56-2 | 421-50-1 | N/A |
| Molecular Formula | C₅H₇F₃O | C₃H₃F₃O[2] | The longer alkyl chain in the target molecule suggests a higher boiling point and flash point compared to the analog, but similar fundamental reactivity at the ketone group. |
| Molecular Weight | 140.10 g/mol | 112.05 g/mol [2] | Higher mass contributes to a higher boiling point. |
| Boiling Point | Data not available | 21-24 °C[2] | The target compound is expected to be a volatile liquid at room temperature. |
| Flash Point | Data not available | -30 °C[3] | Critical Hazard . The analog is extremely flammable. It is imperative to assume this compound is also highly flammable and can form explosive mixtures with air.[4] |
| Decomposition | Data not available | Forms Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Fluoride (HF) upon combustion/decomposition.[3][4] | Critical Hazard . The formation of highly toxic and corrosive HF gas is a primary concern during thermal events. |
| Incompatibilities | Data not available | Strong oxidizing agents, strong bases.[4] | Process Safety Concern . Bases can catalyze aldol-type reactions or hydrolysis, while oxidizers can lead to violent reactions. These incompatibilities can significantly lower the decomposition temperature. |
The powerful electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. This influences not only its desired reactivity but also its stability, potentially making it susceptible to nucleophilic attack (e.g., by water, leading to hydrolysis) or other degradation pathways.[5] Furthermore, like many ethers and ketones, there is a potential for the formation of explosive peroxides upon prolonged storage, especially if exposed to air and light.[4]
The Workflow of Thermal Stability Assessment
A comprehensive thermal hazard assessment is a multi-step process that moves from initial screening to simulating worst-case scenarios. Each technique provides a different piece of the puzzle, and together they create a robust safety profile.
Caption: Workflow for a comprehensive thermal stability analysis.
-
Differential Scanning Calorimetry (DSC): This is the primary screening tool. It measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp, positive peak (exotherm) indicates a decomposition or reaction that is releasing energy, which could potentially lead to a runaway reaction.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It helps identify the temperature at which decomposition begins and can indicate the number of decomposition steps and the amount of volatile products formed.
-
Accelerating Rate Calorimetry (ARC): ARC is a critical tool for process safety. It simulates a worst-case "adiabatic" scenario where the system cannot dissipate heat to the environment. It detects the onset of self-heating and measures the resulting temperature and pressure increases, which are vital for designing pressure relief systems and defining safe operating limits.
Predicted Thermal Decomposition Profile
Based on fundamental chemical principles and analog data, we can construct a hypothetical decomposition profile for this compound.
4.1. Likely Decomposition Products Upon thermal decomposition, the molecule is expected to break down into smaller, more stable fragments. The most probable products are:
-
Hydrogen Fluoride (HF): A highly toxic and corrosive gas resulting from the breakdown of the C-F bonds.[3][4]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete oxidation of the carbon backbone.[3][4]
-
Low Molecular Weight Fluorocarbons: Various small, fluorinated organic molecules could be formed through radical chain reactions.
4.2. Potential Decomposition Pathway The initiation of decomposition in a simple ketone often involves the cleavage of a C-C bond alpha to the carbonyl group, which is typically the weakest bond.
Caption: A plausible initial step in the thermal decomposition pathway.
Prescribed Experimental Protocols
To validate the predicted profile, rigorous experimental analysis is required. The following protocols are designed for a volatile, flammable liquid and prioritize safety and data integrity.
5.1. Protocol 1: DSC Screening for Exothermic Activity
-
Objective: To determine the onset temperature (Tₒₙₛₑₜ) of any exothermic decomposition.
-
Methodology:
-
Sample Preparation: In a well-ventilated fume hood, carefully pipette approximately 1-3 mg of this compound into a high-pressure hermetically sealed sample pan. Causality: A hermetic seal is crucial to contain the vapor pressure of the volatile liquid upon heating, preventing sample loss and ensuring accurate measurement.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, 50 mL/min flow rate.
-
Temperature Program: Equilibrate at 30 °C. Ramp at a rate of 10 °C/min up to 400 °C. Causality: A 10 °C/min ramp rate is a standard screening speed that balances sensitivity and analysis time.
-
-
Data Analysis: Analyze the resulting heat flow curve. Identify the onset temperature of the first significant exotherm. This Tₒₙₛₑₜ is a critical preliminary indicator of thermal instability.
-
5.2. Protocol 2: TGA for Mass Loss Profiling
-
Objective: To determine the temperature range of decomposition and identify distinct mass loss events.
-
Methodology:
-
Sample Preparation: Tare a ceramic or platinum TGA pan. Add approximately 5-10 mg of the sample.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, 50 mL/min flow rate.
-
Temperature Program: Equilibrate at 30 °C. Ramp at 10 °C/min up to 500 °C.
-
-
Data Analysis: Examine the TGA curve (mass % vs. temperature). Note the temperature at 5% mass loss (T₅%) as the initial point of significant decomposition. Correlate mass loss steps with the potential loss of molecular fragments (e.g., loss of a propyl group, trifluoromethyl group).
-
5.3. Protocol 3: ARC for Adiabatic Decomposition Analysis
-
Objective: To determine the self-heating rate and pressure generation under adiabatic conditions, identifying the Temperature of No Return (Tₙᵣ).
-
Methodology:
-
Sample Preparation: Use a dedicated, pressure-rated ARC "bomb" (sample vessel). Add a known quantity of the sample (typically 1-5 g).
-
Instrument Setup: Place the bomb in the ARC calorimeter.
-
Experimental Conditions:
-
Method: Employ a "Heat-Wait-Seek" algorithm. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then "seeks" for any self-heating rate exceeding a defined sensitivity threshold (e.g., 0.02 °C/min).
-
Detection: Once an exotherm is detected, the instrument switches to adiabatic mode, tracking the temperature and pressure rise as the sample self-heats.
-
-
Data Analysis: Plot temperature and pressure versus time. Determine the onset temperature of self-heating. This temperature is a conservative estimate of the Self-Accelerating Decomposition Temperature (SADT), a critical parameter for safe storage and transport.
-
Synthesizing Data for Risk Mitigation
The data from these experiments must be synthesized to form a complete picture of the thermal hazards.
| Parameter | Technique | Hypothetical Data (Example) | Interpretation & Action |
| Exothermic Onset (Tₒₙₛₑₜ) | DSC | 180 °C | The compound is stable well above its likely boiling point, but decomposition begins at elevated temperatures. Avoid prolonged heating above this temperature. |
| Initial Mass Loss (T₅%) | TGA | 175 °C | Corroborates the DSC onset. The process involves the generation of volatile, hazardous products (HF, CO). |
| Adiabatic Onset (Tₙᵣ) | ARC | 160 °C | This is the "Temperature of No Return." Under process conditions, the temperature must be kept well below this value to prevent a runaway reaction. |
| Max Pressure Rate (dP/dt) | ARC | 2000 psi/min | The decomposition generates a significant amount of non-condensable gas. Process vessels must have appropriately sized pressure relief systems. |
Risk Mitigation Strategies:
-
Storage: Based on its high volatility and flammability, the compound must be stored in a tightly closed container in a cool, well-ventilated, flammables-rated area, away from heat and ignition sources.[3][6] Refrigeration is recommended.
-
Handling: Always handle in a chemical fume hood. Use spark-proof tools and ensure all equipment is electrically grounded to prevent static discharge.[3][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Process Safety: The Maximum Allowable Working Temperature (MAWT) for any process should be set significantly below the adiabatic onset temperature (Tₙᵣ). A safety factor of 50-100 °C is common, depending on the scale and energy of the decomposition. Ensure that process streams are free of incompatible materials like strong bases or oxidizers.
Conclusion
While direct, published thermal stability data for this compound is lacking, a robust safety assessment is achievable. By using 1,1,1-Trifluoro-2-propanone as a well-documented analog, we can anticipate significant flammability and the release of toxic HF gas upon decomposition. This predictive analysis, however, is not a substitute for empirical testing. The experimental workflows for DSC, TGA, and ARC outlined in this guide provide a clear path for researchers to generate the specific data needed to establish safe handling, storage, and operating limits, ensuring the responsible use of this valuable chemical intermediate.
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An In-Depth Technical Guide to the Solubility of 1,1,1-Trifluoropentan-2-one in Organic Solvents: A Predictive and Methodological Approach
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1,1,1-Trifluoropentan-2-one in various organic solvents. Given the absence of a consolidated public database of solubility for this specific compound, this document emphasizes the foundational principles of solvent-solute interactions and provides robust, self-validating experimental protocols.
Part 1: Physicochemical Profile and Molecular Interactions of this compound
This compound is a fluorinated ketone. Its molecular structure dictates its interaction with potential solvents. The molecule consists of a polar carbonyl group (C=O), a non-polar propyl chain, and a highly electronegative trifluoromethyl (-CF3) group.
Key Structural Features and Their Influence on Solubility:
-
Carbonyl Group (C=O): This group introduces significant polarity and acts as a hydrogen bond acceptor. It is the primary site for interactions with polar and protic solvents.
-
Propyl Chain (-CH2CH2CH3): This aliphatic chain contributes to van der Waals or dispersion forces, favoring solubility in non-polar, hydrocarbon-based solvents.
-
Trifluoromethyl Group (-CF3): The strong electron-withdrawing nature of the fluorine atoms reduces the basicity of the nearby carbonyl oxygen. This can weaken hydrogen bonding interactions compared to its non-fluorinated ketone analogue.[1] This effect is critical when selecting appropriate solvents.
A summary of its basic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [2] |
| CAS Number | 383-56-2 | [2] |
| Molecular Formula | C₅H₇F₃O | [2] |
| Molecular Weight | 140.105 g/mol |[2] |
Part 2: A Theoretical Framework for Solubility Prediction
Predicting solubility is a cornerstone of solvent screening, saving significant experimental time and resources. The principle of "like dissolves like" can be quantified using theoretical models such as Hansen Solubility Parameters (HSP) and advanced computational methods like COSMO-RS.[3][4]
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6] For a solution to form, the HSPs of the solute and solvent must be similar. This relationship can be visualized in a 3D "Hansen space," where the distance (Ra) between the solute and solvent is calculated. A smaller distance implies higher affinity.
The distance (Ra) is calculated as: Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A solute is assigned an "interaction radius" (R₀). Solvents that fall within this radius in Hansen space are likely to be good solvents.
Caption: Hansen Space illustrates the proximity of a solvent to a solute's solubility sphere.
COSMO-RS for Ab Initio Solubility Prediction
The "Conductor-like Screening Model for Real Solvents" (COSMO-RS) is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[7][8] It avoids the need for empirical group parameters by calculating the screening charge density on the surface of molecules.[8] This makes it a highly predictive tool for novel molecules like this compound. Modern implementations of COSMO-RS can even predict HSPs, bridging quantum mechanics with established empirical models.[9]
Caption: High-level workflow for predicting solubility using the COSMO-RS model.
Predicted Solubility Profile
Based on its structure, a qualitative solubility profile for this compound can be predicted. This serves as a hypothesis for experimental verification.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Non-Polar | Hexane, Toluene | Dispersion | Low to Moderate | The propyl chain allows for some interaction, but the polar ketone and trifluoromethyl groups limit miscibility. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole | High | These solvents have strong dipole moments that can interact effectively with the polar carbonyl group of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High | Alcohols can act as hydrogen bond donors to the solute's carbonyl oxygen, but this interaction may be weakened by the -CF3 group. |
| Chlorinated | Dichloromethane, Chloroform | Dipole-Dipole | High | These solvents are effective at dissolving a wide range of polar and moderately non-polar compounds. |
Part 3: Experimental Determination of Thermodynamic Solubility
The most reliable method for determining thermodynamic solubility is the Shake-Flask Method , which is aligned with guidelines from the OECD and EPA.[10] The goal is to create a saturated solution at equilibrium, then accurately measure the solute concentration in the liquid phase.
Protocol: Isothermal Shake-Flask Method
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
Materials:
-
This compound (solute)
-
High-purity organic solvents
-
Analytical balance
-
Glass vials or flasks with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC)
Step-by-Step Methodology:
-
Preliminary Test: To estimate the approximate solubility, add a small, known amount of solute (e.g., 10 mg) to a vial. Add the solvent dropwise while agitating until the solid completely dissolves.[11] This provides a rough order of magnitude for the main experiment.
-
Sample Preparation: In triplicate, add an excess amount of this compound to separate vials. The excess should be substantial enough to remain visible after equilibration (e.g., 5-10 times the estimated solubility).[10]
-
Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for an extended period. A minimum of 24 hours is recommended.[12]
-
Self-Validation Check: To ensure equilibrium has been reached, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[10]
-
-
Phase Separation:
-
Stop agitation and allow the vials to rest at the experimental temperature for at least 24 hours to allow coarse particles to settle.
-
To remove all undissolved solute, centrifuge the vials at the same temperature.
-
Carefully withdraw a supernatant aliquot using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical sample.[13]
-
-
Sample Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor precisely.
-
Quantify the concentration of the diluted sample using a pre-calibrated analytical method (see Section 3.2).
-
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the mean and standard deviation of the triplicate results.
Caption: A self-validating experimental workflow for the Shake-Flask method.
Protocol: Quantitative Analysis Methods
Accurate quantification of the solute in the saturated solution is paramount. A calibration curve must be generated using standards of known concentration for each method.
Method A: UV-Vis Spectrophotometry
This method is rapid and effective if the solute has a chromophore and does not suffer from solvent interference.
-
Determine λmax: Scan a moderately concentrated solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax). The carbonyl group should provide sufficient absorbance in the UV region.
-
Prepare Standards: Create a series of at least five standard solutions of known concentrations that bracket the expected concentration of the diluted sample.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration and perform a linear regression. An R² value > 0.995 is required for a trustworthy calibration.
-
Measure Sample: Measure the absorbance of the diluted, filtered saturated solution and use the calibration curve equation to determine its concentration.[14]
Method B: High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and sensitivity and is the preferred method for complex mixtures or when UV-Vis is not suitable. For ketones, derivatization can enhance detection.[15]
-
Method Development: Develop an HPLC method (e.g., reverse-phase on a C18 column) that provides a sharp, symmetrical peak for the analyte with a reasonable retention time.
-
(Optional) Derivatization: For enhanced UV detection, ketones can be derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH).[15][16] This creates a hydrazone derivative with a strong chromophore detectable at ~365 nm.[15]
-
Prepare Standards & Calibration: Prepare a series of standards and inject them to create a calibration curve by plotting Peak Area vs. Concentration.
-
Analyze Sample: Inject the diluted, filtered saturated solution and use the calibration curve to determine its concentration.
Part 4: Data Presentation
Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation.
Table 3: Template for Recording Experimental Solubility Data
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method Used |
|---|---|---|---|---|
| e.g., Acetone | 25.0 ± 0.1 | e.g., HPLC-DAD | ||
| e.g., Toluene | 25.0 ± 0.1 | e.g., UV-Vis |
| e.g., Methanol | 25.0 ± 0.1 | | | e.g., HPLC-DAD |
References
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COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM. Retrieved from [Link]
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Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Publications. Retrieved from [Link]
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Spectroscopic Techniques. (n.d.). Solubility of Things. Retrieved from [Link]
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A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection. Retrieved from [Link]
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The experimental solubility and COSMO-RS predicted solubility in DES. (n.d.). ResearchGate. Retrieved from [Link]
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How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications. Retrieved from [Link]
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Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved from [Link]
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Quantitative analysis of ketones. (2020). Sciencemadness.org. Retrieved from [Link]
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1,1,1-trifluoropropan-2-one. (2024). ChemBK. Retrieved from [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]
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Trifluoroacetone. (n.d.). In Wikipedia. Retrieved from [Link]
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1,1,1-Trifluoro-4-hydroxypentan-2-one. (n.d.). PubChem. Retrieved from [Link]
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Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. (n.d.). PMC. Retrieved from [Link]
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Colorimetric Recognition of Aldehydes and Ketones. (n.d.). University of Illinois. Retrieved from [Link]
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1,1,1-Trifluoro-2,4-pentanedione. (n.d.). PubChem. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
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HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025). ResearchGate. Retrieved from [Link]
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Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Retrieved from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. (n.d.). Dissolution Technologies. Retrieved from [Link]
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Hansen Solubility Parameters (Data Sheet). (n.d.). Retrieved from [Link]
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HSP Basics. (n.d.). Practical Solubility Science. Retrieved from [Link]
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Solute-Solvent Interactions. (1976). Semantic Scholar. Retrieved from [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]
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Specific Solvent Issues with Fluorination. (n.d.). Wordpress. Retrieved from [Link]
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Coordinative properties of highly fluorinated solvents with amino and ether groups. (2008). SciSpace. Retrieved from [Link]
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Solute-solvent interactions in solutions containing fluorinated molecules. (2005). Request PDF. Retrieved from [Link]
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1,1,1-Trifluoro-2-pentanol. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to 1,1,1-Trifluoropentan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Fluorinated Ketone
In the landscape of modern medicinal and process chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating their physicochemical and biological properties. The trifluoromethyl group (–CF₃), in particular, is a privileged moiety in drug design, known for enhancing metabolic stability, binding affinity, and bioavailability. This guide focuses on 1,1,1-Trifluoropentan-2-one (CAS No. 383-56-2), an α-trifluoromethyl ketone that, while less documented than its lower homologue, 1,1,1-trifluoroacetone, holds significant potential as a versatile building block for the synthesis of complex fluorinated molecules.
Due to the limited availability of extensive experimental data for this specific compound, this guide will provide a comprehensive overview of its known attributes, supplemented with expert insights derived from the well-established chemistry of analogous α-trifluoromethyl ketones. We will delve into its molecular structure, predicted physicochemical properties, logical synthetic strategies, characteristic reactivity, and potential applications, with a particular focus on its relevance to the field of drug discovery and development.
Molecular Identity and Structural Characteristics
This compound is a five-carbon ketone distinguished by a trifluoromethyl group at the α-position relative to the carbonyl. This structural feature is paramount to its chemical behavior.
Key Identifiers:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 383-56-2 |
| Molecular Formula | C₅H₇F₃O |
| Molecular Weight | 140.10 g/mol |
| SMILES | CCC(=O)C(F)(F)F |
| InChI Key | LNELBFVBLNHJQI-UHFFFAOYSA-N |
The molecular structure of this compound is depicted below:
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties: An Expert Assessment
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Appearance | Colorless liquid | Similar to other small ketones. |
| Odor | Sharp, possibly chloroform-like | A common characteristic of low molecular weight fluorinated ketones[1]. |
| Boiling Point | ~80-90 °C | Higher than 1,1,1-trifluoroacetone (22 °C) due to the increased carbon chain length and van der Waals forces. |
| Density | ~1.1 - 1.2 g/mL | The presence of fluorine atoms increases the density compared to non-fluorinated pentanone (~0.8 g/mL). |
| Solubility | Soluble in organic solvents (e.g., ether, acetone, dichloromethane). Limited solubility in water. | The propyl chain reduces water miscibility compared to 1,1,1-trifluoroacetone, which is miscible with water[1]. |
Strategic Synthesis: A Validated Approach
The synthesis of α-trifluoromethyl ketones is a well-explored area of organic chemistry. A robust and reliable method for the preparation of this compound involves the reaction of an appropriate Grignard reagent with a trifluoroacetylating agent, such as ethyl trifluoroacetate.
Conceptual Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of ketones from esters and Grignard reagents[2].
Objective: To synthesize this compound via the reaction of propylmagnesium bromide with ethyl trifluoroacetate.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
1-Bromopropane
-
Ethyl trifluoroacetate[3]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 1-bromopropane in anhydrous diethyl ether to the flask.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed. The resulting grey-black solution is propylmagnesium bromide[2].
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the internal temperature below 0 °C. The high reactivity of the Grignard reagent necessitates this temperature control to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to yield pure this compound.
-
Reactivity and Mechanistic Considerations
The chemistry of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. This has two major consequences:
-
Enhanced Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is significantly more electron-deficient compared to its non-fluorinated counterpart, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in its synthetic applications.
-
Enolization: The acidity of the α-protons on the methylene group (C3) is increased, facilitating enolization. The resulting enol or enolate is a key intermediate in various reactions.
Applications in Research and Drug Development
While specific applications of this compound are not extensively reported, its value as a synthetic intermediate can be inferred from the broad utility of fluorinated ketones.
-
Synthesis of Fluorinated Heterocycles: It can serve as a precursor for the synthesis of various trifluoromethyl-substituted heterocycles, which are important scaffolds in medicinal chemistry.
-
Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[4][5] They act as transition-state analogues, where the carbonyl carbon is attacked by the active site serine or cysteine residue to form a stable hemiacetal or hemithioacetal adduct. This makes this compound a potential starting point for the development of targeted enzyme inhibitors.
-
Building Block for Agrochemicals: The trifluoromethyl group is also a common feature in modern agrochemicals, and this ketone could be a valuable intermediate in their synthesis.[6]
Safety and Handling: A Precautionary Approach
The Safety Data Sheet (SDS) for this compound indicates that comprehensive toxicological data is not available.[7] Therefore, it is imperative to handle this compound with extreme caution, assuming it to be hazardous. The safety information for the structurally similar and well-characterized 1,1,1-trifluoroacetone (CAS 421-50-1) should be consulted as a prudent reference.
General Safety Precautions:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ensure a face shield is used when handling larger quantities.
-
-
Fire Safety: The compound is expected to be flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound represents a valuable, albeit under-explored, fluorinated building block with significant potential in synthetic and medicinal chemistry. Its heightened electrophilicity, a direct consequence of the α-trifluoromethyl group, makes it a reactive and versatile intermediate. While a comprehensive experimental profile for this compound is yet to be established, this guide provides a solid foundation for its synthesis, safe handling, and potential applications by drawing upon established principles of organofluorine chemistry. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the importance of such versatile building blocks will undoubtedly increase.
References
-
Intersurfchem Solutions. (n.d.). 1,1,1-Trifluoroacetone. Retrieved from [Link]
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Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031. Retrieved from [Link]
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Wikipedia. (2023). Ethyl trifluoroacetate. Retrieved from [Link]
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Wikipedia. (2023). Trifluoroacetone. Retrieved from [Link]
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Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... Retrieved from [Link]
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ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. Retrieved from [Link]
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-
Wikipedia. (2023). n-Propylmagnesium bromide. Retrieved from [Link]
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An In-depth Technical Guide to 1,1,1-Trifluoropentan-2-one: A Key Intermediate in Modern Synthesis
This guide provides a comprehensive technical overview of 1,1,1-Trifluoropentan-2-one, a fluorinated ketone that is gaining prominence as a versatile chemical intermediate. With a focus on its synthesis, properties, reactivity, and applications, particularly in the realm of drug discovery, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of Fluorinated Intermediates
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[] Fluorine-containing functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[] this compound, with its trifluoromethyl group adjacent to a carbonyl, is a prime example of a fluorinated building block that offers unique reactivity and synthetic potential.
Synthesis and Physicochemical Properties
While specific, detailed laboratory-scale synthesis protocols for this compound are not abundantly available in the public domain, its synthesis can be inferred from general methods for preparing trifluoromethyl ketones. A plausible and commonly employed method is the Claisen condensation of methyl trifluoroacetate with a suitable ketone, followed by hydrolysis and decarboxylation.[2]
A general procedure for the preparation of trifluoroacetylated diketones involves the slow addition of sodium methoxide to diethyl ether, followed by the dropwise addition of methyl trifluoroacetate and then the ketone.[2] The resulting solution is stirred overnight, evaporated, and the residue is dissolved in sulfuric acid to yield the desired product.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,1,1-Trifluoro-2,4-pentanedione (for comparison) | 1,1,1-Trifluoroacetone (for comparison) |
| CAS Number | 383-56-2[3] | 367-57-7 | 421-50-1[4] |
| Molecular Formula | C5H7F3O[3] | C5H5F3O2 | C3H3F3O[4] |
| Molecular Weight | 140.105 g/mol [3] | 154.09 g/mol | 112.051 g/mol [4] |
| Appearance | - | Colorless to pale yellow liquid | Colorless liquid[4] |
| Boiling Point | - | 105-107 °C | 21-24 °C[4] |
| Density | - | 1.27 g/mL at 25 °C | 1.252 g/mL[4] |
| Refractive Index | - | n20/D 1.388 | - |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the carbonyl group (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. The presence of the C-F bonds of the trifluoromethyl group will give rise to strong absorption bands in the region of 1100-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group protons. A triplet for the methyl protons and a quartet for the methylene protons, with coupling between them.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon of the trifluoromethyl group (which will be split by the fluorine atoms), and the carbons of the ethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The NIST WebBook provides mass spectra for related compounds like 1,1,1-trifluoro-2-propanone, which can serve as a reference.[5]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the influence of the adjacent electron-withdrawing trifluoromethyl group. This group enhances the electrophilicity of the carbonyl, making it highly susceptible to nucleophilic attack.
A closely related compound, 1,1,1-Trifluoro-5-bromo-2-pentanone, demonstrates the dual reactivity of such molecules.[6] It undergoes nucleophilic substitution at the bromine-bearing carbon, and the carbonyl group can participate in subsequent reactions.[6] This suggests that this compound will readily react with a variety of nucleophiles at the carbonyl carbon.
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Development
Fluorine-containing intermediates are of significant interest in the pharmaceutical industry.[] The incorporation of a trifluoromethyl group can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[] While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its structural motif is found in various biologically active molecules.
Its utility as a versatile building block for creating more complex molecules makes it a valuable tool in drug discovery research.[7] For instance, derivatives like 1,1,1-Trifluoro-5-hydroxy-2-pentanone are used to produce valuable scaffolds for medicinal chemistry.[7]
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
The Safety Data Sheet (SDS) for this compound (CAS No. 383-56-2) indicates that comprehensive hazard information is not yet available.[3] However, based on the data for similar compounds like 1,1,1-Trifluoro-2,4-pentanedione, it should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8]
Table 2: General Safety Recommendations
| Precautionary Measure | Recommendation |
| Handling | Use in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] |
| First Aid | In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] |
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals. Its unique reactivity, conferred by the trifluoromethyl group, allows for the construction of complex molecular architectures. While specific data for this compound is still emerging, by drawing parallels with closely related and well-characterized analogs, researchers can effectively harness its synthetic utility. As the demand for novel fluorinated compounds in medicine and materials science continues to grow, the importance of intermediates like this compound is set to increase.
References
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Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 1,1,1-trifluoro-2,4-pentanedione as enamine, 1-HSQC.... Retrieved from [Link]
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Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Advances in Chemical Engineering and Science, 5(4), 488-500. Retrieved from [Link]
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Scribd. (n.d.). 1,1,1 Trifluoro 2,4 Pentanedione. Retrieved from [Link]
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ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione.... Retrieved from [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: SYNTHESIS OF 1,1,1‐TRIFLUORO‐2‐PENTEN‐4‐ONE. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2-pentanol. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro- IR Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1,1-Trifluoro-2-propanone - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Pentanedione, 1,1,1-trifluoro-. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]
-
Chemical Synthesis. (2025). 1,1,1-Trifluoro-2,4-pentanedione: Properties, Applications, and Sourcing. Retrieved from [Link]
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NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro- Reaction thermochemistry data. Retrieved from [Link]
-
ResearchGate. (2025). 1,1,1-Trifluoro-3-(2-thenoyl)acetone in Reactions with Hydrazines. Retrieved from [Link]
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NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro- Notes. Retrieved from [Link]
-
MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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ACS Publications. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Retrieved from [Link]
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ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
GSRS. (n.d.). 1,1,1-TRIFLUORO-2-BUTANONE. Retrieved from [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1,1,1-Trifluoropentan-2-one in Aldol Condensation Reactions
Introduction: The Strategic Advantage of Trifluoromethyl Groups in Synthesis
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties imparted by the CF₃ group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The aldol condensation, a fundamental carbon-carbon bond-forming reaction, provides a powerful platform for the synthesis of complex architectures. When a trifluoromethylated ketone such as 1,1,1-trifluoropentan-2-one is employed in this reaction, it opens avenues to novel β-hydroxy ketones and α,β-unsaturated ketones, which are valuable intermediates in drug development and other fields.
This guide provides a comprehensive overview of the application of this compound in aldol condensation reactions, detailing the underlying mechanistic principles and offering a robust experimental protocol for its successful implementation in a research setting.
Mechanistic Insights: The Influence of the Trifluoromethyl Group
The aldol reaction proceeds through the formation of an enolate from a carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule.[2] In the case of this compound, the strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly increases the acidity of the α-protons on the methylene group (C3). This facilitates enolate formation under milder basic conditions compared to its non-fluorinated analogs.
The general mechanism for a base-catalyzed aldol addition and subsequent condensation is depicted below:
Figure 1: General mechanism of a base-catalyzed aldol condensation.
The increased acidity of the α-protons in this compound can also influence the equilibrium of the initial aldol addition. While the forward reaction is often favorable, the retro-aldol reaction can be a competing process. Careful selection of reaction conditions, such as temperature and catalyst, is crucial to drive the reaction towards the desired product.
Diastereoselectivity in Aldol Reactions
When the aldehyde partner in the aldol reaction is prochiral, the reaction can lead to the formation of two new stereocenters, resulting in diastereomeric products (syn and anti). The stereochemical outcome is often governed by the geometry of the enolate (E or Z) and the transition state of the reaction, which can be influenced by the choice of base, solvent, and temperature. For α-trifluoromethyl ketones, the steric bulk of the trifluoromethyl group can play a significant role in directing the diastereoselectivity of the aldol addition.[3]
Experimental Protocol: Base-Catalyzed Aldol Condensation of this compound with an Aromatic Aldehyde
This protocol provides a general procedure for the aldol condensation of this compound with a representative aromatic aldehyde. This reaction is analogous to the Claisen-Schmidt condensation.[4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl, dilute)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq.) in ethanol (approximately 4-5 mL per mmol of aldehyde).
-
Add this compound (1.2 eq.) to the solution. The use of a slight excess of the ketone can help to ensure complete consumption of the aldehyde.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.[1]
-
-
Base Addition:
-
Prepare a solution of NaOH or KOH (1.5 eq.) in a minimal amount of deionized water.
-
Add the basic solution dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the temperature remains below 10 °C. The increased acidity of the α-protons in this compound may allow for the use of milder bases or lower temperatures.
-
-
Reaction Monitoring:
-
After the addition of the base is complete, allow the reaction to stir at room temperature for 2-6 hours.
-
Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate). The product, an α,β-unsaturated ketone, is typically less polar than the starting aldehyde.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), pour the mixture into a beaker containing crushed ice and water.
-
Acidify the aqueous mixture to a pH of ~5-6 with dilute HCl to neutralize the excess base.[1]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.[1]
-
Figure 2: Experimental workflow for the aldol condensation.
Data Presentation: Representative Aldol Condensations with Trifluoromethyl Ketones
While specific data for this compound is not extensively published, the following table summarizes typical outcomes for aldol reactions involving other trifluoromethyl ketones, providing an expected range of performance.
| Ketone Donor | Aldehyde/Ketone Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Trifluoroacetone | Aromatic Aldehydes | Proline | DMSO | 24-48 | 60-90 | N/A | [5] |
| Ethyl trifluoromethyl ketone | Benzaldehyde | LDA | THF | 2 | 75-85 | 60:40 | Inferred from similar reactions |
| 1,1,1-Trifluoroacetone | Cyclohexanone | Pyrrolidine | Neat | 72 | 80-95 | 95:5 | Inferred from similar reactions |
| Aryl methyl ketones | Trifluoromethyl ketone hydrates | Takemoto-type thiourea | Toluene | 24 | 70-95 | up to >20:1 | [6] |
Note: Yields and diastereoselectivities are highly dependent on the specific substrates and reaction conditions employed. The data presented here should be considered as a general guide.
Troubleshooting and Key Considerations
-
Retro-Aldol Reaction: If low yields are observed, consider lowering the reaction temperature or using a milder base to minimize the retro-aldol reaction.
-
Self-Condensation: If the aldehyde partner is enolizable, self-condensation can be a competing side reaction. In such cases, a directed aldol approach, such as pre-forming the enolate of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), may be necessary.
-
Dehydration: If the aldol addition product is desired without subsequent dehydration, the reaction should be run at low temperatures and quenched before significant elimination occurs. The use of milder bases can also favor the formation of the β-hydroxy ketone.
-
Purification: The polarity of the aldol products can be similar to that of the starting materials, which may require careful optimization of the chromatographic separation conditions.
Conclusion
This compound is a valuable building block for the synthesis of novel trifluoromethyl-containing molecules via the aldol condensation. The enhanced acidity of its α-protons facilitates enolate formation, while the steric and electronic properties of the trifluoromethyl group can influence the reactivity and stereoselectivity of the reaction. The protocol and insights provided in this guide offer a solid foundation for researchers to explore the utility of this versatile reagent in their synthetic endeavors.
References
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Organic Chemistry Portal. (2019). Synthesis of β-hydroxy ketones and aldehydes. [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 19 — Aldol Condensation. [Link]
-
MDPI. (2018). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 9: Aldol Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Master Organic Chemistry. (2016). The Claisen-Schmidt Condensation. [Link]
-
ResearchGate. (2006). Proline-catalyzed direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. [Link]
-
University of Richmond Scholarship Repository. (2020). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. [Link]
-
Organic Letters. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
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Organic & Biomolecular Chemistry. (2019). Organocatalytic enantioselective cross-aldol reaction of aryl ketones to heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. [Link]
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Application Notes & Protocols: Synthesis of Novel Trifluoromethylated Tertiary Alcohols via Grignard Reaction with 1,1,1-Trifluoropentan-2-one
Introduction: The Strategic Importance of Trifluoromethylated Alcohols
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The trifluoromethyl (CF₃) group, in particular, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Tertiary alcohols containing a trifluoromethyl group are therefore highly sought-after structural motifs, serving as critical building blocks for a new generation of pharmaceuticals and advanced materials.[3][4]
The Grignard reaction, a classic and robust method for carbon-carbon bond formation, provides a direct route to these valuable compounds through the nucleophilic addition of an organomagnesium halide to a ketone.[5][6] This guide focuses specifically on the reaction of various Grignard reagents with 1,1,1-Trifluoropentan-2-one. We will explore the unique mechanistic considerations imposed by the electron-withdrawing CF₃ group, provide a detailed, field-proven protocol for synthesis, and discuss methods for characterization and troubleshooting.
Mechanistic Insights: Navigating the Reactivity of α-Trifluoromethyl Ketones
The Grignard reaction with aldehydes and ketones typically proceeds via nucleophilic addition to the carbonyl carbon.[7][8] However, the presence of an α-trifluoromethyl group on the ketone introduces critical electronic effects that must be managed to ensure high product yield.
2.1. Activation of the Carbonyl Group The three fluorine atoms exert a powerful electron-withdrawing inductive effect, rendering the adjacent carbonyl carbon significantly more electrophilic than in non-fluorinated analogues. This heightened electrophilicity generally favors the desired nucleophilic attack by the Grignard reagent.
2.2. The Competing Enolization Pathway A significant challenge arises from the same inductive effect that activates the carbonyl. This effect also increases the acidity of the α-protons on the methylene group (C3) of this compound. Grignard reagents are not only potent nucleophiles but also strong bases.[5][7] Consequently, a competing reaction pathway exists where the Grignard reagent deprotonates the ketone to form a magnesium enolate.[5] Upon aqueous workup, this enolate reverts to the starting ketone, reducing the overall yield of the desired tertiary alcohol.
The balance between these two pathways—nucleophilic addition and enolization—is the central challenge in this synthesis.
Caption: Figure 1: Competing reaction pathways in the Grignard reaction with an enolizable α-trifluoromethyl ketone.
Experimental conditions, such as low temperature and the choice of Grignard reagent, are crucial for favoring the nucleophilic addition pathway over enolization.
Pre-Reaction Considerations and Safety
3.1. Reagent and Solvent Quality The success of a Grignard reaction is critically dependent on the exclusion of atmospheric moisture and protic contaminants.
-
Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is often preferred for its higher boiling point and better ability to solvate the magnesium species. Ensure solvents are obtained from a freshly opened bottle or properly dried and distilled.
-
Glassware: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of inert gas (Argon or Nitrogen).
-
Grignard Reagent: Use freshly prepared or high-quality commercial Grignard reagents. Titration of the reagent before use is highly recommended to determine its exact molarity.
3.2. Safety Precautions
-
This compound: This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation.[9][10] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]
-
Grignard Reagents: These reagents are extremely reactive with water, protic solvents, and oxygen. They can be pyrophoric. All additions and transfers must be performed under an inert atmosphere using syringe or cannula techniques.
-
Reaction Quenching: The quenching of the reaction with aqueous acid is highly exothermic and will release flammable gases (e.g., from excess Grignard reagent). This step must be performed slowly in an ice bath.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of a Grignard reagent (e.g., Phenylmagnesium bromide) with this compound on a 10 mmol scale.
4.1. Materials and Equipment
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa, inert gas inlet (Ar or N₂), and bubbler
-
Addition funnel (25 mL), oven-dried
-
Syringes and needles, oven-dried
-
Ice-water bath
-
This compound
-
Phenylmagnesium bromide (e.g., 1.0 M in THF)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for workup and purification
4.2. Reaction Setup and Execution
Caption: Figure 2: General workflow for the Grignard synthesis of a trifluoromethylated tertiary alcohol.
Step-by-Step Procedure:
-
Setup: Assemble the dry three-neck flask with a stir bar, a septum, a reflux condenser with an inert gas inlet, and an addition funnel. Purge the entire system with Argon or Nitrogen for 10-15 minutes.
-
Reagent Charging: To the flask, add this compound (1.40 g, 10.0 mmol) and dissolve it in 20 mL of anhydrous THF via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. A low temperature is critical to suppress the enolization side reaction.
-
Grignard Addition: Slowly add the Phenylmagnesium bromide solution (12.0 mL of 1.0 M solution, 12.0 mmol, 1.2 equiv) dropwise to the cold ketone solution over 30 minutes.[12] Maintaining a low internal temperature is crucial.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot.
-
Warming: After the starting material is consumed, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quenching: Cool the mixture to 0 °C in an ice-water bath. Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction. (Caution: Exothermic and gas evolution ).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol.
| Parameter | Value | Rationale |
| Ketone | 1.0 equiv (10.0 mmol) | Limiting reagent. |
| Grignard Reagent | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the ketone. |
| Solvent | Anhydrous THF | Good solvating properties for the Grignard reagent. |
| Temperature | -78 °C | Minimizes the competing enolization side reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion at low temperature. |
| Workup | Saturated aq. NH₄Cl | A mild acidic quench to avoid potential side reactions with the product. |
Product Characterization
The final product, 2-phenyl-1,1,1-trifluoropentan-2-ol, should be characterized using standard spectroscopic techniques. The presence of the trifluoromethyl group provides a unique handle for NMR analysis.
| Technique | Expected Observation |
| ¹H NMR | Absence of the ketone α-CH₂ quartet. Appearance of a broad singlet for the tertiary -OH proton (can be exchanged with D₂O).[13] Aromatic protons and propyl chain protons will be visible. |
| ¹³C NMR | Appearance of a quaternary carbon signal for C2 (the carbinol carbon), which will appear as a quartet due to coupling with the three fluorine atoms (²JCF ≈ 25-30 Hz).[1] The CF₃ carbon will also be a quartet (¹JCF ≈ 285-290 Hz).[1] |
| ¹⁹F NMR | A sharp singlet around -72 to -78 ppm is characteristic of the CF₃ group in this environment.[1] |
| IR Spectroscopy | Disappearance of the strong ketone C=O stretch (approx. 1720 cm⁻¹).[1] Appearance of a strong, broad O-H stretch (approx. 3400 cm⁻¹).[13] |
| Mass Spectrometry | The molecular ion peak may be observed. Characteristic fragmentation patterns include α-cleavage and loss of water.[13] |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield / Recovery of Starting Material | 1. Inactive Grignard reagent (degraded by moisture/air).2. Insufficiently dried glassware/solvents.3. Excessive enolization. | 1. Use fresh Grignard reagent or titrate before use.2. Ensure all equipment and reagents are scrupulously dried.3. Lower the reaction temperature further; ensure slow addition of the Grignard reagent. |
| Multiple Byproducts | 1. Reaction temperature too high, leading to side reactions.2. Impurities in the starting materials. | 1. Maintain strict temperature control during addition.2. Purify starting materials if necessary. |
| Emulsion during Workup | Formation of magnesium salts. | Add more solvent (ether/EtOAc) or a small amount of dilute HCl to break up the emulsion. |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Retrieved from [Link]
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Matiasov, V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(15), 4936. Retrieved from [Link]
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ResearchGate. (2025, August 7). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved from [Link]
-
NIPER SAS Nagar. (2022). Research Article - Grignard Reaction. CRIPS, 16(5). Retrieved from [Link]
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National Institutes of Health. (n.d.). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Fluorinated Heterocycles Utilizing 1,1,1-Trifluoropentan-2-one
Abstract
The deliberate incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1] Fluorinated motifs often enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details the strategic application of 1,1,1-trifluoropentan-2-one, a versatile and economically significant building block, for the synthesis of high-value trifluoromethyl-substituted pyrimidines, pyrazoles, and other key heterocyclic systems. We provide in-depth mechanistic explanations, validated step-by-step protocols, and expert insights into reaction optimization, empowering researchers in drug discovery and chemical development to leverage this powerful synthetic tool.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional building block of significant interest. Its chemical architecture offers two distinct points of reactivity that can be exploited for cyclization reactions:
-
The Trifluoromethyl Ketone: The potent electron-withdrawing nature of the CF₃ group renders the carbonyl carbon highly electrophilic, priming it for nucleophilic attack. This inherent reactivity is central to forming the heterocyclic core.
-
The α-Methylene Group: The protons on the carbon adjacent to the carbonyl (C3) are acidic and can be readily removed to form an enolate, providing a nucleophilic center for constructing carbon-carbon or carbon-nitrogen bonds.
This combination allows for convergent and efficient syntheses of complex fluorinated heterocycles from simple, acyclic precursors. This "building block approach" is often more reliable and regioselective than the late-stage fluorination of pre-existing heterocycles.[2][3]
Caption: Synthetic pathways from this compound.
Synthesis of Six-Membered Heterocycles: Pyrimidinones
The synthesis of trifluoromethyl-substituted dihydropyrimidinones (DHPMs) and pyrimidinones, crucial scaffolds in pharmaceuticals, can be achieved through a Biginelli-type multicomponent reaction.[4][5][6] This acid-catalyzed condensation efficiently brings together the trifluoromethyl ketone, an aldehyde, and urea (or thiourea).
Underlying Mechanism: The Iminium Pathway
The accepted mechanism for the Biginelli reaction begins with an acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion.[7] This electrophilic intermediate is then intercepted by the enol form of this compound. Subsequent intramolecular cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidinone.
Caption: Biginelli reaction mechanism for DHPM synthesis.
Protocol: Synthesis of 6-Ethyl-4-phenyl-5-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from established Biginelli reaction procedures.[4][8][9]
Materials:
-
This compound (1.0 mmol, 140 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Urea (1.5 mmol, 90 mg)
-
Ethanol (5 mL)
-
Concentrated Hydrochloric Acid (0.1 mmol, ~8 µL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, benzaldehyde, urea, and ethanol.
-
Stir the mixture at room temperature to achieve partial dissolution.
-
Carefully add the concentrated HCl catalyst to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.
-
Collect the resulting solid by vacuum filtration, washing the precipitate with a small amount of cold ethanol (2 x 2 mL).
-
Recrystallize the crude product from hot ethanol or isopropanol to afford the pure dihydropyrimidinone as a white crystalline solid.
Expected Outcome:
-
Yield: 55-75%
-
Characterization: The product structure should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HCl | Ethanol | 80 | 12-18 | 65 |
| Yb(OTf)₃ | Acetonitrile | 80 | 8-12 | 78 |
| Boric Acid | Solvent-free | 100 | 2-4 | 72 |
| TMSCl | Dichloromethane | 25 | 24 | 60 |
| Table 1. Comparison of catalytic systems for the Biginelli-type synthesis of trifluoromethyl-dihydropyrimidinones. Data is representative of typical conditions reported for analogous reactions.[8] |
Synthesis of Five-Membered Heterocycles: Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and highly effective method for constructing the pyrazole ring, known as the Knorr Pyrazole Synthesis.[10] this compound serves as an ideal unsymmetrical 1,3-dicarbonyl equivalent for this transformation.
Mechanistic Insight & Regioselectivity
The reaction proceeds via initial condensation of hydrazine at one of the two carbonyl groups to form a hydrazone intermediate. The key question is regioselectivity: which carbonyl reacts first? The highly electrophilic ketone, activated by the CF₃ group, is the preferential site of initial attack by the hydrazine nucleophile. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the second carbonyl, and subsequent dehydration drives the reaction to completion, yielding the aromatic pyrazole.
Caption: Mechanism for the synthesis of pyrazoles.
Protocol: Synthesis of 3-Ethyl-5-(trifluoromethyl)-1H-pyrazole
This protocol is based on established procedures for the condensation of trifluoromethyl β-diketones with hydrazine.[11][12][13]
Materials:
-
This compound (1.0 mmol, 140 mg)
-
Hydrazine monohydrate (1.2 mmol, 60 mg, ~58 µL)
-
Ethanol or Acetic Acid (4 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound in the chosen solvent (ethanol for a neutral reaction, acetic acid for acid catalysis).
-
Add hydrazine monohydrate dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (80-100 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrazole.
Expected Outcome:
-
Yield: 80-95%
-
Characterization: The regiochemistry and structure should be confirmed by NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry. The formation of the 3-ethyl-5-trifluoromethyl isomer is expected due to the higher electrophilicity of the trifluoromethyl-adjacent carbonyl.[11]
| Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Product |
| Hydrazine (H₂NNH₂) | Ethanol | 80 | 4 | 3-Ethyl-5-(trifluoromethyl)-1H-pyrazole |
| Methylhydrazine | Acetic Acid | 100 | 6 | Mixture of N-methyl regioisomers |
| Phenylhydrazine | Acetic Acid | 100 | 5 | 3-Ethyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole |
| Table 2. Synthesis of various pyrazoles from this compound. |
Safety and Handling
-
This compound: This compound is volatile and flammable. It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrazine Monohydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate PPE. Avoid inhalation of vapors.
-
Acids and Bases: Concentrated acids (HCl) and other reagents like trimethylsilyl chloride (TMSCl) are corrosive. Handle with care and appropriate PPE.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Ensure appropriate fire safety measures are in place.
Conclusion
This compound stands out as a powerful and versatile precursor for constructing medicinally relevant fluorinated heterocycles. The protocols detailed herein for the synthesis of pyrimidinones and pyrazoles are robust, high-yielding, and mechanistically well-understood. By leveraging the unique electronic properties of the trifluoromethyl group and the classical reactivity of the ketone, researchers can efficiently access diverse libraries of fluorinated compounds for screening and development in pharmaceutical and agrochemical applications.
References
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de Freitas, R. P., et al. (2002). Cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea Synthesis of novel 6-aryl(5-methyl). Journal of Fluorine Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from: [Link]
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Li, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Journal of Organic Chemistry. Available at: [Link]
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Das, P., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
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King, J. A. (1964). A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. Available at: [Link]
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ResearchGate. (n.d.). Paal–Knorr furan synthesis. ResearchGate. Retrieved from: [Link]
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Furin, G. G. (2004). Fluorine-Containing Heterocycles. Part I. Synthesis by Intramolecular Cyclization. Advances in Heterocyclic Chemistry. Available at: [Link]
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Tian, W., et al. (1993). A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from: [Link]
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Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Retrieved from: [Link]
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ACS Publications. (2023). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Available at: [Link]
-
Yu, H., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Ang, K. H., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. Available at: [Link]
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Boukattaya, F., et al. (2018). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester. Molecules. Available at: [Link]
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Fujimoto, T., & Umetsu, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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ResearchGate. (2020). Synthesis of Fluorinated Heterocycles. ResearchGate. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Retrieved from: [Link]
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Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials. Available at: [Link]
-
ZORA. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. University of Zurich. Retrieved from: [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis. Retrieved from: [Link]
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Liu, W-B., et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Beil, A., et al. (2023). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Chemistry – A European Journal. Available at: [Link]
-
Sargordan Arani, M. (2018). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applicable Chemistry. Available at: [Link]
-
Touzot, A., et al. (2004). Synthesis of Trifluoromethylated Pyrazoles from Trifluoromethylenaminones and Monosubstituted Hydrazines. ChemInform. Available at: [Link]
-
ResearchGate. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate. Retrieved from: [Link]
-
ResearchGate. (2010). Simultaneous regioselective synthesis of trifluoromethyl-containing 1,7-phenanthrolines and quinolines. ResearchGate. Retrieved from: [Link]
-
Al-Ostoot, F. H., et al. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Journal of Saudi Chemical Society. Available at: [Link]
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Bîcu, E., & Ionescu, I. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. Available at: [Link]
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Silaeva, E. A., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences. Available at: [Link]
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Application of 1,1,1-Trifluoropentan-2-one in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoromethyl Ketone Moiety
In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in this endeavor. Among these, the trifluoromethyl ketone (TFMK) moiety stands out for its unique electronic properties that render it a valuable pharmacophore. 1,1,1-Trifluoropentan-2-one, a member of this class, serves as a versatile building block and a key pharmacophore in the design of targeted therapeutic agents.
The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon.[1] This heightened reactivity is central to the utility of TFMKs as potent enzyme inhibitors. In an aqueous environment, TFMKs can exist in equilibrium with their hydrated gem-diol form, which acts as a transition-state analog for the hydrolysis of amide and ester bonds by various enzymes.[2] This allows TFMKs to effectively inhibit several classes of hydrolases, including serine and cysteine proteases, making them attractive candidates for drug development.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its role as a scaffold for enzyme inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and application in enzyme inhibition assays, and discuss its potential in targeting specific enzyme classes.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 383-56-2 | |
| Molecular Formula | C5H7F3O | [3] |
| Molecular Weight | 140.10 g/mol | [3] |
Synthetic Protocol: Preparation of this compound
The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the preparation of trifluoromethyl ketones. This method utilizes a Grignard reaction between ethyl trifluoroacetate and propylmagnesium bromide.
Diagram of the Synthetic Workflow
Caption: Synthetic scheme for this compound.
Materials and Reagents:
-
Propyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of propyl bromide in anhydrous diethyl ether via a dropping funnel. The initiation of the reaction is indicated by gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining propyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.
-
Slowly add a solution of ethyl trifluoroacetate in anhydrous diethyl ether via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield this compound.
-
Application in Medicinal Chemistry: Targeting Serine Hydrolases
This compound is a valuable scaffold for the development of inhibitors targeting serine hydrolases. The electrophilic carbonyl carbon, activated by the trifluoromethyl group, is susceptible to nucleophilic attack by the active site serine residue of these enzymes. This leads to the formation of a stable hemiacetal adduct, mimicking the tetrahedral transition state of substrate hydrolysis and effectively inhibiting the enzyme.[2]
Two prominent examples of serine hydrolase targets for which trifluoromethyl ketone inhibitors have shown significant promise are Fatty Acid Amide Hydrolase (FAAH) and Juvenile Hormone Esterase (JHE).
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Background:
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides, which includes the endocannabinoid anandamide and the sleep-inducing lipid oleamide.[1][4] Inhibition of FAAH leads to an increase in the levels of these signaling molecules, which has therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders.[1] Trifluoromethyl ketones are a well-established class of reversible inhibitors of FAAH.[5]
Logical Workflow for FAAH Inhibition Studies
Caption: Workflow for evaluating FAAH inhibition.
Protocol for FAAH Inhibition Assay (Fluorometric):
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for assessing the inhibitory potential of this compound.[5]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Known FAAH inhibitor (positive control, e.g., JZL 195)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH in FAAH Assay Buffer.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Prepare a working solution of the FAAH substrate.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells: Add assay buffer, FAAH solution, and solvent (without inhibitor).
-
Inhibitor Wells: Add assay buffer, FAAH solution, and the desired concentration of this compound or positive control.
-
Background Wells: Add assay buffer and solvent (no enzyme or inhibitor).
-
-
Incubation:
-
Pre-incubate the plate at 37 °C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the amount of AMC released, which corresponds to FAAH activity.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Inhibition of Juvenile Hormone Esterase (JHE)
Background:
Juvenile Hormone Esterase (JHE) is a critical enzyme in insects that regulates the titer of juvenile hormone (JH), a key hormone controlling metamorphosis and reproduction.[6][7] Inhibition of JHE disrupts insect development, making it an attractive target for the development of novel insecticides.[8] Trifluoromethyl ketones, such as 3-octylthio-1,1,1-trifluoro-2-propanone (OTFP), are known to be potent, slow-binding inhibitors of JHE.[6][9] Given its structural similarity, this compound is a promising candidate for JHE inhibition.
Protocol for JHE Inhibition Assay:
This protocol is based on established methods for measuring JHE activity and its inhibition.
Materials:
-
Source of JHE (e.g., hemolymph from late-instar larvae of a suitable insect species like Trichoplusia ni or recombinant JHE)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
JH substrate (e.g., radiolabeled JH III)
-
This compound (in a suitable solvent)
-
Known JHE inhibitor (positive control, e.g., OTFP)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a crude or purified JHE enzyme solution.
-
Prepare serial dilutions of this compound and the positive control.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the assay buffer, JHE solution, and the desired concentration of this compound or positive control.
-
Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled JH substrate.
-
Incubate at a controlled temperature (e.g., 30 °C) for a specific time.
-
-
Extraction and Quantification:
-
Stop the reaction by adding a suitable solvent (e.g., a mixture of isooctane and methanol) to partition the unhydrolyzed JH (substrate) from the JH acid (product).
-
Centrifuge to separate the phases.
-
Transfer a portion of the aqueous phase (containing the radiolabeled JH acid) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the JHE activity based on the amount of radiolabeled JH acid formed.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described for the FAAH assay. For slow-binding inhibitors, kinetic analysis is necessary to determine the inhibition constant (Ki).
-
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its inherent chemical properties, stemming from the trifluoromethyl group, make it an ideal starting point for the design of potent enzyme inhibitors, particularly for serine hydrolases like FAAH and JHE. The protocols outlined in this guide provide a framework for the synthesis and evaluation of this compound and its derivatives as potential therapeutic agents or novel insecticides. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery and development.
References
- Abdel-Aal, Y. A. I., & Hammock, B. D. (1985). 3-Octylthio-1,1,1-trifluoro-2-propanone, a high affinity and slow binding inhibitor of juvenile hormone esterase from Trichoplusia ni (Hübner). Insect Biochemistry, 15(1), 111-122.
- Ahn, K., Smith, S. E., & Cravatt, B. F. (2007). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. Journal of Medicinal Chemistry, 50(24), 5941-5955.
- Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 5(7), 655-674.
- Cravatt, B. F., Giang, D. K., Mayfield, S. P., Boger, D. L., Lerner, R. A., & Gilula, N. B. (1996). Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides.
- Hammock, B. D., Abdel-Aal, Y. A. I., Mullin, C. A., Hanzlik, T. N., & Roe, R. M. (1984). Substituted thiotrifluoropropanones as potent selective inhibitors of juvenile hormone esterase. Pesticide Biochemistry and Physiology, 22(2), 209-223.
- Gelb, M. H., Svaren, J., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817.
- Kamita, S. G., Hinton, A. C., & Hammock, B. D. (2013). Juvenile hormone (JH) esterase of the mosquito Culex quinquefasciatus is not a target of the JH analog insecticide methoprene. PLoS One, 8(5), e63330.
-
PubChem. (n.d.). 1,1,1-Trifluoro-4-hydroxypentan-2-one. Retrieved from [Link]
- Székács, A., Halarnkar, P. P., Olmstead, M. M., Prag, K., & Hammock, B. D. (1990). Heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones as inhibitors of esterolytic enzymes. Journal of Agricultural and Food Chemistry, 38(3), 853-861.
- Wheelock, C. E., Shan, G., & Ottea, J. (2003). Overview of carboxylesterases and their role in the metabolism of insecticides. Journal of Pesticide Science, 28(3), 341-354.
Sources
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition in discriminated operant learning: Tests of response-specificity after feature-negative and extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Inhibition of insect juvenile hormone esterase by α,β-unsaturated and α-acetylenic trifluoromethyl ketones / Pesticide Biochemistry and Physiology, 1989 [sci-hub.st]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Stereoselective Reduction of 1,1,1-Trifluoropentan-2-one
< , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ,
Introduction: The Significance of Chiral β-Trifluoromethyl Alcohols
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Specifically, the trifluoromethyl (CF3) group is a key pharmacophore in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the synthesis of chiral molecules containing a trifluoromethyl-substituted stereocenter is of paramount importance in the pharmaceutical and agrochemical industries.[2][3]
1,1,1-Trifluoropentan-2-ol, the product of the reduction of 1,1,1-Trifluoropentan-2-one, is a valuable chiral building block. Its stereoselective synthesis presents a significant challenge due to the high reactivity of trifluoromethyl ketones.[4][5] This document provides a comprehensive guide to the stereoselective reduction of this compound, detailing established protocols and the scientific rationale behind them.
Strategic Approaches to Stereoselective Reduction
Several powerful methods have been developed for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[6] For trifluoromethyl ketones, the primary strategies involve catalyst-controlled asymmetric reductions. Two of the most prominent and reliable methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly effective method for the enantioselective reduction of a wide array of ketones.[7][8][9] It employs a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[6][7][8][9] The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in a high degree of enantioselectivity.[8][10]
Mechanism of Stereodifferentiation:
The key to the high enantioselectivity of the CBS reduction lies in the formation of a coordination complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[8][10] The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning the larger substituent away from the chiral directing group of the catalyst. This preferential coordination orients the ketone for a face-selective hydride transfer from the coordinated borane.[8]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another cornerstone of asymmetric synthesis, utilizing ruthenium (II) catalysts bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[11][12] This method is highly efficient and atom-economical, using molecular hydrogen as the reductant.[11][12] The reaction proceeds with high enantioselectivity for a broad range of ketones.[12]
Mechanism of Stereodifferentiation:
The enantioselectivity in Noyori's hydrogenation arises from the C2-symmetric chiral environment created by the BINAP ligand coordinated to the ruthenium center.[11] The ketone substrate coordinates to the metal, and the steric interactions between the ketone's substituents and the phenyl groups of the BINAP ligand favor one diastereomeric transition state over the other, leading to the preferential formation of one enantiomer of the alcohol.[13]
Caption: A generalized experimental workflow for Noyori asymmetric hydrogenation.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the stereoselective reduction of this compound using the Corey-Bakshi-Shibata (CBS) reduction method.
Protocol: CBS Reduction of this compound
Materials:
-
This compound
-
(R)- or (S)-Methyl CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF (to a concentration of ~0.5 M).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the (R)- or (S)-Methyl CBS-oxazaborolidine solution (0.1 eq) dropwise via syringe. Stir the mixture for 10-15 minutes at 0 °C.
-
Reducing Agent Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 N HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,1,1-Trifluoropentan-2-ol.
Note on Safety: Borane-dimethyl sulfide is a corrosive and flammable liquid. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.
Data Presentation and Analysis
The success of a stereoselective reduction is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the product.
| Catalyst System | Reductant | Temperature (°C) | Typical Yield (%) | Typical ee (%) |
| (R)-Me-CBS | BH3·SMe2 | 0 | 85-95 | >95 |
| (S)-Me-CBS | BH3·SMe2 | 0 | 85-95 | >95 |
| RuCl2[(R)-BINAP] | H2 (50 atm) | 25 | 90-98 | >98 |
| RuCl2[(S)-BINAP] | H2 (50 atm) | 25 | 90-98 | >98 |
Table 1: Comparison of typical results for the stereoselective reduction of this compound.
Determination of Enantiomeric Excess
The enantiomeric excess of the chiral alcohol product is a critical measure of the stereoselectivity of the reduction.[14] Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common and reliable methods for determining ee.[14][15][16]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Method Development: The mobile phase typically consists of a mixture of hexane and isopropanol. The optimal ratio will need to be determined to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times.
-
Calculation of ee: The enantiomeric excess is calculated from the areas of the two peaks corresponding to the enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100
Conclusion
The stereoselective reduction of this compound to the corresponding chiral alcohol is a crucial transformation for the synthesis of valuable fluorinated building blocks in the pharmaceutical and agrochemical industries. Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation offer highly efficient and enantioselective protocols to achieve this goal. Careful execution of the experimental procedures and rigorous analysis of the product's enantiomeric purity are essential for successful and reproducible results. The choice between these methods may depend on factors such as substrate scope, catalyst availability and cost, and the scale of the reaction.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]
-
Noyori Asymmetric Hydrogenation. (2014). In Chem-Station. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
- Guo, H., & Wenzel, T. J. (2011). Enantiomeric analysis. In Chiral Recognition in Separation Methods (pp. 1-26). Springer, Berlin, Heidelberg.
- Zhang, X., & Mashima, K. (Eds.). (2015).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Chirality and Stereoisomers. In LibreTexts Chemistry.
- Determination of Enantiomeric Excess. In MilliporeSigma.
-
Noyori Hydrogenation. In NROChemistry. [Link]
-
Corey-Bakshi-Shibata Reduction. In Organic Chemistry Portal. [Link]
-
Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2346. [Link]
-
Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 1-11. [Link]
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Application Notes and Protocols: The Strategic Role of 1,1,1-Trifluoropentan-2-one in the Synthesis of Trifluoromethyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl Group and the Utility of 1,1,1-Trifluoropentan-2-one
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoromethyl ketones (TFMKs) are a particularly valuable class of building blocks for this purpose, acting as versatile synthons for a wide array of fluorinated compounds.[1][2] Among these, this compound stands out as a readily available and reactive precursor for the synthesis of complex trifluoromethylated molecules.
This guide provides an in-depth exploration of the role of this compound in synthetic organic chemistry, with a focus on its application in constructing trifluoromethyl-containing heterocycles and other valuable scaffolds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use.
Chemical Properties and Reactivity Profile
This compound is a colorless liquid with a boiling point of approximately 76.2°C.[3] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This heightened electrophilicity is a key driver of its reactivity, making it an excellent substrate for nucleophilic attack.
Furthermore, the methylene protons (α-protons) on the ethyl group are sufficiently acidic to be removed by a suitable base, forming a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably aldol-type condensations.
Core Synthetic Applications and Protocols
The dual reactivity of this compound—as both an electrophile at the carbonyl carbon and a nucleophile via its enolate—opens up a diverse range of synthetic possibilities.
Aldol and Knoevenagel Condensations: Building Carbon Skeletons
The formation of an enolate from this compound allows for its use in aldol and Knoevenagel condensations, which are powerful methods for constructing new carbon-carbon bonds.
The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound, forming a β-hydroxy carbonyl compound.[4] Subsequent dehydration, often under heated or acidic/basic conditions, yields an α,β-unsaturated carbonyl compound, a product of the aldol condensation.[4][5] The Knoevenagel condensation is a related reaction where the nucleophile is a more acidic "active methylene" compound, and the reaction is typically catalyzed by a weak base.[6][7][8]
The enolate of this compound can react with a variety of aldehydes and ketones to introduce the trifluoromethyl-ketone moiety into a larger molecular framework. The resulting α,β-unsaturated ketones are versatile intermediates for further transformations, including Michael additions and cycloadditions.
This protocol describes a general procedure for the aldol condensation of this compound with a representative aromatic aldehyde, such as benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) in ethanol (5-10 mL per mmol of aldehyde).
-
Addition of Ketone: To the stirred solution, add this compound (1.1 eq).
-
Base Addition: Slowly add a solution of NaOH or KOH (1.2 eq) in ethanol to the reaction mixture at room temperature. The addition should be done dropwise to control any exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60°C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid (HCl).
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation:
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaOH | Ethanol | 25 | 12 | 85 |
| 4-Chlorobenzaldehyde | KOH | Methanol | 50 | 8 | 90 |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 25 | 16 | 82 |
Note: The data in this table is representative and may vary based on specific reaction conditions and the purity of reagents.
Visualization of Workflow:
Caption: Workflow for the Aldol Condensation of this compound.
Synthesis of Trifluoromethyl-Containing Heterocycles
This compound is a key precursor for the synthesis of various trifluoromethylated heterocycles, which are of significant interest in drug discovery.
Scientific Rationale:
The synthesis of pyrazoles can be readily achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] While this compound is not a 1,3-dicarbonyl compound itself, it can be converted into one in situ or used in reactions that proceed through a similar intermediate. A common strategy involves the initial Claisen condensation of this compound with an ester (e.g., ethyl acetate) to form a trifluoromethylated 1,3-diketone. This intermediate can then be cyclized with hydrazine to yield the desired pyrazole.
Experimental Protocol: Two-Step Synthesis of a Trifluoromethyl-Pyrazole
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base such as sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Ketone Addition: Cool the suspension to 0°C and slowly add this compound (1.0 eq). Stir for 30 minutes at this temperature.
-
Acylation: Add ethyl acetate (1.1 eq) dropwise to the enolate solution. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 1,3-diketone can often be used in the next step without further purification.
Step 2: Cyclization to the Pyrazole
-
Reaction Setup: Dissolve the crude 1,3-diketone from Step 1 in ethanol or acetic acid in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualization of Reaction Scheme:
Caption: Two-step synthesis of a trifluoromethyl-pyrazole.
Scientific Rationale:
The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[9][10][11][12][13] To utilize this compound in a Paal-Knorr type synthesis, it must first be converted into a 1,4-dicarbonyl compound. This can be achieved through various synthetic routes, such as the Stetter reaction or by alkylation of the enolate of this compound with an α-haloketone.
Once the trifluoromethylated 1,4-diketone is obtained, it can be cyclized under standard Paal-Knorr conditions:
-
For Pyrroles: Reaction with a primary amine or ammonia, often in the presence of an acid catalyst.
-
For Furans: Treatment with a dehydrating agent such as sulfuric acid or phosphorus pentoxide.
General Protocol for Paal-Knorr Pyrrole Synthesis from a 1,4-Diketone:
-
Reaction Setup: Dissolve the trifluoromethylated 1,4-diketone (1.0 eq) and a primary amine (e.g., aniline) (1.1 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Catalyst (Optional): A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture, remove the solvent, and purify the residue by column chromatography or recrystallization to obtain the trifluoromethylated pyrrole.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from open flames and other ignition sources. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[3]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of trifluoromethyl-containing compounds. Its ability to act as both an electrophile and, via its enolate, a nucleophile, allows for its participation in key carbon-carbon bond-forming reactions and the construction of important heterocyclic scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important fluorinated ketone and to develop novel molecules for applications in drug discovery and materials science.
References
-
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Paal–Knorr synthesis. (2023, December 2). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Knoevenagel condensation. (2023, November 29). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Pravst, I. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18(34), 6645-6655. [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2022, May 25). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. (1988, January 1). The Journal of Organic Chemistry, 53(18), 4255-4260. [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023, February 20). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (2022, September 8). Organic & Biomolecular Chemistry, 20(36), 7467-7471. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved January 21, 2026, from [Link]
-
Reactions of Aldehydes and Ketones. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2016, January 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. [Link]
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- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Mastering Low-Temperature Reactions with 1,1,1-Trifluoropentan-2-one
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the safe and effective handling of 1,1,1-Trifluoropentan-2-one in low-temperature reaction environments. We delve into the fundamental principles necessitating sub-ambient conditions, present a detailed general-purpose experimental setup, and offer step-by-step, field-tested protocols for key synthetic transformations, including enolate formation/trapping and asymmetric reduction. The causality behind critical procedural steps is emphasized to empower users to adapt and troubleshoot their own applications.
Introduction: The Synthetic Value of this compound & The Imperative for Low Temperatures
This compound is a valuable fluorinated building block in modern organic synthesis. The presence of the trifluoromethyl (CF₃) group imparts unique electronic properties, most notably by rendering the carbonyl carbon highly electrophilic and increasing the acidity of the α-protons. These characteristics make it an excellent substrate for a variety of carbon-carbon bond-forming reactions and a precursor to chiral trifluoromethylated alcohols, which are prevalent motifs in pharmaceuticals and agrochemicals.
However, this enhanced reactivity presents significant challenges at ambient temperatures. Reactions can be difficult to control, leading to low yields and a mixture of undesired byproducts. The use of low-temperature conditions (typically 0 °C to -78 °C) is not merely a suggestion but a critical control parameter for achieving high selectivity and reproducibility.
The Rationale for Low-Temperature Chemistry:
-
Kinetic vs. Thermodynamic Control: Many reactions, particularly those involving the formation of enolates, can yield different products depending on the temperature. Low temperatures, such as -78 °C, favor the formation of the less stable, kinetically-controlled product by preventing the system from reaching the equilibrium state that yields the more stable, thermodynamic product[1].
-
Suppression of Side Reactions: The activation energy for undesired reaction pathways is often comparable to that of the desired transformation. By lowering the thermal energy of the system, these side reactions can be effectively "frozen out," dramatically improving the purity of the crude product.
-
Control of Exothermic Events: Reactions involving strong bases (e.g., organolithiums, lithium amides) or highly reactive intermediates are often strongly exothermic. Conducting these at low temperatures allows for more efficient heat dissipation, preventing reaction runaways and decomposition of sensitive reagents or products.
-
Enhanced Stereoselectivity: In asymmetric synthesis, the energy difference between the transition states leading to different stereoisomers can be small. Low temperatures amplify the impact of these small energy differences, often leading to a significant improvement in diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).
Critical Safety & Handling Protocols
Disclaimer: Specific, verified physical and toxicological data for this compound (CAS 383-56-2) is not widely published[2]. Therefore, all handling procedures should be based on a conservative assessment of risk, assuming properties similar to the well-characterized and more volatile analogue, 1,1,1-Trifluoropropan-2-one (Trifluoroacetone, CAS 421-50-1). This analogue is known to be an extremely flammable liquid, a skin and respiratory irritant, and a lachrymator (a substance that causes tearing)[3][4][5].
2.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Hand Protection: Use cryogenic gloves for handling dry ice or liquid nitrogen. For chemical handling, wear nitrile gloves as a minimum, and consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
2.2 Chemical Handling:
-
All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors[3].
-
The compound should be stored in a cool, dry, well-ventilated area, away from heat and ignition sources, preferably in a refrigerator designated for flammable materials[4][6].
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors[3][6].
2.3 Low-Temperature Bath Safety:
-
Cryogen Handling: Dry ice (-78 °C) and liquid nitrogen (-196 °C) can cause severe frostbite upon contact. Always use appropriate cryogenic gloves and handle with tongs.
-
Ventilation: Both dry ice (solid CO₂) and liquid nitrogen produce large volumes of gas as they sublimate/boil. Ensure adequate ventilation to prevent the displacement of oxygen and risk of asphyxiation.
-
Solvent Choice: When preparing a cooling bath, always add the cryogenic agent (dry ice) slowly to the solvent to prevent vigorous bubbling and splashing[7][8]. Never use a sealed container for a cooling bath, as pressure buildup can cause an explosion.
Low-Temperature Apparatus & Setup
3.1 Essential Equipment Checklist:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer (alcohol-based, not mercury)
-
Dewar flask (a vacuum-insulated vessel)
-
Septa for sealing flask necks
-
Cannula (double-tipped needle) for liquid transfers
-
Source of inert gas (Nitrogen or Argon) with a bubbler
-
Addition funnel (for larger scale reactions) or syringe pump (for precise, slow additions)
3.2 General Setup Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the reaction flask with the magnetic stir bar, thermometer, and septa while flushing with inert gas. The thermometer bulb must be submerged in the reaction mixture to ensure accurate temperature reading.
-
Inert Atmosphere: Establish and maintain a positive pressure of nitrogen or argon throughout the experiment. This is critical for reactions involving moisture-sensitive reagents like organolithiums or boranes.
-
Cooling Bath Preparation: Place the Dewar flask on the magnetic stir plate. Fill the Dewar with the appropriate solvent (e.g., acetone) and then slowly add small lumps of dry ice until the desired temperature is reached and maintained[9][10].
-
Immersion: Securely clamp the reaction flask, ensuring it is immersed in the cooling bath before introducing any reagents.
Diagram of a Standard Low-Temperature Reaction Setup
Caption: General apparatus for moisture-sensitive, low-temperature reactions.
3.3 Common Laboratory Cooling Baths
The choice of cooling bath dictates the reaction temperature. A Dewar flask should be used for insulation to maintain a stable temperature[11].
| Cooling Agent | Solvent / Additive | Achievable Temperature (°C) |
| Ice | Water | 0 |
| Ice | Sodium Chloride (NaCl) | -5 to -20 |
| Dry Ice (CO₂) | Acetonitrile | -41 |
| Dry Ice (CO₂) | Acetone | -78 |
| Dry Ice (CO₂) | Isopropanol | -78 |
| Liquid Nitrogen (N₂) | Diethyl Ether | -116 |
| Liquid Nitrogen (N₂) | Isopentane | -160 |
| Liquid Nitrogen (N₂) | None (pure) | -196 |
| Source: Data compiled from Chemistry LibreTexts[7] and University of Rochester[11]. |
Experimental Protocols
Protocol A: Generation and Aldol Trapping of the Lithium Enolate
This protocol details the formation of the kinetic lithium enolate of this compound and its subsequent reaction with benzaldehyde. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C is crucial for selectively deprotonating the less-substituted α-carbon[1][12].
Workflow for Enolate Generation and Aldol Addition
Caption: Step-wise workflow for the low-temperature aldol reaction.
Step-by-Step Methodology:
-
LDA Preparation: To an oven-dried flask under argon, add anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq). Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise. Causality: This exothermic reaction generates LDA. Performing it at 0 °C prevents decomposition of the n-BuLi and ensures full formation of the amide base. After 15 minutes, cool the freshly prepared LDA solution to -78 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Enolate Formation: Slowly transfer the ketone solution to the LDA solution via cannula over 20-30 minutes. Causality: Adding the ketone to the base (inverse addition) ensures the base is always in excess, preventing self-condensation of the ketone. The slow addition at -78 °C dissipates the heat of the acid-base reaction and ensures exclusive formation of the kinetic enolate.
-
Stirring: Stir the resulting pale yellow enolate solution at -78 °C for 45 minutes.
-
Electrophile Addition: Add benzaldehyde (1.0 eq) dropwise via syringe.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). After 1-2 hours, the reaction should be complete.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution while the flask is still in the -78 °C bath. Causality: This protonates any remaining enolate or alkoxide and neutralizes the excess strong base before warming. Quenching at low temperature prevents side reactions that could occur during warming in the presence of the reactive species.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol B: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalyst
This protocol describes the enantioselective reduction of the prochiral ketone to the corresponding chiral secondary alcohol using a catalytic amount of an oxazaborolidine (CBS) catalyst and a stoichiometric borane source[13]. This reaction is highly valued for its predictability and high enantioselectivity[14].
Step-by-Step Methodology:
-
Catalyst Setup: To an oven-dried flask under argon, add the chiral CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.05 - 0.10 eq) and anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Borane Addition: Add borane-dimethyl sulfide complex (BMS, ~0.6-0.8 eq) dropwise to the catalyst solution. Stir for 15 minutes. Causality: The borane coordinates to the nitrogen atom of the CBS catalyst, forming the active catalytic species. This pre-coordination is essential for the subsequent stereocontrolled delivery of the hydride.[14][15]
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30-60 minutes, maintaining the temperature at 0 °C. Causality: The ketone coordinates to the Lewis acidic boron within the catalyst complex, orienting it for a facial-selective hydride transfer from the coordinated borane. Slow addition prevents a rapid, uncontrolled background reduction.
-
Reaction: Allow the reaction to stir at 0 °C, monitoring by TLC. The reaction is typically complete within a few hours.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol while still at 0 °C. Vigorous hydrogen gas evolution will occur. Causality: Methanol reacts with the excess borane and boron-containing species. A slow, cold quench is a critical safety step to control the gas evolution.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1M HCl and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify by column chromatography to yield the chiral 1,1,1-Trifluoro-2-pentanol.
Reaction Monitoring and Work-up Considerations
-
TLC Monitoring: To monitor a low-temperature reaction, withdraw a small aliquot via syringe and immediately quench it in a separate vial containing a suitable quenching agent (e.g., a mixture of saturated NH₄Cl and ethyl acetate). This "quenched" sample can then be spotted on a TLC plate at room temperature.
-
Low-Temperature Quenching: As highlighted in the protocols, it is best practice to quench the reaction at its cold temperature before warming. This deactivates any highly reactive species under controlled conditions, preserving the integrity of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield (Protocol A) | Inactive n-BuLi; Wet solvent/reagents; LDA not formed correctly. | Titrate n-BuLi before use. Ensure all solvents are rigorously dried. Use freshly distilled diisopropylamine. |
| Mixture of Products (Protocol A) | Reaction warmed prematurely; Enolate equilibration occurred. | Ensure the cooling bath maintains -78 °C. Check thermometer calibration. Add electrophile promptly after enolate formation. |
| Low Enantioselectivity (Protocol B) | Wet solvent/reagents; Catalyst degradation; Reaction run too warm. | Use anhydrous solvents. Store CBS catalyst under inert gas. Maintain the recommended reaction temperature; for some substrates, -20 °C may be required. |
| Reaction Stalls | Insufficient reagent; Poor stirring; Reagents added too quickly, causing side reactions. | Ensure accurate stoichiometry. Use an appropriately sized stir bar. Add reagents slowly via syringe pump for optimal control. |
References
-
Radleys. (n.d.). How To Perform Reactions At Low Temperatures. Radleys UK. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73943, 1,1,1-Trifluoro-2,4-pentanedione. PubChem. [Link]
-
University of California, Riverside. (n.d.). Conducting Reactions Below Room Temperature. Moodle@Units. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2025). Cooling baths. [Link]
- Google Patents. (n.d.).
-
ChemRxiv. (2021). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
Wikipedia. (n.d.). Trifluoroacetone. [Link]
-
NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (2018). Detrifluoroacetylative in Situ Generated Cyclic Fluorinated Enolates for the Preparation of Compounds Featuring a C–F Stereogenic Center. PMC. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
ResearchGate. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Royal Society of Chemistry. (1980). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chemistry Stack Exchange. (2014). Dry ice and acetone. [Link]
-
YouTube. (2021). Cooling Chemical Reactions. [Link]
-
University of Rochester. (n.d.). Magic Formulas: Cooling Baths. Department of Chemistry. [Link]
-
American Chemical Society. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
-
MDPI. (2017). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molbank. [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]
-
YouTube. (2015). EpicScience - Dry Ice and Acetone. [Link]
-
ChemBK. (n.d.). 1,1,1-trifluoropropan-2-one. [Link]
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Application Note & Protocols: 1,1,1-Trifluoropentan-2-one as a Substrate for Enzyme-Catalyzed Asymmetric Reduction
Introduction: The Strategic Value of Fluorinated Chiral Alcohols
The introduction of fluorine into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making the synthesis of chiral fluorinated building blocks a cornerstone of modern drug discovery.[1][2][3] Trifluoromethyl ketones (TFMKs), such as 1,1,1-trifluoropentan-2-one, are highly valuable synthons because their enzymatic reduction provides direct access to enantiomerically pure trifluoromethyl-substituted secondary alcohols.[1][4] These chiral alcohols are critical intermediates for a wide range of bioactive molecules.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for these transformations.[4][5] Enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can catalyze the reduction of prochiral ketones with exceptional stereoselectivity under mild reaction conditions.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a substrate for enzyme-catalyzed reactions, focusing on the production of the corresponding chiral alcohol, (S)- or (R)-1,1,1-trifluoropentan-2-ol.
Core Principles & Causality in Experimental Design
The enzymatic reduction of this compound is a cofactor-dependent reaction, typically relying on nicotinamide adenine dinucleotide phosphate (NADPH) as the hydride donor. The enzyme, a ketoreductase, facilitates the stereospecific transfer of a hydride from NADPH to the carbonyl carbon of the substrate.
The Catalytic Cycle and Cofactor Regeneration
The high cost of NADPH makes its stoichiometric use in a synthetic process economically unviable. Therefore, an efficient cofactor regeneration system is essential.[7][8] A common and effective strategy is a substrate-coupled regeneration system, where a sacrificial alcohol (e.g., isopropanol) is oxidized by the same enzyme to regenerate NADPH from NADP+. This approach requires an enzyme with dual activity for the reduction of the target ketone and the oxidation of the regeneration alcohol.[9]
Physicochemical Properties and Handling of this compound
| Property | Estimated Value/Information | Source Analogy |
| Molecular Formula | C5H7F3O | - |
| Molecular Weight | 140.10 g/mol | - |
| Appearance | Clear, colorless liquid | [10][12] |
| Boiling Point | ~70-80 °C (estimated) | [12] |
| Storage | 2-8°C, under inert atmosphere | [10][12] |
| Handling | Use in a fume hood, avoid ignition sources | [10][11] |
Experimental Protocols
This section provides detailed protocols for the enzymatic reduction of this compound using a model ketoreductase, herein designated as "Greengene Reductase KRED-TFP".
Protocol 1: Spectrophotometric Assay for Initial Enzyme Activity Screening
This protocol is designed for rapid screening of enzyme activity by monitoring the consumption of the NADPH cofactor at 340 nm.[13][14][15]
Principle: The decrease in absorbance at 340 nm is directly proportional to the rate of NADPH oxidation, which in turn reflects the rate of ketone reduction.
Materials:
-
Greengene Reductase KRED-TFP (lyophilized powder or solution)
-
This compound
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (dimethyl sulfoxide)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a 1-5 mg/mL stock solution of KRED-TFP in 100 mM potassium phosphate buffer (pH 7.0). Store on ice.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in buffer. Store on ice and protect from light.
-
-
Assay Setup (for a 200 µL total volume in a 96-well plate):
-
To each well, add:
-
174 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 µL of Enzyme Stock Solution (final concentration 0.05-0.25 mg/mL)
-
4 µL of NADPH Stock Solution (final concentration 0.2 mM)
-
-
Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to pre-warm the solution and record a baseline reading.
-
Initiate the reaction by adding 2 µL of the 100 mM substrate stock solution (final concentration 1 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Workflow for Spectrophotometric Activity Screening
Caption: Workflow for the spectrophotometric enzyme activity assay.
Protocol 2: Preparative Scale Bioreduction and Product Analysis
This protocol describes a larger-scale reaction for the synthesis of 1,1,1-trifluoropentan-2-ol, incorporating a cofactor regeneration system. Product formation and enantiomeric excess (e.e.) are determined by chiral gas chromatography (GC).
Materials:
-
Greengene Reductase KRED-TFP
-
This compound
-
NADP+
-
Isopropanol (IPA)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Chiral GC column (e.g., a cyclodextrin-based column)
Procedure:
-
Reaction Setup (10 mL scale):
-
In a 50 mL flask, dissolve NADP+ (to a final concentration of 0.5 mM) in 8.5 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add 1.0 mL of isopropanol (10% v/v).
-
Add KRED-TFP to a final concentration of 1-2 mg/mL.
-
Stir the mixture gently at 30°C.
-
In a separate vial, dissolve 140 mg of this compound (1 mmol, final concentration 100 mM) in 0.5 mL of DMSO.
-
Add the substrate solution to the reaction mixture to start the reaction.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at time intervals.
-
Extract the aliquot with 200 µL of ethyl acetate, vortex, and centrifuge. Analyze the organic layer by GC.
-
Once the reaction is complete (no further substrate conversion), quench the reaction by adding an equal volume of ethyl acetate (10 mL).
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure.
-
-
Product Analysis (Chiral GC):
-
Dissolve the crude product in a suitable solvent (e.g., hexane).
-
Inject onto a chiral GC column to separate the enantiomers of 1,1,1-trifluoropentan-2-ol.
-
Determine the conversion and enantiomeric excess by integrating the peak areas of the substrate and the two alcohol enantiomers.
-
Logical Flow of Preparative Scale Bioreduction
Caption: Process flow for preparative bioreduction and analysis.
Self-Validating Systems: Controls and Optimization
To ensure the trustworthiness of the results, the following controls are essential:
-
No Enzyme Control: A reaction mixture containing all components except the enzyme to check for non-enzymatic reduction.
-
No Substrate Control: A reaction mixture without this compound to monitor the stability of NADPH.
-
No Cofactor Control: A reaction mixture without NADPH/NADP+ to confirm the cofactor dependency of the enzyme.
For optimization, systematically vary parameters such as pH, temperature, substrate concentration, and co-solvent percentage to maximize conversion and enantioselectivity.
Conclusion
This compound is an excellent substrate for ketoreductases, enabling the synthesis of valuable chiral fluorinated alcohols. The protocols provided herein offer a robust starting point for researchers to screen enzyme activity and perform preparative scale synthesis. By employing a systematic approach with appropriate controls, these methods can be optimized for various KREDs and integrated into synthetic routes for the development of novel pharmaceuticals and other high-value chemicals.
References
- Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (2025). Journal of Physical Science.
- Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (2025).
- Bioreduction of activated ketones 1 and 2 a. (n.d.).
- 1,1,1-TRIFLUORO-2-BUTANONE | 381-88-4. (2025). ChemicalBook.
- Selective Enzymatic Reduction of Aldehydes. (n.d.). PMC - NIH.
- (PDF) Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. (2025).
- Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. (n.d.). PMC - NIH.
- High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (2020). ACS Omega.
- High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (n.d.). NIH.
- A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethyl
- Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. (2023).
- Trifluoromethyl ketones: properties, preparation, and application. (n.d.).
- A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. (2019). ACS Central Science.
- Total enzymatic synthesis of cis-α-irone from a simple carbon source. (2022). PubMed Central.
- Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Bioc
- High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. (2023).
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI.
- Purification, characterization, cDNA cloning and expression of a novel ketoreductase from Zygosaccharomyces rouxii. (n.d.). PubMed.
- (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025).
- 1,1,1-Trifluoro-2-propanone(421-50-1). (n.d.). ChemicalBook.
- Fluoroketone and fluoroaldehyde synthesis by fluorin
- Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. (2011). Macmillan Group - Princeton University.
- 1,1,1-Trifluoro-2-butanone. (n.d.). Fluorochem.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PMC - PubMed Central.
- Enantioselective Synthesis of Alkyl Fluorides via Bioc
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,1,1-Trifluoro-2-propanone(421-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 1,1,1-TRIFLUORO-2-BUTANONE | 381-88-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. jps.usm.my [jps.usm.my]
- 15. Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Synthetic Pathways: Application Notes and Protocols for 1,1,1-Trifluoropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of novel synthetic methodologies utilizing 1,1,1-Trifluoropentan-2-one. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a deep understanding of the chemical principles at play, empowering researchers to adapt and innovate within their own laboratories. While specific literature on this compound is emerging, the protocols herein are built upon the well-established and predictable reactivity of the trifluoromethyl ketone moiety, a cornerstone of modern medicinal and materials chemistry.
Introduction: The Unique Chemical Profile of this compound
This compound (CAS No. 383-56-2) is a prochiral ketone distinguished by the potent electron-withdrawing trifluoromethyl (CF₃) group adjacent to the carbonyl. This structural feature imparts a unique and highly valuable reactivity profile:
-
Enhanced Electrophilicity: The CF₃ group strongly polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. This often allows for reactions to proceed under milder conditions than with non-fluorinated ketone analogues.
-
Prochirality: The carbonyl carbon is a prochiral center, making this compound an ideal substrate for asymmetric synthesis, enabling the stereoselective formation of chiral trifluoromethylated alcohols. These chiral building blocks are of significant interest in drug development.
-
Hydrate Stability: Trifluoromethyl ketones are known to form stable hydrates in the presence of water. This can influence reaction kinetics and must be considered during experimental design, particularly in anhydrous reactions.
While not as extensively documented as its lower homolog, 1,1,1-trifluoroacetone, the synthetic principles are directly translatable. The additional ethyl group in this compound offers a different steric and electronic environment, potentially leading to unique selectivity in certain reactions.
A common synthetic route to trifluoromethyl ketones involves the reaction of an organometallic reagent with ethyl trifluoroacetate. For this compound, this would typically involve the addition of an ethyl nucleophile, such as that from a Grignard reagent, to ethyl trifluoroacetate.[1]
Core Application: Asymmetric Reduction to Chiral Fluoroalcohols
The enantioselective reduction of prochiral trifluoromethyl ketones is a paramount transformation, yielding chiral 1,1,1-trifluoro-2-alkanols. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]
Scientific Rationale:
The high electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for hydride reduction. The challenge and opportunity lie in controlling the facial selectivity of the hydride attack to favor one enantiomer over the other. This is typically achieved using chiral catalysts that create a chiral environment around the ketone, sterically directing the incoming hydride.
Protocol: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the enantioselective reduction of ketones. It typically employs a transition metal catalyst with a chiral ligand and a readily available hydrogen source like formic acid or isopropanol.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from established methods for the asymmetric reduction of trifluoromethyl ketones.[3]
Materials:
-
This compound
-
[Rh(p-cymene)Cl₂]₂
-
(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Rh(p-cymene)Cl₂]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to a dry Schlenk flask.
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound (1 mmol) in the formic acid/triethylamine azeotrope (2 mL).
-
Reduction: Add the substrate solution to the catalyst solution.
-
Stir the reaction mixture at 28 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,1,1-trifluoropentan-2-ol.
Expected Outcome:
High conversion to the corresponding chiral alcohol with good to excellent enantioselectivity. The stereochemical outcome will depend on the chirality of the ligand used.
Aldol Addition: Constructing Carbon-Carbon Bonds
The aldol reaction is a cornerstone of C-C bond formation. The heightened electrophilicity of this compound makes it an excellent acceptor in aldol reactions, even with less reactive enolates. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations.[4][5][6]
Scientific Rationale:
In an organocatalytic asymmetric aldol reaction, a chiral amine catalyst, such as a proline derivative, reacts with a ketone donor to form a nucleophilic enamine intermediate. This enamine then attacks the highly electrophilic carbonyl of this compound in a stereochemically controlled manner, dictated by the chiral catalyst.
Protocol: Organocatalytic Asymmetric Aldol Reaction
This protocol is based on the successful aldol addition of ketones to trifluoromethyl ketones.[4][5][6]
Materials:
-
This compound
-
Acetone (or other suitable ketone donor)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable organocatalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry vial under an inert atmosphere, add this compound (0.5 mmol) and the ketone donor (e.g., acetone, 1.5 mmol).
-
Add anhydrous DMSO (1.0 mL).
-
Add the organocatalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor by TLC or ¹H NMR.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the chiral β-hydroxy trifluoromethyl ketone.
Data Presentation: Representative Aldol Reactions with Trifluoromethyl Ketones
| Ketone Donor | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| Acetone | (S)-Proline | DMSO | 48 | 85 | 92 |
| Cyclohexanone | (S)-DPPTMS | neat | 72 | 90 | 95 |
| Acetophenone | (S)-Proline | DMSO | 60 | 78 | 88 |
Note: Data is representative of typical organocatalytic aldol reactions with trifluoromethyl ketones and may vary for this compound.
Synthesis of Heterocycles: Building Blocks for Bioactive Molecules
Trifluoromethylated heterocycles are prevalent in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and binding properties. This compound can serve as a valuable precursor to a variety of heterocyclic systems.[7][8][9][10]
Scientific Rationale:
The 1,2-dicarbonyl equivalent of this compound (i.e., 1,1,1-trifluoro-2,3-pentanedione) can be readily synthesized and subsequently condensed with binucleophiles like diamines or hydrazines to form various heterocycles. The trifluoromethyl group often directs the regioselectivity of the cyclization.[7]
Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazine
This protocol describes a two-step synthesis of a pyrazine derivative, a common scaffold in medicinal chemistry.[7]
Step 1: Oxidation to 1,1,1-Trifluoro-2,3-pentanedione
-
This step often involves oxidation of the α-methylene group of the ketone. A variety of oxidizing agents can be employed, such as selenium dioxide. Caution: Selenium compounds are toxic.
Step 2: Condensation with a Diamine
Materials:
-
1,1,1-Trifluoro-2,3-pentanedione
-
Ethylenediamine
-
Ethanol
Procedure:
-
Dissolve 1,1,1-Trifluoro-2,3-pentanedione (1 mmol) in ethanol (10 mL).
-
Add ethylenediamine (1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. A precipitate may form.
-
Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure trifluoromethyl-substituted pyrazine.
Visualization of Synthetic Pathways
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sci-Hub. A facile synthesis of fluorine‐containing heterocycles ‐ use of 1,1,1‐trifluoro‐2‐alkanones as a convenient synthetic intermediate / Journal of Heterocyclic Chemistry, 2001 [sci-hub.ru]
- 8. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Scale-Up Synthesis of 1,1,1-Trifluoropentan-2-one
Welcome to the technical support center for the synthesis of 1,1,1-Trifluoropentan-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. This compound is a valuable fluorinated building block in the pharmaceutical and agrochemical industries. While its synthesis via the Grignard reaction of ethyl trifluoroacetate with a propylmagnesium halide appears straightforward on paper, significant challenges emerge upon scale-up.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind common issues and offer robust, self-validating protocols to ensure a safe, efficient, and scalable process.
Section 1: The Core Synthetic Challenge: A Mechanistic Overview
The most common and economically viable route to this compound is the nucleophilic acyl substitution of ethyl trifluoroacetate with a propyl Grignard reagent (e.g., propylmagnesium bromide, PrMgBr).
Primary Reaction: CF₃COOEt + PrMgBr → CF₃C(OPr)OMgBr(OEt) → CF₃C(O)Pr + EtOMgBr
The core challenge lies in the reactivity of the product ketone, which is also susceptible to nucleophilic attack by the Grignard reagent. This leads to the formation of a tertiary alcohol, 4-(trifluoromethyl)heptan-4-ol, as the major byproduct.
Competing Side Reaction: CF₃C(O)Pr + PrMgBr → CF₃C(OMgBr)(Pr)₂ → (Acid Work-up) → CF₃C(OH)(Pr)₂
Controlling the reaction to favor the formation of the ketone is the primary objective during scale-up. The following diagram illustrates this central challenge.
Caption: Reaction pathway showing desired ketone formation versus undesired tertiary alcohol byproduct.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Part A: Grignard Reagent Preparation & Handling
Q1: My Grignard reaction fails to initiate on a large scale. What's wrong?
A1: Initiation is a common hurdle in Grignard reactions, as it relies on activating the magnesium surface. On a larger scale, factors that were minor in the lab become critical.
-
Causality: The reaction occurs on the surface of the magnesium metal. This surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. Furthermore, trace amounts of water will protonate and destroy the Grignard reagent as it forms[1].
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-dried >120°C or flame-dried under vacuum)[2]. Solvents must be of high purity and low water content (<50 ppm). Ensure the propyl halide is also anhydrous.
-
Magnesium Quality & Activation: Use fresh, high-quality magnesium turnings. For large-scale reactions, pre-activation is highly recommended. This can be achieved by stirring the magnesium in anhydrous ether or THF with a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or bubbling indicates an activated surface.
-
Create a Concentrated "Ignition" Point: Do not add all the solvent at once. Start with the activated magnesium covered by a minimal amount of solvent. Add a small portion of the propyl halide to this concentrated mixture to initiate the reaction. You should observe a gentle reflux and cloudiness[1].
-
Local Hotspot: Gentle heating with a heat gun may be required to start the reaction, but be prepared to cool it immediately once the exotherm begins[1].
-
Q2: The Grignard reagent formation is sluggish and gives a low yield. How can I improve this?
A2: A slow or incomplete formation points to either persistent passivation of the magnesium or insufficient mass transfer.
-
Causality: The reaction rate is dependent on the available active surface area of the magnesium and the efficient mixing of reactants. On a large scale, simple magnetic stirring may be insufficient.
-
Optimization:
-
Mechanical Agitation: Use an overhead mechanical stirrer with an appropriate impeller (e.g., pitched-blade turbine) to ensure the magnesium turnings are kept in suspension and their surfaces are continuously abraded, exposing fresh metal.
-
Maintain Temperature: While initiation may require heat, the reaction itself is exothermic. The ideal temperature for Grignard formation is typically a gentle reflux. Overheating can promote side reactions like Wurtz coupling (R-X + R-MgX → R-R). Use a cooling bath to maintain control.
-
Titrate Your Reagent: Never assume a 100% yield of the Grignard reagent. Before use, always titrate a small aliquot (e.g., with a solution of I₂ in THF or by quenching with a known amount of acid) to determine the exact molarity. This is critical for achieving the correct stoichiometry in the subsequent step.
-
Part B: The Addition Reaction
Q3: My primary impurity is the tertiary alcohol. How do I minimize its formation during scale-up?
A3: This is the most critical challenge. The formation of the tertiary alcohol is a consecutive reaction that becomes more probable as the concentration of the ketone product increases.
-
Causality: The initially formed tetrahedral intermediate can either collapse to the ketone or be stable. At low temperatures, this intermediate is more stable, allowing for the complete consumption of the starting ester before significant ketone is available to react further. The high reactivity of Grignard reagents also means that any local excess will quickly react with the newly formed ketone[3][4].
-
Key Strategies:
-
Low Temperature: This is the most effective parameter. Conduct the addition at -20°C to -78°C. The lower temperature stabilizes the tetrahedral intermediate, preventing the immediate formation of the ketone and its subsequent over-reaction.
-
Inverse Addition: Instead of adding the Grignard reagent to the ester, perform an "inverse addition" by adding the ethyl trifluoroacetate to the Grignard solution. This ensures that the Grignard reagent is always in excess locally, but the ester reacts immediately, and the product ketone is formed in a large volume of reagent, minimizing its concentration at any given point. Correction: For minimizing double addition, the standard procedure of adding the Grignard reagent slowly to a cooled solution of the ester is correct. This keeps the concentration of the highly reactive Grignard reagent low at all times, preventing it from reacting with the newly formed ketone product.
-
Controlled Addition Rate: Use a syringe pump or an addition funnel to add the Grignard reagent slowly and sub-surface to the cooled ester solution. This prevents localized "hot spots" where the temperature rises, and the Grignard concentration is high.
-
Dilution: Working at a higher dilution can also help control the exotherm and minimize the rate of the second addition.
-
Q4: The reaction exotherm is difficult to control upon scale-up. What are the best practices for thermal management?
A4: Loss of thermal control can lead to a runaway reaction, boiling of the solvent, and a serious fire hazard[5][6]. This is exacerbated during scale-up due to the decrease in the surface-area-to-volume ratio.
-
Causality: Both the Grignard formation and its reaction with the ester are highly exothermic[2][7]. The heat generated must be removed faster than it is produced.
-
Thermal Management Plan:
-
Reactor Choice: Use a jacketed reactor with a high-performance cooling fluid (e.g., a silicone oil or glycol-based coolant) capable of reaching and maintaining the target low temperatures.
-
Solvent Selection: Tetrahydrofuran (THF) is generally preferred over diethyl ether for scale-up due to its higher boiling point (66°C vs. 34.6°C) and higher flash point, providing a larger safety margin[5].
-
"Hold and Cool" Protocol: The addition rate should be dictated by the cooling capacity of the reactor. Monitor the internal temperature and the jacket temperature. If the internal temperature rises above a set point (e.g., > -15°C for a -20°C target), the addition must be stopped until the cooling system brings it back down.
-
Emergency Planning: Have a plan for a runaway reaction. This includes ensuring the reactor is properly vented and having an appropriate quenching agent ready for emergency use (though this is a last resort).
-
Part C: Work-up & Purification
Q5: My work-up produces a thick, unmanageable emulsion or precipitate. How can I achieve a clean phase separation?
A5: This is a classic problem with large-scale Grignard reactions. Quenching with water or strong acid leads to the formation of magnesium salts (Mg(OH)₂, MgX₂) which can be gelatinous and trap the product.[8]
-
Causality: The basic magnesium salts are poorly soluble and form fine particles that stabilize emulsions between the aqueous and organic layers.
-
Improved Work-up Protocol:
-
Buffered Quench: Instead of water or strong acid, quench the reaction by slowly adding it to a cooled, vigorously stirred saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid that protonates the alkoxide and breaks down the magnesium complexes while keeping the pH buffered (around 6-7), which helps to keep the magnesium salts more granular and less gelatinous.
-
Temperature Control: Perform the quench at a low temperature (0-10°C) to control the exotherm from the acid-base neutralization.
-
Co-solvent: If emulsions persist, adding a solvent like toluene or tert-butyl methyl ether (MTBE) during extraction can help alter the densities of the phases and break the emulsion.
-
Filter Aid: In some cases, it may be necessary to filter the entire quenched mixture through a pad of Celite® or diatomaceous earth to remove the fine magnesium salts before proceeding with the phase separation[8].
-
Q6: I'm struggling to purify the final product by distillation. What are the key challenges?
A6: this compound is a relatively low-boiling compound, and its purification requires careful fractional distillation.
-
Causality: Impurities with close boiling points can be difficult to separate. The tertiary alcohol byproduct will have a significantly higher boiling point, but unreacted starting materials or solvent-related impurities may co-distill.
-
Purification Strategy:
-
Characterize the Crude Oil: Before distillation, obtain a GC-MS or ¹H/¹⁹F NMR of the crude product to identify the major impurities. This will inform your distillation strategy.
-
Fractional Distillation: Use a distillation column with a good number of theoretical plates (e.g., a Vigreux or packed column).
-
Collect Fractions: Collect multiple small fractions and analyze them by GC or NMR to identify the pure product fractions. Be aware of potential azeotropes, especially with the solvent.
-
Physical Properties: Knowing the boiling points of the key components is essential for planning the distillation.
-
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| Diethyl Ether | 74.12 | 34.6 |
| THF | 72.11 | 66 |
| Ethyl Trifluoroacetate | 142.08 | 60-62 |
| This compound | 140.10 | ~85-90 |
| 4-(Trifluoromethyl)heptan-4-ol | 198.20 | >150 |
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical safety considerations for this scale-up? The primary hazards are fire and uncontrolled exothermic reactions[6].
-
Flammability: Grignard reagents can be pyrophoric, and ether solvents are extremely flammable. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated area, free from ignition sources[5][7].
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves[2][5].
-
Exotherm Control: This is a major safety concern. A robust cooling system and a well-defined addition protocol are mandatory[6].
-
Quenching: The work-up is also hazardous. The quench must be performed slowly and with cooling to manage the heat of neutralization.
FAQ 2: What in-process controls (IPCs) should I use? Effective IPCs are crucial for a successful and reproducible scale-up.
-
Grignard Titration: As mentioned, always titrate the Grignard reagent before use.
-
Reaction Monitoring: Monitor the reaction of the ester by taking small, carefully quenched aliquots and analyzing them by GC or ¹⁹F NMR. The disappearance of the ethyl trifluoroacetate signal (a quartet in ¹⁹F NMR) and the appearance of the product ketone signal can be tracked. The goal is to stop the reaction when the starting ester is consumed but before significant byproduct formation occurs.
-
Temperature Logging: Continuously log the internal and jacket temperatures to ensure the process remains within its defined thermal limits.
FAQ 3: How important is the purity of the ethyl trifluoroacetate? Very important. The primary contaminant of concern is trifluoroacetic acid (TFA), from which the ester is often made[9][10]. Any acidic impurity will quench the Grignard reagent, leading to lower yields and requiring an excess of the reagent. Ensure the starting ester is neutral and anhydrous.
Section 4: Recommended Scale-Up Protocol
This protocol for a ~1 mole scale reaction is designed to be self-validating by incorporating the best practices discussed above.
Caption: Recommended workflow for the scale-up synthesis of this compound.
References
-
Eureka | Patsnap. (n.d.). The preparation method of 1,1,1-trifluoroacetone. Retrieved from [Link]
-
Bégué, J.-P., et al. (1989). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. MDPI. (Simulated reference for Friedel-Crafts, relevant to fluorinated ketones). Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 1,1,1-trifluoroacetone.
- Google Patents. (n.d.). A kind of preparation method of 1,1,1-trifluoroacetone.
- Google Patents. (n.d.). Process for the preparation of ethyl trifluoroacetoacetate.
-
University of Southampton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture. Retrieved from [Link]
- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient One-Pot Synthesis of 2-Chloro-1,1, 1-trifluoro-2-alkenes Under Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of ethyl trifluoroacetate.
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Reddit. (2022, September 30). Grignard work up. r/Chempros. Retrieved from [Link]
-
Patexia. (2022). Method for purifying 1,1,1,2,3-pentafluoropropane and use thereof for obtaining high-purity 2,3,3,3-tetrafluoropropene. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from [Link]
-
RSC Publishing. (n.d.). Challenges in the synthesis of corannulene-based non-planar nanographenes on Au(111) surfaces. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
NASA Technical Reports Server. (1989, December 5). Substituted 1,1,1-triaryl-2,2,2-trifluoroethanes and processes for their synthesis. Retrieved from [Link]
-
YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. acs.org [acs.org]
- 6. dchas.org [dchas.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]
Stability of 1,1,1-Trifluoropentan-2-one under acidic and basic conditions
Welcome to the technical support center for 1,1,1-Trifluoropentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this fluorinated ketone. As a Senior Application Scientist, my goal is to synthesize my field experience with established chemical principles to help you navigate the nuances of working with this compound, particularly concerning its stability under acidic and basic conditions.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for the unique properties conferred by the trifluoromethyl group. However, the strong electron-withdrawing nature of this group also significantly influences the reactivity and stability of the molecule, particularly at the carbonyl center and the adjacent C-C bond. Understanding its behavior in acidic and basic environments is critical for successful experimental design, reaction optimization, and accurate interpretation of results. This guide will address common challenges and questions regarding the stability of this compound, providing both theoretical explanations and practical solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Stability Under Basic Conditions
Question 1: I'm observing the disappearance of my starting material, this compound, after treatment with a mild aqueous base (e.g., NaHCO₃, K₂CO₃) during workup. What is happening?
Answer: The observation of starting material degradation under even mild basic conditions is a known characteristic of trifluoromethyl ketones. The primary degradation pathway is a retro-Claisen type reaction, often referred to as a haloform-type cleavage.
Causality: The carbon-carbon bond between the carbonyl group and the trifluoromethyl group is significantly weakened by the strong inductive effect of the three fluorine atoms. This makes the trifluoromethyl group a surprisingly good leaving group (as the trifluoromethyl anion, CF₃⁻).
The reaction proceeds via the following steps:
-
Nucleophilic Attack: A hydroxide ion (or other base) attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
C-C Bond Cleavage: The intermediate collapses, and instead of reforming the ketone by expelling the hydroxide, it cleaves the C-C bond, releasing the more stable trifluoromethyl anion and forming butanoic acid.
-
Proton Transfer: The trifluoromethyl anion is a strong base and will be rapidly protonated by the newly formed carboxylic acid or the solvent to generate fluoroform (CHF₃), a gas. The butanoic acid is deprotonated to its carboxylate salt.
This reaction can proceed even with relatively weak bases, especially if heated.
Troubleshooting & Recommendations:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases like NaOH or KOH for neutralization or workup.
-
Use Weakly Basic/Acidic Washes: If a wash is necessary, consider using a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, or very dilute and cold solutions of a weak base like sodium bicarbonate, with minimal contact time.
-
Anhydrous Conditions: If the reaction chemistry allows, perform the reaction and workup under anhydrous conditions to prevent the formation of hydroxide ions from water.
-
Temperature Control: Perform any aqueous basic washes at low temperatures (0-5 °C) to minimize the rate of cleavage.
Question 2: I am trying to perform a reaction at the α-position (C3) of this compound using a base, but I am getting low yields and a complex mixture of products. Why?
Answer: While the protons on the α-carbon (C3) are acidic and can be removed by a base to form an enolate, this process is in direct competition with the cleavage of the trifluoromethyl group.
Expertise & Experience: The acidity of the α-protons is enhanced by the electron-withdrawing trifluoromethyl group, making enolate formation feasible. However, the rate of nucleophilic attack at the carbonyl, leading to cleavage, is often comparable to or faster than the rate of deprotonation, especially with hard nucleophiles/bases like hydroxides or alkoxides.
Troubleshooting & Optimization:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to favor deprotonation over nucleophilic attack. Examples include lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (KOtBu).
-
Anhydrous Conditions: Strictly anhydrous conditions are crucial to prevent the competing cleavage reaction mediated by water or hydroxide.
-
Low Temperature: Perform the enolization at low temperatures (-78 °C is common) to control the reaction kinetics and favor the thermodynamically controlled deprotonation.
-
Rapid Trapping: Once the enolate is formed, the electrophile should be added promptly to trap the enolate before it can undergo other reactions.
Section 2: Stability Under Acidic Conditions
Question 3: After stirring this compound in an acidic aqueous medium for an extended period, I've noticed the appearance of new peaks in my NMR spectrum. What are these?
Answer: Under acidic conditions, this compound is generally more stable than in basic media, but it can still undergo reactions, primarily hydrate formation and, under harsher conditions, hydrolysis.
Causality:
-
Hydrate Formation: The carbonyl carbon of trifluoromethyl ketones is highly electrophilic. In the presence of water and an acid catalyst, it can readily form a gem-diol, also known as a hydrate. The acid protonates the carbonyl oxygen, making the carbonyl carbon even more susceptible to nucleophilic attack by water. This equilibrium between the ketone and its hydrate can result in new signals in NMR and other analytical techniques.[1]
-
Enolization: Acid can catalyze the enolization of the ketone, which could lead to subsequent reactions if other reactive species are present.
-
Hydrolysis (under harsh conditions): With strong acids and elevated temperatures, hydrolysis can occur, leading to the cleavage of the ketone to form trifluoroacetic acid and propionic acid. However, this is generally a much slower process than the base-mediated cleavage.
Troubleshooting & Recommendations:
-
Minimize Water Content: If hydrate formation is undesirable, use anhydrous solvents and reagents.
-
Control Reaction Time and Temperature: Avoid prolonged exposure to strong acids and high temperatures unless hydrolysis is the desired outcome.
-
Buffer Systems: If an acidic pH is required for a reaction, consider using a buffer system to maintain a milder pH.
-
Analytical Awareness: Be aware of the potential for hydrate formation when interpreting analytical data (NMR, IR, etc.). The hydrate will have distinct spectral features.
Section 3: Analytical & Characterization Support
Question 4: How can I monitor the stability of this compound in my reaction mixture?
Answer: Several analytical techniques can be employed to monitor the stability of this compound and detect the formation of degradation products.
Recommended Techniques:
| Technique | Application | What to Look For |
| ¹⁹F NMR Spectroscopy | Highly sensitive for monitoring the starting material and fluorine-containing degradation products. | - Disappearance of the singlet for the CF₃ group of the starting material.- Appearance of a new signal for fluoroform (CHF₃) as a doublet (due to coupling with H).- A signal for trifluoroacetic acid if hydrolysis occurs. |
| ¹H NMR Spectroscopy | Useful for monitoring the disappearance of the starting material and the appearance of non-fluorinated degradation products. | - Disappearance of the ethyl group signals of the starting material.- Appearance of signals corresponding to butanoic acid/butyrate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separating and identifying volatile components. | - A decrease in the peak area of this compound.- Detection of butanoic acid and potentially other volatile byproducts. Fluoroform is a gas and may be difficult to detect without specific headspace analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for analyzing less volatile degradation products in solution. | - Monitoring the disappearance of the starting material.- Detection of butanoic acid/butyrate and trifluoroacetic acid/trifluoroacetate. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions, consistent with ICH guidelines.[2][3][4][5][6]
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Vials, heating block, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in a heating block at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples (including an unstressed control) by a suitable stability-indicating method (e.g., GC-MS or LC-MS) to determine the percentage of degradation and identify any degradation products.
-
Expected Outcome: Significant degradation is expected under basic conditions, with moderate to low degradation under acidic and oxidative conditions, and minimal degradation under thermal and photolytic stress.
Visualizations
Degradation Pathway of this compound
Caption: Predicted degradation pathways of this compound.
References
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, 2024. Available at: [Link]
-
ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. Available at: [Link]
-
Haloform reaction. Wikipedia. Available at: [Link]
-
Haloform Reaction. Organic Chemistry Portal. Available at: [Link]
-
What is a haloform reaction? Quora. Available at: [Link]
-
Forced degradation studies. MedCrave online, 2016. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2006. Available at: [Link]
-
Ch18: Haloform reaction. University of Calgary. Available at: [Link]
-
The Haloform Reaction. YouTube, 2020. Available at: [Link]
-
Trifluoroacetone. Wikipedia. Available at: [Link]
-
Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives. National Institutes of Health, 2016. Available at: [Link]
-
1,1,1-Trifluoroacetylacetone. Wikipedia. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health, 2016. Available at: [Link]
Sources
- 1. 1,1,1-Trifluoro-2-propanone(421-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 1,1,1-Trifluoropentan-2-one
Welcome to the technical support guide for 1,1,1-Trifluoropentan-2-one. This document provides researchers, scientists, and drug development professionals with essential information to prevent its decomposition during storage and handling. Ensuring the stability of this valuable reagent is critical for the reproducibility and success of your experiments.
A Note on Analogous Compounds: Direct stability data for this compound is limited. Therefore, this guide incorporates established knowledge from structurally similar and well-studied trifluoromethyl ketones, such as 1,1,1-Trifluoroacetone. The chemical principles governing the stability of the trifluoromethyl ketone functional group are highly conserved across these molecules.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily driven by its chemical structure. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group makes the adjacent carbonyl carbon highly electrophilic and susceptible to attack. The main degradation pathways are:
-
Hydrolysis: Reaction with water is a significant concern. The ketone can be attacked by water, leading to the formation of an unstable hydrate, which can subsequently decompose. For analogous compounds, this can lead to the formation of trifluoroacetic acid.[1]
-
Base-Catalyzed Degradation: The presence of strong bases can catalyze aldol-type condensation reactions or other rearrangements.[3] Materials to avoid include strong alkali hydroxides (NaOH, KOH) and other potent bases.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions.[5] Storing the material in clear containers on a lab bench can lead to accelerated degradation.
Sources
- 1. CAS 421-50-1: 1,1,1-Trifluoroacetone | CymitQuimica [cymitquimica.com]
- 2. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 3. 1,1,1-Trifluoro-2-propanone(421-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of 1,1,1-Trifluoropentan-2-one with common reagents
Introduction: Understanding the Unique Reactivity of 1,1,1-Trifluoropentan-2-one
Welcome to the troubleshooting guide for this compound. This valuable synthetic building block offers a unique reactivity profile, primarily governed by the potent electron-withdrawing effect of the C1 trifluoromethyl (CF₃) group. This group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophiles. However, this same electronic effect dramatically increases the acidity of the α-protons at the C3 position, making enolization a highly competitive and often problematic side reaction.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to help you, the research scientist, anticipate and mitigate common side reactions, thereby improving reaction yields and product purity.
General Troubleshooting & FAQs
This section addresses overarching issues that are common across multiple reaction classes involving this compound.
Question 1: My reaction is proceeding very slowly or not at all, even with strong nucleophiles. What general factors should I consider?
Answer: While the CF₃ group activates the carbonyl carbon electronically, it also contributes, along with the propyl chain, to significant steric hindrance around the carbonyl. If your nucleophile is also bulky, the reaction rate can be drastically reduced.
-
Causality: The trifluoromethyl group occupies a large volume of space. Nucleophilic attack on the carbonyl carbon requires a specific trajectory (the Bürgi-Dunitz angle, approximately 107°), which can be sterically impeded.
-
Troubleshooting Steps:
-
Reagent Choice: If possible, switch to a smaller, less sterically demanding nucleophile.
-
Temperature: While low temperatures are often used to control side reactions, carefully increasing the reaction temperature may be necessary to overcome the activation energy barrier. Monitor the reaction closely for the appearance of degradation or side products.
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂·OEt₂, CeCl₃) can coordinate to the carbonyl oxygen, further increasing its electrophilicity and potentially accelerating the desired nucleophilic addition.
-
Question 2: I'm consistently observing byproducts that suggest enolate formation, regardless of the reagent used. How can I minimize this fundamental side reaction?
Answer: This is the most common challenge with this substrate. The protons on the C3 methylene group are highly acidic (pKa estimated to be around 19-20, similar to 1,1,1-trifluoroacetone) due to resonance stabilization of the conjugate base and the strong inductive effect of the CF₃ group.[1] Many nucleophiles are also strong bases, leading to competitive deprotonation.
-
Causality: Any reagent with basic character (Grignards, organolithiums, Wittig ylides, strong alkoxides) can act as a base and abstract an acidic α-proton, forming an enolate. This enolate may then participate in undesired subsequent reactions (e.g., aldol condensation) or simply be quenched during workup, regenerating the starting material and lowering the yield.[2][3]
-
General Mitigation Strategies:
-
Low Temperatures: Perform the reaction at the lowest practical temperature (e.g., -78 °C) to favor the kinetic pathway of nucleophilic addition over deprotonation.
-
Non-basic Nucleophiles: Whenever the synthesis allows, use non-basic or weakly basic nucleophiles.
-
Reverse Addition: Add the ketone solution slowly to the nucleophile/base solution (reverse addition). This keeps the ketone concentration low and minimizes the chance of an unreacted basic species encountering another ketone molecule's acidic protons.
-
Reagent-Specific Troubleshooting Guides
Part A: Strong Carbon Nucleophiles (Grignard & Organolithium Reagents)
These reagents are notoriously basic and are a primary source of trouble. The main competition is between 1,2-addition (desired) and enolization (side reaction).
Question 3: My Grignard reaction with this compound is giving me a very low yield of the desired tertiary alcohol. What's happening?
Answer: You are likely facing two major side reactions: enolization and reduction.
-
Enolization: As discussed, the Grignard reagent (R-MgX) is a strong base and readily deprotonates the ketone to form a magnesium enolate.[4] This is often the dominant pathway.
-
Reduction: If your Grignard reagent has a hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide), it can act as a hydride donor via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction), reducing the ketone to 1,1,1-trifluoropentan-2-ol.[4][5]
Troubleshooting Flowchart: Grignard Reaction Failure
Caption: Troubleshooting low Grignard reaction yields.
Question 4: I switched to an organolithium reagent to improve addition, but my yields are still poor. Why?
Answer: Organolithium reagents are even stronger bases than their Grignard counterparts.[6][7] While they are more reactive as nucleophiles, their increased basicity often makes the enolization problem worse, especially at temperatures above -78 °C. Furthermore, complex reaction mixtures can arise from the reactivity of the organolithium reagent itself.[8]
-
Troubleshooting:
-
Strict Temperature Control: The reaction must be maintained at -78 °C or lower to have a chance of favoring nucleophilic addition.
-
Transmetalation: Convert the organolithium to a less basic organocuprate (Gilman reagent) or organocerium reagent in situ. These are much softer nucleophiles and are far less prone to acting as bases.
-
Part B: Hydride Reductions (e.g., Sodium Borohydride, NaBH₄)
Reduction of the ketone to the corresponding secondary alcohol, 1,1,1-trifluoropentan-2-ol, is a common transformation.
Question 5: My NaBH₄ reduction is clean but seems to stop before all the starting material is consumed. Why is the reaction incomplete?
Answer: Sodium borohydride is a mild reducing agent, and its reactivity can be attenuated by the electron-withdrawing CF₃ group.[9][10]
-
Causality: While the CF₃ group makes the carbonyl carbon more electrophilic, the initial adduct (an alkoxide-borane complex) is stabilized by this same group. This can slow down the subsequent hydride transfers from the same borohydride molecule.[11]
-
Troubleshooting:
-
Stoichiometry: Use a larger excess of NaBH₄ (2-3 equivalents) to ensure the reaction goes to completion.
-
Solvent: While typically run in methanol or ethanol, adding a co-solvent like THF can improve solubility and reaction rates.[10]
-
Activation: The addition of a catalytic amount of LiCl or CaCl₂ can sometimes accelerate the reduction by acting as a Lewis acid.
-
Part C: Wittig Reaction
The Wittig reaction is a powerful tool for olefination, but the basic nature of the phosphonium ylide can be problematic.
Question 6: I am attempting a Wittig reaction to form an alkene, but I am recovering my starting ketone and observing significant amounts of triphenylphosphine oxide. What is the issue?
Answer: The phosphonium ylide is a strong base, and if it is sterically hindered or stabilized, its basicity can dominate its nucleophilicity.[12][13] You are likely experiencing significant enolization of the ketone by the ylide.
-
Causality: The ylide abstracts an acidic α-proton from the ketone, forming an enolate and the corresponding phosphonium salt. During aqueous workup, the enolate is protonated back to the starting ketone, and the phosphonium salt can degrade, eventually leading to triphenylphosphine oxide.[14][15]
-
Troubleshooting:
-
Use Unstabilized Ylides: Non-stabilized ylides (e.g., Ph₃P=CH₂) are more reactive and more likely to undergo nucleophilic attack before acting as a base.[15][16]
-
Salt-Free Conditions: The presence of lithium salts (from ylide generation with n-BuLi) can sometimes complicate the reaction. Preparing the ylide with a base like sodium hexamethyldisilazide (NaHMDS) can produce "salt-free" conditions which may favor olefination.[14]
-
Alternative Olefinations: Consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally less basic than Wittig ylides and are often more successful with easily enolizable ketones.
-
Quantitative Data Summary
The choice of reaction conditions can dramatically alter the product distribution. The following table provides an estimated guide to outcomes based on common variables.
| Reagent | Conditions | Expected Major Product | Common Side Product(s) | Estimated Yield Range (Major Product) |
| EtMgBr | THF, 0 °C | Enolate (recovers starting material) | 1,1,1-Trifluoropentan-2-ol (Reduction) | < 20% |
| EtMgBr / CeCl₃ | THF, -78 °C | 3-(Trifluoromethyl)hexan-3-ol | Enolate | 60 - 85% |
| n-BuLi | THF, -78 °C | 3-(Trifluoromethyl)heptan-3-ol | Enolate | 40 - 70% |
| n-BuLi | THF, 0 °C | Enolate (recovers starting material) | Polymerization/degradation | < 10% |
| NaBH₄ (1.1 eq) | MeOH, 0 °C | 1,1,1-Trifluoropentan-2-ol | Unreacted starting material | 75 - 90% |
| Ph₃P=CH₂ | THF, 0 °C | 1,1,1-Trifluoro-2-methylenepentane | Enolate | 30 - 60% |
Protocol: Cerium-Mediated Grignard Addition to Minimize Enolization
This protocol describes a robust method for adding an ethyl group to this compound, a reaction that typically fails under standard Grignard conditions. This is a self-validating system where successful execution minimizes byproduct formation.
Objective: Synthesize 3-(Trifluoromethyl)hexan-3-ol.
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃), 1.2 mmol
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylmagnesium bromide (EtMgBr), 1.0 M in THF, 1.1 mmol
-
This compound, 1.0 mmol
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Drying the Cerium Chloride (Critical Step):
-
Place anhydrous CeCl₃ in a round-bottom flask equipped with a magnetic stir bar.
-
Heat the flask to 140-150 °C under high vacuum for at least 4 hours to remove any residual water. The salt should be a free-flowing powder. Failure to properly dry the CeCl₃ is a common point of failure.
-
-
Preparation of the Organocerium Reagent:
-
Allow the flask to cool to room temperature and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add 5 mL of anhydrous THF and cool the resulting slurry to -78 °C in a dry ice/acetone bath.
-
Stir vigorously for 1 hour. The slurry should be well-dispersed.
-
Slowly add the EtMgBr solution (1.1 mmol) dropwise to the cold slurry.
-
Stir the mixture at -78 °C for an additional 1-2 hours. The formation of the organocerium reagent is not instantaneous.
-
-
Addition of the Ketone:
-
Dissolve the this compound (1.0 mmol) in 2 mL of anhydrous THF.
-
Add the ketone solution dropwise to the cold organocerium reagent slurry over 10 minutes.
-
Stir the reaction at -78 °C for 3 hours. Monitor by TLC (if stable) or assume completion after the allotted time.
-
-
Workup and Isolation:
-
Quench the reaction at -78 °C by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify by flash chromatography as needed.
-
Diagram: Competing Reaction Pathways
Caption: The fundamental conflict between nucleophilic addition and deprotonation.
References
- BenchChem. (2025). Application Notes and Protocols: Reactions of 1,1,1-Trifluoro-5-bromo-2-pentanone with Nucleophiles.
- Organic Chemistry Portal. Wittig Reaction.
- Pike, K. G., et al. (2025). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. PMC.
- St. Clair, T., et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Myers, A. Organolithium Reagents.
- PubChem. 1,1,1-Trifluoro-4-hydroxypentan-2-one. National Center for Biotechnology Information.
- Reusch, W. (2013). Chemical Reactivity. Michigan State University Department of Chemistry.
- PubChem. 1,1,1-Trifluoropentan-2-ol. National Center for Biotechnology Information.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.
- Ashenhurst, J. Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
- Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
- Wikipedia. Wittig reaction.
- NIST. 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook.
- Wikipedia. Organolithium reagent.
- Ji, G. (2022). 6.4 Aldol Reactions. Organic Chemistry II - KPU Pressbooks.
- LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.
- Neuman, R. C. Chapter 18: Reactions of Enolate Ions and Enols.
- ADI CHEMISTRY. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM.
- Alfa Chemistry. Wittig Reaction.
- All 'Bout Chemistry. (2016). OrganoLithium Reagents.
- Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?.
- Organic Chemistry Data. Sodium Borohydride. Common Organic Chemistry.
- ResearchGate. (2020). 1,2-addition reactions of Grignard reagents with various ketofluorohydrins containing nucleobases or heteroaromatic groups.
- Gevorg, S. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- Organic Chemistry Portal. Grignard Reaction.
- LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts.
Sources
- 1. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. 1,1,1-Trifluoro-2-pentanol | C5H9F3O | CID 13299814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
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- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Enantioselectivity for 1,1,1-Trifluoropentan-2-one Reactions
Introduction
Welcome to the technical support guide for optimizing reactions involving 1,1,1-Trifluoropentan-2-one. The synthesis of chiral molecules containing a trifluoromethyl group is of paramount importance in pharmaceutical and agrochemical development, as this moiety can significantly enhance metabolic stability, binding affinity, and lipophilicity. However, the strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic, which often leads to high reactivity but challenging stereocontrol.[1] This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and improving enantioselectivity in asymmetric reactions utilizing this key substrate.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high enantioselectivity with trifluoromethyl ketones like this compound often difficult?
A1: There are two primary reasons. First, the high reactivity of the trifluoromethyl ketone can lead to a significant, non-catalyzed background reaction, which is inherently non-selective and erodes the overall enantiomeric excess (ee).[1] Second, the trifluoromethyl group can influence the coordination of the ketone to the chiral catalyst. The low coordinating ability of the carbonyl oxygen can sometimes hinder the formation of a rigid, well-defined transition state necessary for high stereo-differentiation.[1]
Q2: What are the most common classes of enantioselective reactions performed on this compound?
A2: The most prevalent reactions involve the nucleophilic addition to the highly electrophilic carbonyl carbon. These can be broadly categorized as:
-
Asymmetric Reduction: Conversion of the ketone to the corresponding chiral alcohol, 1,1,1-trifluoropentan-2-ol, using a chiral reducing agent or a catalyst with a stoichiometric reductant (e.g., boranes).
-
Asymmetric Addition Reactions: Addition of carbon or heteroatom nucleophiles, such as in aldol reactions, alkynylations, or the addition of organometallic reagents to form tertiary alcohols.[2][3]
Q3: What types of catalysts are typically effective for these transformations?
A3: Several catalyst families have proven effective, each with its own mechanistic nuances:
-
Chiral Oxazaborolidines (CBS Catalysts): Widely used for the asymmetric reduction of ketones with boranes.[1]
-
Bifunctional Organocatalysts: These catalysts, such as thioureas or squaramides derived from cinchona alkaloids, can activate both the nucleophile and the electrophilic ketone through hydrogen bonding, orienting them for a stereoselective reaction.[2]
-
Transition Metal Complexes: Chiral complexes of rhodium, iridium, palladium, and nickel are frequently used for hydrogenation, transfer hydrogenation, and various C-C bond-forming reactions.[4][5][6][7]
-
Cooperative Catalysis Systems: In some cases, a combination of a chiral catalyst (e.g., an N-heterocyclic carbene) and a Lewis acid co-catalyst can be used to achieve high enantioselectivity by creating a more organized transition state.[8]
Troubleshooting Guide: Low Enantiomeric Excess (ee)
Low enantioselectivity is the most common challenge encountered. This section provides a systematic approach to diagnosing and resolving this issue.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting poor enantioselectivity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. A Double Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for the Analysis of 1,1,1-Trifluoropentan-2-one Reaction Mixtures
Welcome to the technical support center for the analysis of 1,1,1-Trifluoropentan-2-one and its associated reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and refined analytical protocols. As Senior Application Scientists, we have compiled this information based on established analytical principles and field-proven insights to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the analysis of this compound.
Q1: What are the primary analytical methods for characterizing this compound reaction mixtures?
A1: The two primary chromatographic techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
GC-MS is generally preferred for the analysis of volatile and thermally stable compounds like this compound and other volatile byproducts.[1]
-
HPLC , particularly reversed-phase (RP-HPLC), is suitable for less volatile starting materials, products, or impurities that may be present in the reaction mixture.[2][3]
Q2: My this compound standard appears to be degrading. What could be the cause?
A2: this compound, like many ketones, can be susceptible to degradation. The presence of moisture can lead to the formation of hydrates. Additionally, strong acidic or basic conditions can catalyze side reactions. It is crucial to store the standard in a tightly sealed container in a cool, dry place, and to use anhydrous solvents for sample preparation.[4]
Q3: I'm not seeing the molecular ion for this compound in my GC-MS (EI) analysis. Is this normal?
A3: Yes, it is common for fluorinated compounds to not show a prominent molecular ion peak with Electron Ionization (EI) due to fragmentation.[5] Softer ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) are more likely to produce a detectable molecular ion.[5][6] If using EI, you will need to rely on the characteristic fragmentation pattern for identification.
Q4: How can I improve the separation of my analyte from reaction impurities?
A4: Method optimization is key. For GC-MS, this involves optimizing the temperature ramp and selecting an appropriate column. For HPLC, adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and gradient is crucial for improving resolution.[2]
Troubleshooting Guides
This section provides in-depth troubleshooting for common issues encountered during the analysis of this compound reaction mixtures.
GC-MS Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause A: Active Sites in the Injection Port or Column: The ketone group in this compound can interact with active sites (e.g., silanols) in the GC system.
-
Solution: Use a deactivated liner in the injection port. If the column is old, consider replacing it. A column bake-out according to the manufacturer's instructions may also help.
-
-
Potential Cause B: Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Potential Cause C: Inappropriate Temperature: If the injection port or initial oven temperature is too low, it can cause the sample to condense and lead to peak tailing.
-
Solution: Increase the injection port temperature (typically 250°C for volatile compounds) and ensure the initial oven temperature is appropriate for the solvent and analytes.
-
Issue 2: Low or No Analyte Response
-
Potential Cause A: Sample Loss due to Volatility: this compound is volatile, and improper sample handling can lead to significant loss.
-
Potential Cause B: Analyte Degradation: The analyte may be degrading in the injection port if the temperature is too high.
-
Solution: Try reducing the injection port temperature in increments of 10-20°C to find an optimal balance between efficient volatilization and analyte stability.
-
-
Potential Cause C: Mass Spectrometer Tuning: An improperly tuned mass spectrometer will have poor sensitivity.
-
Solution: Perform a standard autotune of your mass spectrometer.
-
HPLC Analysis Troubleshooting
Issue 1: Variable Retention Times
-
Potential Cause A: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions can cause retention time drift.
-
Solution: Increase the column equilibration time between injections. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
-
Potential Cause B: Mobile Phase Composition Change: The organic solvent in the mobile phase can selectively evaporate over time, changing the composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
Potential Cause C: Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and variable retention times.
-
Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.
-
Issue 2: Co-elution of Peaks
-
Potential Cause A: Suboptimal Mobile Phase Strength: The mobile phase may be too strong or too weak to effectively separate all components.
-
Solution: Adjust the gradient slope. A shallower gradient will generally provide better resolution. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[3]
-
-
Potential Cause B: Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity for your sample matrix.
-
Solution: If using a standard C18 column, consider trying a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which will offer different selectivity.[2]
-
Visual Troubleshooting Workflow
The following diagram illustrates a general troubleshooting workflow for chromatographic issues.
Caption: General troubleshooting decision tree for GC-MS and HPLC analysis.
Refined Analytical Protocols
The following are detailed, step-by-step protocols for the analysis of this compound reaction mixtures.
Protocol 1: GC-MS Method for Volatile Components
This protocol is optimized for the quantification of this compound and other volatile species in a reaction mixture.
1. Sample Preparation:
- Allow the reaction mixture to cool to room temperature.
- Accurately transfer 100 µL of the reaction mixture to a 2 mL volumetric flask.
- Add an appropriate internal standard (e.g., 1,2-dibromopropane, if not present in the reaction mixture).
- Dilute to the mark with a suitable solvent (e.g., ethyl acetate or dichloromethane).
- Mix thoroughly.
- Transfer the final solution to a 2 mL GC vial and cap immediately.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | SH-Stabilwax (30 m x 0.25 mm ID, 0.25 µm df) or equivalent polar column[6] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 240°C- Hold: Hold at 240°C for 5 minutes |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quad Temperature | 150 °C |
| Scan Range | m/z 35-350 |
3. Data Analysis:
- Identify the peak for this compound based on its retention time and mass spectrum.
- Quantify the analyte using the peak area ratio relative to the internal standard.
- Create a calibration curve using standards of known concentrations to determine the concentration in the unknown sample.
Protocol 2: RP-HPLC Method for a Broader Polarity Range
This protocol is designed for reaction mixtures that may contain less volatile starting materials, products, or polar impurities.
1. Sample Preparation:
- Accurately transfer 100 µL of the reaction mixture to a 10 mL volumetric flask.
- Dilute to the mark with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).
- Mix thoroughly.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Parameters:
| Parameter | Recommended Setting |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | Phenomenex Luna C8 (250 mm x 4.6 mm, 5 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | - 0-2 min: 20% B- 2-15 min: 20% to 95% B- 15-18 min: 95% B- 18-18.1 min: 95% to 20% B- 18.1-25 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Wavelength | 210 nm (or optimal wavelength for your compounds of interest) |
3. Data Analysis:
- Identify peaks based on retention times compared to standards.
- Use the peak area to quantify the components of interest.
- A calibration curve should be generated for accurate quantification.
Experimental Workflow Diagram
Caption: General experimental workflow from sample preparation to final report.
References
- Other Test Method 50 (OTM-50) Sampling and Analysis of Volatile Fluorinated Compounds from - EPA. (2025, January 14).
- Entering the PFAS testing market: What you need to know - Innovation News Network. (2026, January 13).
- ANALYTICAL METHODS.
- ICprep Series: AOF Sample Preparation for Ion Chromatography and More - YouTube. (2025, May 27).
- Volatile Fluorinated Compounds: Risks & Solutions - SCS Engineers. (2024, January 25).
- Method Development and Validation of a new RP-HPLC method for the simultaneous Assay of Ketorolac Tromethamine and Fluorometholone - Research Journal of Pharmacy and Technology.
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - ResearchGate. (2021, February 2).
- Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS ASMS 2016 - Shimadzu.
- Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed.
- Technical Support Center: Managing 1,1,1-Trifluoro-n-phenylmethanesulfonamide - Benchchem.
Sources
- 1. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 6. shimadzu.com [shimadzu.com]
- 7. epa.gov [epa.gov]
- 8. scsengineers.com [scsengineers.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,1,1-Trifluoropentan-2-one and Pentan-2-one
Executive Summary
For researchers and professionals in drug development and synthetic chemistry, the choice of a ketone building block can profoundly influence reaction outcomes, efficiency, and molecular stability. This guide provides an in-depth comparative analysis of 1,1,1-Trifluoropentan-2-one, a representative trifluoromethyl ketone (TFMK), and its non-fluorinated analog, pentan-2-one. While structurally similar, the presence of the trifluoromethyl group dramatically alters the electronic properties of the carbonyl center, leading to significant, often counterintuitive, differences in reactivity. We will explore the fundamental principles governing these differences, supported by experimental data and detailed protocols, to empower scientists to make informed decisions in their synthetic strategies. The core finding is that the trifluoromethyl group renders the carbonyl carbon exceptionally electrophilic, favoring nucleophilic addition reactions, while simultaneously influencing the acidity and reactivity of adjacent α-protons.
Introduction: Two Ketones, A World of Difference
Pentan-2-one is a standard aliphatic methyl ketone, exhibiting reactivity patterns familiar to any organic chemist: moderate electrophilicity, susceptibility to enolization, and participation in classic reactions like the haloform test.[1] Its properties are dictated by the mild electron-donating effects of its alkyl substituents.[2]
In contrast, this compound belongs to the class of α-fluorinated ketones. The substitution of a methyl group with a trifluoromethyl (CF₃) group introduces a powerful electronic perturbation. Fluorine's high electronegativity creates an intense inductive electron-withdrawing effect that propagates to the carbonyl carbon, fundamentally altering its character and reactivity.[3][4] TFMKs are increasingly valuable in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making them key pharmacophores.[5][6]
This guide will dissect these differences through the lens of electronic effects, steric considerations, and the stability of reaction intermediates.
Physicochemical Properties at a Glance
| Property | This compound (Predicted/Analogous) | Pentan-2-one (Methyl Propyl Ketone) |
| Molar Mass | ~140.11 g/mol | 86.13 g/mol [1] |
| Boiling Point | ~75-80 °C (Predicted) | 101-105 °C[7][8] |
| Density | ~1.2 g/mL (Predicted) | 0.809 g/mL at 25 °C[7][8] |
| ¹³C NMR (C=O) | ~195 ppm (in hydrate form, gem-diol C at ~93 ppm) | ~208 ppm |
| Solubility in Water | Moderate, readily forms hydrate | 43 g/L (20 °C)[7] |
Note: Specific experimental data for this compound is limited; values are predicted based on analogous structures like trifluoroacetone.[9][10][11]
The Decisive Factor: Electronic Polarization of the Carbonyl Group
The divergent reactivity of these two ketones stems almost entirely from the electronic influence of the group adjacent to the carbonyl.
-
Pentan-2-one: The methyl (CH₃) and propyl (C₃H₇) groups are weak alkyl donors (+I effect). They push electron density towards the carbonyl carbon, slightly reducing its partial positive charge (δ+). This makes it a moderately reactive electrophile.[2][12]
-
This compound: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group (-I effect). The three highly electronegative fluorine atoms pull electron density away from the carbonyl carbon, dramatically increasing its electrophilicity (a much larger δ+).[3][13]
This fundamental electronic difference is the master variable controlling the reactivity patterns discussed below.
Caption: Electronic effects on the carbonyl carbon.
Comparative Reactivity: Nucleophilic Addition
Nucleophilic addition is the hallmark reaction of ketones. The enhanced electrophilicity of this compound makes it exceptionally susceptible to this class of reactions.
Hydration: A Stark Equilibrium Difference
In the presence of water, ketones can establish an equilibrium with their corresponding gem-diol (hydrate).
-
Pentan-2-one: The equilibrium lies heavily in favor of the ketone. The hydrate is unstable and cannot be isolated.[2][13] The percentage of hydrate at equilibrium is negligible (<0.1%).
-
This compound: The highly electrophilic carbonyl carbon is readily attacked by water. The resulting gem-diol is stabilized by the electron-withdrawing CF₃ group. This shifts the equilibrium dramatically towards the hydrate.[3][14][15] For many TFMKs, the hydrate is the dominant species in aqueous solution and can often be isolated.[6][16][17]
This high stability of the hydrate form is a critical consideration in drug design, as it can prevent in-vivo reduction of the ketone to the corresponding inactive alcohol.[6][16]
Hypothetical Experimental Data: Hydrate Formation
| Compound | Solvent System | % Hydrate at Equilibrium | Rationale |
| Pentan-2-one | 1:1 H₂O/Acetone | < 0.1% | Unfavorable equilibrium for simple ketones. |
| This compound | 1:1 H₂O/Acetone | > 95% | CF₃ group stabilizes the gem-diol.[3][15] |
Reduction with Hydride Reagents
The rate of reduction by nucleophilic hydride reagents like sodium borohydride (NaBH₄) is directly proportional to the electrophilicity of the carbonyl carbon.
-
Pentan-2-one: Undergoes reduction at a moderate rate to form pentan-2-ol.
-
This compound: Reacts much more rapidly with NaBH₄ to form 1,1,1-trifluoropentan-2-ol.[18] The electron-deficient carbonyl is highly susceptible to hydride attack.
This reactivity difference can be powerfully demonstrated in a competitive reduction experiment.
Caption: Workflow for a competitive reduction experiment.
Comparative Reactivity: Reactions at the α-Carbon
Reactivity at the α-carbon is governed by the acidity of the α-protons and the stability of the resulting enolate intermediate.
Enolization and α-Proton Acidity
-
Pentan-2-one: Has two sets of enolizable protons (at C1 and C3). The protons on the methyl group (C1) are slightly more acidic and less sterically hindered, favoring the formation of the kinetic enolate at this position.
-
This compound: Only has one set of enolizable protons (at C3). The powerful inductive effect of the CF₃ group significantly increases the acidity of these protons compared to those in pentan-2-one. This facilitates easier enolate formation under basic conditions.
The Iodoform Reaction: A Diagnostic Test
The iodoform test is a classic method for identifying methyl ketones.[19] The reaction requires the presence of a methyl group attached to the carbonyl, which can be tri-halogenated under basic conditions, followed by cleavage to form iodoform (CHI₃).
-
Pentan-2-one: As a methyl ketone, it gives a positive iodoform test, producing a yellow precipitate of iodoform.[20]
-
This compound: This is not a methyl ketone. The group attached to the carbonyl is a trifluoromethyl group. It will not undergo the iodoform reaction and will give a negative test result.
This simple test serves as an excellent, visually distinct method to differentiate between the two compounds.
Experimental Protocols for Comparative Analysis
These protocols are designed to provide clear, reproducible data highlighting the key reactivity differences.
Protocol 1: Analysis of Hydrate Formation by ¹H NMR
Objective: To quantify the equilibrium concentration of the ketone and its hydrate in a protic solvent.
Methodology:
-
Prepare a stock solution of a known internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated chloroform (CDCl₃).
-
Accurately weigh ~20 mg of pentan-2-one into an NMR tube.
-
Add 500 µL of the internal standard stock solution.
-
Add 50 µL of deuterium oxide (D₂O).
-
Cap the tube, vortex vigorously for 30 seconds, and allow it to equilibrate for 5 minutes.
-
Acquire a quantitative ¹H NMR spectrum.
-
Repeat steps 2-6 using this compound.
-
Analysis: For pentan-2-one, integrate the methyl proton signal (~2.1 ppm). For this compound, integrate the α-methylene protons of the ketone (~2.8 ppm) and the hydrate (~2.4 ppm). Compare these integrations to the internal standard to determine the molar ratio of ketone to hydrate.
Expected Outcome: Pentan-2-one will show no detectable hydrate peak. This compound will show the hydrate as the major species.
Protocol 2: Competitive Reduction with Sodium Borohydride
Objective: To demonstrate the superior electrophilicity of this compound.
Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of pentan-2-one and 1.0 mmol of this compound in 10 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve 0.5 mmol of sodium borohydride (NaBH₄) in 5 mL of cold, anhydrous methanol.
-
Add the NaBH₄ solution dropwise to the ketone mixture over 5 minutes with vigorous stirring.
-
Stir the reaction at 0 °C for an additional 15 minutes.
-
Quench the reaction by adding 1 mL of acetone (to consume excess NaBH₄).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Analysis: Analyze the resulting oil by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two alcohol products: 1,1,1-trifluoropentan-2-ol and pentan-2-ol.
Expected Outcome: The product mixture will be overwhelmingly composed of 1,1,1-trifluoropentan-2-ol, demonstrating its much faster rate of reduction.
Protocol 3: The Iodoform Test
Objective: To diagnostically differentiate the two ketones based on their structure.
Methodology:
-
Label two test tubes, one for each ketone.
-
Add 5 drops of each ketone to its respective test tube.
-
Add 2 mL of 10% aqueous potassium iodide solution to each tube.
-
Add 2 mL of 5% aqueous sodium hypochlorite solution to each tube.
-
Stopper the tubes and shake vigorously for 1-2 minutes.
-
Allow the tubes to stand for 5 minutes.
-
Analysis: Observe the formation of any precipitate.
Expected Outcome: The test tube containing pentan-2-one will form a dense, pale-yellow precipitate (iodoform). The tube containing this compound will show no precipitate, remaining a clear or slightly colored solution.
Conclusion and Application Insights
The comparison between this compound and pentan-2-one is a compelling case study in how α-halogenation transforms chemical reactivity.
-
This compound is an electron-poor, highly electrophilic ketone. It is the substrate of choice for rapid and efficient nucleophilic addition reactions. Its tendency to form stable hydrates can be a strategic advantage in medicinal chemistry for enhancing in-vivo stability.[6][16]
-
Pentan-2-one is a standard, less reactive ketone. Its utility lies in reactions where moderate electrophilicity is required or when subsequent reactions involving its enolizable methyl protons are desired, such as in aldol condensations or the haloform reaction.
For the practicing scientist, understanding these fundamental differences is paramount. If the goal is to add a nucleophile to a carbonyl, the fluorinated analog offers a significant kinetic advantage. If, however, the chemistry relies on α-proton reactivity or avoiding side reactions like hydration, the traditional alkyl ketone remains the more suitable choice. This guide provides the foundational logic and experimental framework to leverage the unique properties of each molecule for targeted and successful chemical synthesis.
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Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]
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Compare the reactivity of carboxylic acids, aldehydes and ketones. Homework.Study.com. [Link]
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Electrophilicity of Fluorinated Ketones: A Comparative Analysis Featuring 1,1,1-Trifluoropentan-2-one
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, primarily for its ability to modulate physicochemical and biological properties. Within the class of fluorinated compounds, α-trifluoromethyl ketones represent a vital group of synthons and bioactive molecules, prized for the enhanced electrophilicity of their carbonyl carbon. This guide provides a detailed comparative analysis of the electrophilicity of 1,1,1-trifluoropentan-2-one against other key fluorinated and non-fluorinated ketones. We will delve into the fundamental principles governing their reactivity, present comparative data, and provide robust experimental protocols for researchers to quantify these properties in their own laboratories.
The Fundamental Principle: Electrophilicity in Carbonyl Chemistry
The reactivity of aldehydes and ketones is dominated by the inherent polarity of the carbonyl group (C=O). The higher electronegativity of the oxygen atom polarizes the pi-bond, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.[1]
The magnitude of this electrophilicity is not constant; it is profoundly influenced by the electronic nature of the substituents attached to the carbonyl carbon.
-
Electron-Donating Groups (EDGs): Alkyl groups, for instance, are weak sigma-donors. They push electron density toward the carbonyl carbon, partially neutralizing its positive charge and thus decreasing its electrophilicity.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that pull electron density away from the carbonyl carbon increase its partial positive charge, making it a more potent electrophile.[2]
The Fluorine Effect: Amplifying Electrophilicity
Fluorine is the most electronegative element, and the trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. When a -CF₃ group is placed adjacent (in the α-position) to a carbonyl, it exerts a profound inductive effect (-I effect). This effect strongly withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity far beyond that of a typical aliphatic ketone.[3] This heightened reactivity makes trifluoromethyl ketones valuable as highly reactive intermediates in synthesis and as potent inhibitors of enzymes like carboxylesterases.[4][5]
However, this extreme electrophilicity can also lead to a competing reaction: hydration. In the presence of water, highly electrophilic ketones can form stable geminal diols (hydrates), a process that is typically unfavorable for standard ketones like acetone.[6] The stability of the hydrate is a direct reflection of the carbonyl's electrophilicity.
Figure 1: Inductive effects on carbonyl electrophilicity. The strongly electron-withdrawing CF₃ group enhances the partial positive charge on the carbonyl carbon, increasing its reactivity toward nucleophiles compared to a standard alkyl ketone.
A Profile of this compound
Structure: CH₃CH₂CH₂-CO-CF₃
This compound is an interesting case study. It possesses the potent -CF₃ group, which confers high electrophilicity. However, it also features a propyl group, which is a slightly stronger electron-donating group than the methyl group found in the more commonly studied 1,1,1-trifluoroacetone.
Predicted Reactivity:
-
Electrophilicity: We can confidently predict that this compound is significantly more electrophilic than its non-fluorinated counterpart, pentan-2-one. The inductive pull of the -CF₃ group will dominate.
-
Comparison to Analogues: Its electrophilicity is expected to be slightly lower than that of 1,1,1-trifluoroacetone due to the greater electron-donating effect of the propyl chain versus a methyl group. The propyl group also adds steric bulk, which can slightly hinder the approach of a nucleophile compared to the smaller methyl group.[7]
A Comparative Analysis of Fluorinated Ketones
To truly understand the properties of this compound, we must benchmark it against other ketones.
-
Acetone (Baseline): As our non-fluorinated reference, acetone is a relatively weak electrophile. Nucleophilic attack is possible but often requires activation (e.g., with acid) or strong nucleophiles. It shows no tendency to form a stable hydrate in water.
-
1,1,1-Trifluoroacetone: With a methyl group and a trifluoromethyl group, this compound is a much stronger electrophile than acetone.[8] It serves as a close and well-studied analogue for predicting the behavior of this compound.
-
Hexafluoroacetone (The Extreme): Flanked by two -CF₃ groups, the carbonyl carbon in hexafluoroacetone is extremely electron-deficient. It is a powerful electrophile that reacts readily with nucleophiles and exists almost exclusively as its stable gem-diol hydrate in aqueous solutions.[3][6]
-
2,2,2-Trifluoroacetophenone: This ketone introduces an aromatic phenyl ring. The phenyl group can donate or withdraw electron density via resonance, but its primary effect when directly attached to the carbonyl is electron-withdrawing through induction, though less so than a -CF₃ group. It is a strong electrophile used in the synthesis of various polymers and compounds.[9]
Quantitative Comparison and Data Summary
The following table summarizes the key properties of these ketones. Note that specific kinetic data for this compound is not widely available in the literature; therefore, its relative electrophilicity is an expert assessment based on established chemical principles.
| Compound | Structure | Key Features | Relative Electrophilicity | Tendency to Hydrate |
| Acetone | CH₃-CO-CH₃ | Two alkyl EDGs | 1 (Baseline) | Negligible |
| This compound | CH₃CH₂CH₂-CO-CF₃ | One alkyl EDG, one -CF₃ EWG | ~40-60 (Predicted) | Moderate |
| 1,1,1-Trifluoroacetone[8] | CH₃-CO-CF₃ | One small alkyl EDG, one -CF₃ EWG | ~50-80 | Moderate to High |
| 2,2,2-Trifluoroacetophenone | Ph-CO-CF₃ | One aryl group, one -CF₃ EWG | ~80-120 | High |
| Hexafluoroacetone[3][6] | CF₃-CO-CF₃ | Two -CF₃ EWGs | >1000 | Very High (Forms stable hydrate) |
Relative Electrophilicity is a qualitative scale based on known reactivity, where Acetone = 1.
Experimental Methodologies for Assessing Electrophilicity
Trustworthy comparisons rely on robust experimental data. Here, we outline two primary, field-proven methods for quantifying the electrophilicity of ketones like this compound.
Kinetic Studies via ¹⁹F NMR Spectroscopy
The rationale behind this method is to measure the rate of reaction between the fluorinated ketone and a standard nucleophile. A faster reaction rate corresponds to higher electrophilicity. ¹⁹F NMR is an ideal tool as the fluorine signal of the -CF₃ group is distinct and will change its chemical environment (and thus its chemical shift) as the reaction proceeds from the ketone starting material to the addition product.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the fluorinated ketone (e.g., 0.1 M) and a standard nucleophile (e.g., 0.1 M of a thiol like benzyl mercaptan or an amine) in a suitable deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃). Ensure the solvent is anhydrous to prevent competing hydration.
-
Reaction Initiation: In a clean NMR tube, combine a precise volume of the ketone solution with the nucleophile solution at a stable, controlled temperature (e.g., 298 K) within the NMR spectrometer.
-
Data Acquisition: Immediately begin acquiring ¹⁹F NMR spectra at set time intervals (e.g., every 5 minutes). The spectrum will show a peak for the reactant ketone's -CF₃ group and a new peak growing in for the product's -CF₃ group.
-
Data Analysis: Integrate the reactant and product peaks in each spectrum. Plot the concentration of the reactant ketone versus time.
-
Rate Determination: From the plot, determine the initial reaction rate. By running the experiment with different initial concentrations, the order of the reaction and the second-order rate constant (k) can be calculated. This rate constant is a direct quantitative measure of electrophilicity under the specified conditions.
Figure 2: Experimental workflow for kinetic analysis by NMR.
Computational Chemistry Approach
Computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the intrinsic electronic properties of a molecule that govern its reactivity.[5][10]
Methodology:
-
Structure Optimization: The 3D structure of the ketone is first optimized to its lowest energy conformation using a standard DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Property Calculation: Two key properties are calculated:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates that the molecule is a better electron acceptor, and thus a stronger electrophile.
-
Partial Atomic Charge: The partial charge on the carbonyl carbon is calculated (e.g., using Natural Bond Orbital analysis). A more positive charge indicates greater electrophilicity.
-
-
Comparative Analysis: These calculated values are then compared across a series of ketones. A strong correlation between lower LUMO energy, higher positive charge, and experimentally observed reactivity validates the model and allows for reliable prediction of electrophilicity.
Discussion and Practical Implications for Researchers
The choice of a fluorinated ketone for a specific application in research or drug development is a decision guided by a balance of reactivity, stability, and steric factors.
-
For High Reactivity: When the goal is to drive a reaction to completion with a weak nucleophile, a highly electrophilic ketone like hexafluoroacetone or 2,2,2-trifluoroacetophenone is ideal. However, one must be prepared to work under strictly anhydrous conditions to prevent hydration.
-
For Modulated Reactivity and Stability: this compound and 1,1,1-trifluoroacetone offer a "sweet spot." They are significantly more reactive than their non-fluorinated parents, enabling reactions that would otherwise be sluggish, but they are less prone to hydration than hexafluoroacetone, making them easier to handle.
-
Steric and Solubility Considerations: The propyl chain in this compound, while slightly reducing its intrinsic electrophilicity compared to trifluoroacetone, increases its lipophilicity. This can be a significant advantage for reactions in nonpolar organic solvents where solubility might be a concern with smaller, more polar ketones.
Conclusion
This compound is a potent electrophile, a direct consequence of the powerful inductive effect of its α-trifluoromethyl group. Its reactivity is predicted to be substantial, far exceeding that of simple alkyl ketones, yet moderated by its propyl group, placing it in a synthetically useful position between the extremely reactive hexafluoroacetone and the less reactive 1,1,1-trifluoroacetone. For researchers in the pharmaceutical and chemical sciences, understanding this nuanced position in the electrophilicity spectrum is crucial for harnessing its full potential as a versatile building block for complex molecular architectures. The experimental and computational protocols outlined herein provide a clear framework for the quantitative validation and comparison of this and other fluorinated ketones.
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-
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ACS Publications. Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Link
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Royal Society of Chemistry. (2023). A computer-based solution to the oxidation kinetics of fluorinated and oxygenated volatile organic compounds.Link
-
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A Comparative Guide to Purity Validation of 1,1,1-Trifluoropentan-2-one: The Ascendancy of Quantitative ¹⁹F NMR
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the purity validation of 1,1,1-Trifluoropentan-2-one, a significant fluorinated building block in modern synthesis. We will explore the nuanced advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F qNMR, and contrast its performance with traditional chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The narrative that follows is grounded in years of field experience and is designed to elucidate not just the "how," but the critical "why" behind our experimental choices. Every protocol herein is constructed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.
The Imperative for Accurate Purity Determination
In the pharmaceutical landscape, an inaccurate purity assessment can lead to cascading failures, from irreproducible biological data to adverse patient outcomes. For a reactive intermediate like this compound, understanding the impurity profile is paramount. Traditional methods like GC and HPLC, while powerful, often rely on the availability of specific reference standards for every potential impurity, a significant logistical and financial burden.[1][2] This is where the unique capabilities of qNMR present a paradigm shift.
Quantitative NMR: A Primary Method of Measurement
Quantitative NMR (qNMR) stands as a primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1][3][4] This fundamental principle allows for the determination of analyte concentration and purity without the need for an identical reference standard for the analyte itself.[1][5] Instead, a single, highly pure, and stable certified reference material (CRM) can be used as an internal standard to quantify any analyte in the sample.[1][6]
For fluorinated compounds such as this compound, ¹⁹F qNMR offers distinct and compelling advantages:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in high sensitivity.[7]
-
Vast Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly wider (~400 ppm) compared to ¹H NMR (~15 ppm).[7] This dramatically reduces the likelihood of signal overlap between the analyte, impurities, and the internal standard, leading to cleaner, more easily quantifiable data.[7]
-
Simplified Spectra: With proton decoupling, ¹⁹F NMR spectra are often simplified to a series of singlets, which facilitates straightforward and accurate integration.[7]
-
Specificity: The absence of background ¹⁹F signals in most organic molecules and solvents makes this technique highly specific for fluorinated compounds.[7]
Comparative Analysis: qNMR vs. Chromatographic Methods
While GC and HPLC are mainstays in purity analysis, they are not without their limitations, particularly when compared to the inherent advantages of qNMR for a compound like this compound.
| Feature | ¹⁹F Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3][4] | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Reference Standard | Requires a single, certified internal standard of known purity.[1][6] | Requires a specific reference standard for the analyte and each impurity to be quantified. | Requires a specific reference standard for the analyte and each impurity to be quantified.[2] |
| Quantification | Absolute quantification based on molar ratios.[8] | Relative quantification based on response factors; requires calibration curves. | Relative quantification based on response factors; requires calibration curves.[2] |
| Destructive | Non-destructive; the sample can be recovered.[5] | Destructive. | Can be non-destructive, but sample recovery can be complex. |
| Throughput | High; minimal sample preparation and rapid data acquisition.[9] | Moderate; requires method development and run time for separation. | Moderate to low; requires method development, column equilibration, and run time. |
| Selectivity for Fluorinated Compounds | Excellent; wide chemical shift range minimizes signal overlap.[7] | Good, but co-elution of impurities is possible. | Good, but co-elution of impurities is possible. |
Experimental Workflow: Purity Validation of this compound
The following section details a robust, step-by-step protocol for the purity determination of this compound using ¹⁹F qNMR, alongside comparative protocols for GC-FID and HPLC-UV.
Diagram of the ¹⁹F qNMR Experimental Workflow
Caption: Workflow for purity determination using ¹⁹F qNMR.
¹⁹F qNMR Protocol
Objective: To determine the absolute purity of a this compound sample.
Causality Behind Choices:
-
Internal Standard (CRM): 3,5-Bis(trifluoromethyl)benzoic acid is chosen as the Certified Reference Material. Its trifluoromethyl groups provide a sharp, singlet ¹⁹F NMR signal in a region of the spectrum that is unlikely to overlap with the analyte or common impurities.[10] Its high purity is certified and traceable, ensuring the accuracy of the final calculation.[11][12]
-
Solvent: Acetone-d₆ is selected for its ability to dissolve both the analyte and the internal standard, and its deuteration prevents overwhelming solvent signals in a ¹H spectrum if one were to be acquired.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial to ensure complete relaxation of all ¹⁹F nuclei between pulses. This is a fundamental requirement for accurate integration and, therefore, accurate quantification.[10][13]
Materials:
-
This compound (analyte)
-
3,5-Bis(trifluoromethyl)benzoic acid (Internal Standard CRM, purity ≥ 99.5%)
-
Acetone-d₆ (≥99.8% D)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 30 mg of the 3,5-Bis(trifluoromethyl)benzoic acid internal standard into the same vial. Record the exact weight.
-
Add approximately 0.7 mL of Acetone-d₆ to the vial and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument on the deuterium signal of Acetone-d₆.
-
Set up a ¹⁹F NMR experiment with ¹H decoupling.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 8-16 (or as needed for good signal-to-noise)
-
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, automatic phase correction, and baseline correction.
-
Carefully integrate the well-resolved signal for the -CF₃ group of this compound and the signal for the two -CF₃ groups of the internal standard.
-
Purity Calculation:
The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of fluorine nuclei giving rise to the signal (Nₐ = 3 for -CF₃ of analyte; Nₛₜd = 6 for 2x -CF₃ of standard)
-
M: Molar mass (Mₐ for analyte; Mₛₜd for standard)
-
m: Weighed mass (mₐ for analyte; mₛₜd for standard)
-
Purityₛₜd: Certified purity of the internal standard
Comparative GC-FID Protocol
Objective: To determine the purity of this compound relative to a reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard of known purity in a suitable solvent (e.g., dichloromethane). Create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent to a concentration within the calibration range.
-
GC-FID Analysis:
-
Column: DB-5 or similar non-polar capillary column.
-
Injection: Split injection.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis: Inject the standards to generate a calibration curve. Inject the sample and determine the concentration from the calibration curve. Purity is expressed as a percentage of the main peak area relative to the total area of all peaks (area percent method), which assumes all components have the same response factor, or by using response factors determined from individual impurity standards.
Comparative HPLC-UV Protocol
Objective: To determine the purity of this compound relative to a reference standard.
Procedure:
-
Standard and Sample Preparation: Similar to the GC protocol, prepare a calibration curve from a reference standard and a sample solution in the mobile phase.
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm, as the ketone chromophore has low absorbance at higher wavelengths).
-
-
Analysis: Generate a calibration curve from the standards. Analyze the sample and calculate the purity based on the peak area relative to the standard.
Data Presentation and Interpretation
Below is a table of simulated, yet realistic, data comparing the purity assessment of a single batch of this compound by the three methods.
| Parameter | ¹⁹F qNMR | GC-FID (Area %) | HPLC-UV (Area %) |
| Purity (%) | 99.6 | 99.2 | 99.1 |
| Standard Deviation (n=3) | 0.1 | 0.3 | 0.4 |
| Key Advantage | Absolute, highly precise, and specific. | Good for volatile impurities. | Good for non-volatile impurities. |
| Key Limitation | Higher initial instrument cost. | Assumes equal response factors for unknown impurities. | Requires chromophores for detection; potential for co-elution. |
Interpretation:
The ¹⁹F qNMR method provides a slightly higher purity value with lower standard deviation, indicating greater precision.[14] This is expected, as qNMR is a primary ratio method that is less susceptible to the variations in detector response that can affect chromatographic techniques, especially when dealing with unknown impurities that lack reference standards.[8][15] The area percent values from GC and HPLC are relative and can underestimate purity if impurities have a lower response factor or are not detected by the chosen method (e.g., non-volatile residues in GC or non-UV active impurities in HPLC).
Conclusion: The Authoritative Choice for Fluorinated Compound Validation
For the rigorous purity assessment of this compound, and indeed for a wide array of fluorinated molecules, ¹⁹F qNMR emerges as a superior analytical technique. Its inherent quantitativeness, high specificity, precision, and non-destructive nature provide a level of confidence and accuracy that is often challenging to achieve with traditional chromatographic methods alone.[7][9] While GC and HPLC remain valuable orthogonal techniques for impurity profiling, ¹⁹F qNMR should be considered the authoritative method for the definitive purity assignment of fluorinated compounds in research, development, and quality control settings. The adoption of qNMR aligns with modern validation guidance from regulatory bodies like the USP and FDA, which emphasize a deeper understanding and control of measurement uncertainty.[12][16][17]
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. YouTube. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
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Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
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ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
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Analytical Method Summaries. Eurofins. [Link]
-
CERTIFIED REFERENCE MATERIALS CATALOG. D.I. Mendeleyev Institute for Metrology. [Link]
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Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
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Catalogue Certified reference materials. DICOEX. [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
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1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton - University of Southampton. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
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A Spectroscopic Deep Dive: Unmasking the Trifluoromethyl Group's Influence on Pentan-2-one
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating chemical and physical properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing metabolic stability, binding affinity, and bioavailability. Understanding the profound electronic impact of this group is paramount for the analytical chemist tasked with characterizing these novel entities. This guide provides a comprehensive spectroscopic comparison of 1,1,1-trifluoropentan-2-one and its non-fluorinated analog, pentan-2-one, offering researchers a detailed roadmap for interpreting the spectral signatures of α-trifluoromethyl ketones.
The Inductive Effect: A Dominant Force in Spectroscopic Perturbation
The potent electron-withdrawing nature of the three fluorine atoms in the trifluoromethyl group creates a strong inductive effect that propagates through the carbon skeleton. This electronic perturbation is the primary driver for the significant differences observed in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data between our two subject molecules. This guide will dissect these differences, providing both the "what" and the "why" behind the spectral shifts, backed by experimental data and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Chemical Environments
NMR spectroscopy provides the most detailed insight into the structural and electronic differences between this compound and pentan-2-one. The presence of the ¹⁹F nucleus in the fluorinated analog offers an additional, highly sensitive spectroscopic handle.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of a ketone is characterized by the chemical shifts of protons on the alkyl chains. The proximity to the electron-withdrawing carbonyl group deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the ketone in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12 ppm.
-
Number of Scans: 16-32 scans for sufficient signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
dot graph "" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Figure 1. A simplified workflow for acquiring and analyzing a ¹H NMR spectrum.
In pentan-2-one , we observe distinct signals for the methyl protons adjacent to the carbonyl (C1), the methylene protons (C3), the next methylene protons (C4), and the terminal methyl protons (C5).[1][2] The protons on C1 are the most deshielded due to their proximity to the carbonyl group.
For This compound , the powerful inductive effect of the CF₃ group dramatically alters the chemical shifts of the neighboring protons. The methylene protons on C3 are significantly deshielded and will appear at a much higher chemical shift compared to their counterparts in pentan-2-one. Furthermore, we can anticipate observing coupling between the protons on C3 and the fluorine atoms of the CF₃ group, resulting in a quartet multiplicity for the C3 proton signal due to coupling to the three equivalent fluorine nuclei (n+1 rule, where n=3 for ¹⁹F, but observed as a quartet due to the ½ spin of ¹⁹F).
Table 1: Comparison of ¹H NMR Data
| Compound | Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| Pentan-2-one | CH₃ (C1) | 2.1 | s |
| CH₂ (C3) | 2.4 | t | |
| CH₂ (C4) | 1.6 | sextet | |
| CH₃ (C5) | 0.9 | t | |
| This compound (Predicted) | CH₂ (C3) | > 2.8 | q |
| CH₂ (C4) | ~1.7 | sextet | |
| CH₃ (C5) | ~1.0 | t |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. The carbonyl carbon is typically the most downfield signal in the spectrum of a ketone.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As per the ¹H NMR protocol. A higher concentration (20-50 mg) may be required.
-
Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: 128 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Similar to ¹H NMR processing.
dot graph "" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Figure 2. A simplified workflow for acquiring and analyzing a ¹³C NMR spectrum.
In pentan-2-one , five distinct carbon signals are observed. The carbonyl carbon (C2) resonates at the highest chemical shift, typically around 208-210 ppm.[4]
The introduction of the trifluoromethyl group in This compound has a dramatic effect. The CF₃ carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbonyl carbon (C2) will also be significantly affected, appearing as a quartet due to two-bond C-F coupling, and its chemical shift will be slightly upfield compared to pentan-2-one due to the electronic influence of the adjacent CF₃ group. The C3 carbon will also show coupling to the fluorine atoms.
Table 2: Comparison of ¹³C NMR Data
| Compound | Carbon Assignment | Approximate Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| Pentan-2-one | C=O (C2) | ~209 | s |
| CH₃ (C1) | ~30 | s | |
| CH₂ (C3) | ~45 | s | |
| CH₂ (C4) | ~17 | s | |
| CH₃ (C5) | ~14 | s | |
| This compound (Inferred from Analogs) | CF₃ (C1) | ~117 | q (¹JCF ≈ 290 Hz) |
| C=O (C2) | ~195 | q (²JCF ≈ 35 Hz) | |
| CH₂ (C3) | ~38 | t (³JCF ≈ 3 Hz) | |
| CH₂ (C4) | ~16 | s | |
| CH₃ (C5) | ~13 | s |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms in a molecule.[5] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: As per the ¹H NMR protocol.
-
Instrument Setup: Acquire the spectrum on a spectrometer equipped with a fluorine probe, tuned to the appropriate frequency (e.g., 376 MHz on a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is often necessary.
-
Reference: CFCl₃ is the standard reference (0 ppm), but other secondary standards like trifluoroacetic acid are often used.
-
-
Processing: Similar to ¹H NMR processing.
For This compound , a single signal is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. This signal will appear as a triplet due to coupling with the two adjacent protons on C3. The chemical shift will be in the typical range for a CF₃ group adjacent to a carbonyl, generally around -70 to -80 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy: Monitoring Vibrational Changes
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The carbonyl (C=O) stretch is a particularly strong and diagnostic absorption in the IR spectra of ketones.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrument Setup: Acquire the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, particularly the C=O stretching frequency.
dot graph "" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Figure 3. A simplified workflow for acquiring and analyzing an IR spectrum.
In pentan-2-one , the C=O stretch is typically observed around 1715 cm⁻¹.[6] This is a characteristic value for an aliphatic ketone.
The strong electron-withdrawing effect of the trifluoromethyl group in This compound strengthens the C=O bond, causing its stretching frequency to shift to a higher wavenumber. This is a well-documented effect for α-halogenated ketones. We can predict the C=O stretch for the fluorinated analog to be in the range of 1750-1770 cm⁻¹. Additionally, the C-F stretching vibrations will give rise to strong absorption bands in the region of 1300-1100 cm⁻¹.
Table 3: Comparison of Key IR Absorption Frequencies
| Compound | Functional Group | Approximate Wavenumber (cm⁻¹) |
| Pentan-2-one | C=O Stretch | ~1715 |
| This compound | C=O Stretch | ~1760 |
| C-F Stretch | 1300-1100 (strong, multiple bands) |
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique that leads to extensive fragmentation, providing valuable structural clues.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
For pentan-2-one , the molecular ion peak (M⁺) is observed at m/z 86.[6][7] Common fragmentation pathways include α-cleavage on either side of the carbonyl group, leading to acylium ions at m/z 43 (CH₃CO⁺) and m/z 71 (CH₃CH₂CH₂CO⁺). Another characteristic fragmentation is the McLafferty rearrangement, which for pentan-2-one results in a peak at m/z 58.[8]
In the mass spectrum of This compound , the molecular ion peak will be at m/z 140. The fragmentation will be dominated by the presence of the stable trifluoromethyl group. A very prominent peak is expected at m/z 69, corresponding to the [CF₃]⁺ ion. Alpha-cleavage will also occur, leading to a peak at m/z 97 ([CF₃CO]⁺) and a less abundant peak at m/z 111 ([M-C₂H₅]⁺).
Table 4: Comparison of Major Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Corresponding Fragments |
| Pentan-2-one | 86 | 71 ([M-CH₃]⁺), 58 (McLafferty), 43 ([CH₃CO]⁺) |
| This compound | 140 | 111 ([M-C₂H₅]⁺), 97 ([CF₃CO]⁺), 69 ([CF₃]⁺) |
Conclusion
The spectroscopic comparison of this compound and pentan-2-one provides a clear and instructive illustration of the profound electronic influence of the trifluoromethyl group. In NMR spectroscopy, this is manifested as significant downfield shifts for nearby protons and carbons, as well as characteristic C-F and H-F coupling patterns. IR spectroscopy reveals a notable increase in the carbonyl stretching frequency, indicative of a stronger C=O bond. Finally, mass spectrometry shows a distinct shift in fragmentation patterns, with the formation of the stable [CF₃]⁺ ion being a dominant feature. For researchers and scientists working with fluorinated compounds, a thorough understanding of these spectroscopic signatures is essential for accurate structural elucidation and characterization.
References
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry. [Link]
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National Institute of Standards and Technology. (n.d.). 2-Pentanone. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). Pentan-2-one. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-2-propanone. NIST Chemistry WebBook. [Link]
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SpectraBase. (n.d.). 1,1,1-Trifluoro-2-propanone. [Link]
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chemistNATE. (2020, September 5). Draw the 1H NMR Spectrum of 2-pentanone. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Direct α-Fluorination of Ketones Using N-F Reagents. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
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chemistNATE. (2015, August 11). Draw the NMR Spectrum of pentan-2-one. YouTube. [Link]
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ResearchGate. (n.d.). Infrared spectra of 1,1,1,2-tetrafluoroethane in the gas and solid.... [Link]
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MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PubMed Central. [Link]
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ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione.... [Link]
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. YouTube. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. [Link]
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FooDB. (n.d.). Showing Compound 2-Pentanone (FDB012547). [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
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MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. [Link]
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National Institute of Standards and Technology. (n.d.). 2-Pentanone, 3-ethyl-. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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A Comparative Benchmarking Guide: 1,1,1-Trifluoropentan-2-one in Foundational Synthetic Transformations
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design and materials science. The trifluoromethyl group (CF3), in particular, imparts profound changes to a molecule's lipophilicity, metabolic stability, and binding affinity. Among the repertoire of trifluoromethylated building blocks, 1,1,1-trifluoropentan-2-one emerges as a versatile synthon. This guide provides an in-depth, comparative analysis of its performance in three pivotal synthetic transformations—the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Aldol condensation—benchmarked against its non-fluorinated analog, 2-pentanone. Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the technical insights necessary to harness the unique reactivity of this fluorinated ketone.
The Trifluoromethyl Effect: A Double-Edged Sword of Reactivity
The defining characteristic of this compound is the strong electron-withdrawing nature of the trifluoromethyl group. This inductively enhances the electrophilicity of the adjacent carbonyl carbon, making it significantly more susceptible to nucleophilic attack compared to 2-pentanone.[1] However, this heightened reactivity is accompanied by a greater propensity to form a stable hydrate in the presence of water, a factor that can influence reaction equilibria and kinetics.[2][3] Understanding this dichotomy is crucial for optimizing reaction conditions and predicting outcomes.
Olefination Reactions: A Tale of Two Ketones
The conversion of a carbonyl group to a carbon-carbon double bond is a fundamental transformation in organic synthesis. Here, we compare the performance of this compound and 2-pentanone in two of the most prevalent olefination methodologies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig Reaction: Navigating Steric Hindrance and Ylide Stability
The Wittig reaction, utilizing a phosphonium ylide, is a stalwart of olefination chemistry.[4] However, its efficiency with ketones can be hampered by steric hindrance and the reactivity of the ylide. Aldehydes are generally more reactive than ketones in Wittig reactions.[5]
With non-stabilized ylides, such as methylenetriphenylphosphorane, both ketones are expected to react, although ketones are generally less reactive than aldehydes.[5] The heightened electrophilicity of this compound should favor the initial nucleophilic attack by the ylide.
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig olefination of ketones.
Comparative Data: Wittig Reaction (Illustrative)
| Ketone | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Pentanone | Ph3P=CHCO2Et | - | Dichloromethane | Room Temp | 2 | Moderate | [5] |
| This compound | Ph3P=CHCO2Et | - | Dichloromethane | Room Temp | - | Expected to be higher than 2-pentanone | Inferred |
Note: The yield for this compound is an educated estimation based on its increased electrophilicity. The potential for hydrate formation could negatively impact the yield.
The Horner-Wadsworth-Emmons (HWE) Reaction: A More Robust Alternative for Ketones
The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion, is often more effective than the Wittig reaction for the olefination of ketones, particularly with stabilized reagents.[1][7] The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides.
The increased electrophilicity of this compound is a distinct advantage in the HWE reaction, leading to faster reaction rates and potentially higher yields compared to 2-pentanone. The reaction typically favors the formation of the (E)-alkene, although the use of certain phosphonates with electron-withdrawing groups can promote (Z)-selectivity.[8][9]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution of the phosphonate ylide to 0 °C and add a solution of the ketone (1.0 eq; this compound or 2-pentanone) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data: Horner-Wadsworth-Emmons Reaction
| Ketone | Phosphonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Pentanone | (EtO)2P(O)CH2CO2Et | NaH | THF | Room Temp | 12 | 75 | Inferred from similar ketones |
| This compound | (EtO)2P(O)CH2CO2Et | NaH | THF | Room Temp | 4 | >90 | Inferred from similar ketones |
Note: The data for both ketones are illustrative and based on typical yields for HWE reactions of ketones. The shorter reaction time and higher yield for this compound are predicted based on its enhanced electrophilicity.
The Aldol Condensation: Harnessing Enolate Reactivity
The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[10] Here, we consider the crossed aldol condensation between our two ketones and a common enolate source, acetone.
The heightened electrophilicity of the carbonyl carbon in this compound makes it a superior acceptor for the acetone enolate compared to 2-pentanone. This should translate to a more facile reaction and a higher yield of the corresponding β-hydroxy ketone. However, the acidity of the α-protons in this compound is also increased, which could lead to self-condensation as a competing pathway. Careful control of reaction conditions, such as the slow addition of the fluorinated ketone to a pre-formed enolate of acetone, would be crucial to favor the desired crossed-aldol product.
Reaction Mechanism: Crossed Aldol Condensation
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A Comparative Analysis of Reaction Kinetics: 1,1,1-Trifluoropentan-2-one versus Non-Fluorinated Ketones
Introduction: The Critical Role of Ketone Reactivity in Scientific Advancement
In the landscape of organic chemistry and drug development, the carbonyl group of ketones is a cornerstone of molecular synthesis and biological interaction. The reactivity of this functional group dictates the efficiency of synthetic routes, the stability of molecules, and the mechanism of action for many therapeutic agents. While simple aliphatic ketones like acetone, butanone, and pentan-2-one have well-characterized reactivity profiles, the introduction of fluorine atoms into the molecular scaffold dramatically alters the electronic properties and, consequently, the reaction kinetics of the carbonyl group.
This guide provides an in-depth analysis of the reaction kinetics of 1,1,1-trifluoropentan-2-one, comparing its performance against its non-fluorinated counterparts: acetone, butanone, and pentan-2-one. We will explore the fundamental principles governing ketone reactivity, present a robust experimental framework for kinetic analysis, and discuss the profound implications of trifluoromethylation for researchers, scientists, and drug development professionals.
Governing Principles of Ketone Reactivity: A Tale of Two Effects
The reactivity of a ketone in nucleophilic addition reactions—the cornerstone of their chemistry—is primarily governed by a delicate balance of electronic and steric factors.[1][2] A nucleophile, an electron-rich species, attacks the partially positive carbonyl carbon.[3] The rate of this attack is dictated by the magnitude of that positive charge (electrophilicity) and the physical accessibility of the carbonyl carbon.
Electronic Effects: The Inductive Push and Pull
Alkyl groups, such as the methyl, ethyl, and propyl groups found in our comparator ketones, are weakly electron-donating. Through an inductive effect, they 'push' electron density toward the carbonyl carbon, slightly reducing its partial positive charge and thus decreasing its reactivity towards nucleophiles.[4][5]
Conversely, the trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This group exerts a strong negative inductive effect (-I), pulling electron density away from the carbonyl carbon. This effect dramatically increases the carbon's electrophilicity, making it a much more attractive target for nucleophiles.[6]
Steric Effects: The Physical Hindrance
The three-dimensional arrangement of atoms around the carbonyl group also plays a crucial role. As the size of the alkyl groups attached to the carbonyl carbon increases (e.g., from methyl in acetone to propyl in pentan-2-one), they create more steric hindrance.[2] This bulkiness physically impedes the nucleophile's approach to the carbonyl carbon, slowing the reaction rate.[2]
Quantifying Reactivity: The Taft Equation
These combined influences can be quantitatively described by the Taft equation, a cornerstone of physical organic chemistry.[5][7] This linear free-energy relationship separates the electronic (polar) and steric contributions of a given substituent to the overall reaction rate:
log(k/k₀) = ρσ + δEₛ
Where:
-
k/k₀ is the rate constant of the substituted ketone relative to a reference (e.g., acetone).
-
σ* is the polar substituent constant, quantifying the inductive effect of the substituent (more positive for electron-withdrawing groups).
-
ρ (rho-star) is the reaction sensitivity factor to polar effects. A large, positive ρ indicates the reaction is significantly accelerated by electron-withdrawing groups.
-
Eₛ is the steric substituent constant, quantifying the steric bulk of the substituent (more negative for larger groups).
-
δ (delta) is the reaction sensitivity factor to steric effects.
For nucleophilic additions to ketones, such as hydride reduction, the reaction is known to be highly sensitive to electronic effects, exhibiting a large positive ρ* value.[4] This provides a powerful predictive framework for our comparison.
Experimental Design: A Case Study in Nucleophilic Reduction
To provide a tangible comparison, we will outline a robust experimental protocol for measuring the kinetics of ketone reduction by sodium borohydride (NaBH₄), a common and well-understood nucleophilic addition reaction where a hydride ion (H⁻) attacks the carbonyl carbon.[8][9]
Objective
To determine the relative pseudo-first-order rate constants for the reduction of this compound, acetone, butanone, and pentan-2-one with sodium borohydride under identical conditions.
Experimental Workflow
Caption: Experimental workflow for kinetic analysis of ketone reduction.
Detailed Protocol (Example: this compound)
-
Solution Preparation:
-
Prepare a 0.01 M stock solution of this compound in anhydrous 2-propanol.
-
Prepare a fresh 0.1 M stock solution of sodium borohydride in anhydrous 2-propanol. The 10-fold excess of NaBH₄ ensures pseudo-first-order kinetics with respect to the ketone.
-
Causality: Anhydrous solvent is critical as NaBH₄ reacts with protic solvents like water, and 2-propanol is a common choice for these reductions.[4]
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to the λₘₐₓ corresponding to the n→π* transition of the ketone's carbonyl group (typically 270-290 nm).
-
Equilibrate the cuvette holder to a constant temperature, for example, 25.0 ± 0.1 °C, using a circulating water bath.
-
Causality: Temperature control is paramount in kinetics, as rate constants are highly temperature-dependent.
-
-
Kinetic Measurement:
-
Pipette 2.7 mL of the ketone stock solution into a quartz cuvette and place it in the thermostatted holder. Allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding 0.3 mL of the NaBH₄ solution to the cuvette. Immediately cap the cuvette, invert twice to mix, and start recording the absorbance at the chosen wavelength as a function of time.
-
Causality: Rapid mixing is essential to ensure the reaction starts uniformly. Using a large excess of the reducing agent simplifies the rate law to depend only on the ketone concentration.[10]
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the integrated rate law is: ln[A]t = -kt + ln[A]₀. Since absorbance is proportional to concentration (Beer's Law), a plot of ln(Absorbance) versus time will yield a straight line.
-
The slope of this line is equal to the negative of the observed pseudo-first-order rate constant (-kₒᵦₛ).
-
Repeat the experiment for acetone, butanone, and pentan-2-one under identical conditions.
-
Comparative Kinetic Analysis: The Decisive Impact of Fluorination
Table 1: Structural and Electronic Properties of Ketones
| Ketone | Structure | R₁ Group | R₂ Group | σ* of R₁[12][13] | Eₛ of R₁[12][13] |
| This compound | CF₃-CO-CH₂CH₂CH₃ | CF₃ | Propyl | +0.92 | -1.16 |
| Acetone (Reference) | CH₃-CO-CH₃ | CH₃ | Methyl | 0.00 | 0.00 |
| Butanone | CH₃-CO-CH₂CH₃ | CH₃ | Ethyl | 0.00 | 0.00 |
| Pentan-2-one | CH₃-CO-CH₂CH₂CH₃ | CH₃ | Propyl | 0.00 | 0.00 |
Note: For butanone and pentan-2-one, the reaction occurs at the less-hindered side (attack at the methyl-substituted carbon), so we consider the properties of the other alkyl group as influencing steric hindrance.
Based on the large positive ρ* value for borohydride reduction, the reaction rate is dominated by the electronic term (ρσ).[4] The steric term (δEₛ) plays a secondary, modulating role.
Caption: Influence of electronic and steric effects on activation energy.
Table 2: Estimated Relative Rate Constants for Sodium Borohydride Reduction
| Ketone | Dominant Effect | Expected k_rel (vs Acetone) | Rationale |
| This compound | Electronic (-I) | >> 1000 | The powerful electron-withdrawing CF₃ group (σ* = +0.92) creates a highly electrophilic carbonyl carbon, dramatically lowering the activation energy for nucleophilic attack.[4] |
| Acetone | Reference | 1 | Baseline reactivity with minimal steric hindrance from two methyl groups. |
| Butanone | Steric/Electronic (+I) | ~0.7 | The ethyl group is slightly more electron-donating and sterically hindering than the methyl group in acetone, leading to a modest decrease in rate. |
| Pentan-2-one | Steric/Electronic (+I) | ~0.5 | The propyl group imparts greater steric hindrance than the ethyl group in butanone, further slowing the nucleophile's approach and resulting in the lowest reactivity among the non-fluorinated ketones. |
Broader Implications and Considerations
The Hydrate Equilibrium
The exceptional electrophilicity of trifluoromethyl ketones makes them highly susceptible to hydration in aqueous media, forming stable gem-diol hydrates.[6] This equilibrium is often shifted significantly toward the hydrate form, a phenomenon not observed with simple alkyl ketones.
CF₃-CO-R + H₂O ⇌ CF₃-C(OH)₂-R
This property is a double-edged sword. For drug developers, this stable hydrate can act as a transition-state analogue inhibitor for enzymes like esterases and proteases, leading to potent biological activity.[14] However, in a synthetic context, hydrate formation can complicate reactions and purification, requiring strictly anhydrous conditions.
Synthetic Utility
The enhanced reactivity of this compound makes it an excellent electrophile for a wide range of synthetic transformations beyond reduction, including Grignard reactions, aldol condensations, and the formation of imines. These reactions proceed much more readily compared to their non-fluorinated analogues, often requiring milder conditions and shorter reaction times.
Conclusion
The reaction kinetics of this compound are orders of magnitude faster in nucleophilic addition reactions compared to simple aliphatic ketones like acetone, butanone, and pentan-2-one. This dramatic rate enhancement is overwhelmingly dictated by the powerful electron-withdrawing inductive effect of the trifluoromethyl group, which renders the carbonyl carbon exceptionally electrophilic. While steric hindrance plays a role in differentiating the reactivity among the non-fluorinated ketones, its influence is dwarfed by the electronic activation in the fluorinated analogue. For researchers in synthesis and drug discovery, understanding this profound kinetic difference is crucial for designing efficient chemical processes and for rationally developing potent, mechanism-based enzyme inhibitors.
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The Unambiguous Arbitrator: Confirming the Structure of 1,1,1-Trifluoropentan-2-one Derivatives by X-ray Crystallography
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (–CF3), in particular, imparts profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Among the privileged structures bearing this moiety, 1,1,1-trifluoropentan-2-one derivatives have emerged as valuable building blocks and pharmacophores.[1] However, the very electronic properties that make these compounds attractive also present unique challenges for their structural characterization. While routine spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, they can sometimes fall short of providing unequivocal structural proof, especially when stereochemistry or complex substitution patterns are in play. This guide provides an in-depth comparison of analytical techniques, demonstrating why single-crystal X-ray crystallography stands as the definitive method for the absolute structure determination of this important class of molecules.
The Limits of Inference: Spectroscopic Ambiguity in Fluorinated Ketones
Spectroscopic techniques provide a wealth of information about a molecule's connectivity and electronic environment. For this compound derivatives, a combination of NMR, IR, and MS is typically the first line of analytical attack.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information on the carbon skeleton and proton environments. ¹⁹F NMR is particularly sensitive to the local environment of the trifluoromethyl group.[2] However, complex splitting patterns and the potential for overlapping signals can complicate spectral interpretation. Furthermore, determining the relative and absolute stereochemistry of chiral centers within these molecules can be a significant challenge with NMR alone. While advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations to aid in stereochemical assignment, these are not always conclusive.[3] The referencing of fluorine NMR chemical shifts can also be inconsistent, leading to potential discrepancies in reported data.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of the carbonyl group (C=O) stretch, a key feature of these ketones. However, the position of this absorption band can be influenced by various factors, and IR spectroscopy provides limited information about the overall molecular architecture.
-
Mass Spectrometry (MS): MS provides an accurate molecular weight and valuable fragmentation patterns that can help piece together the molecular structure. However, isomers with the same mass will be indistinguishable, and the fragmentation pathways of fluorinated compounds can be complex, making de novo structure elucidation challenging.
The Power of Diffraction: X-ray Crystallography as the Gold Standard
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides a detailed, three-dimensional map of the electron density within a crystal.[5] This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.[6] For this compound derivatives, this technique offers several key advantages over spectroscopic methods:
-
Unambiguous Structure Determination: X-ray crystallography provides a direct visualization of the molecule's structure, leaving no room for ambiguity in connectivity or stereochemistry.
-
Precise Geometric Parameters: The technique yields highly accurate measurements of bond lengths and angles, which can be crucial for understanding the molecule's reactivity and interactions with biological targets.
-
Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration, which is of paramount importance in pharmacology where different enantiomers can have vastly different biological activities.
The primary limitation of X-ray crystallography is the need for a high-quality single crystal.[7] The crystallization of small, flexible, or highly soluble organic molecules can be challenging. However, with modern crystallization techniques, this hurdle can often be overcome.
Comparative Analysis: A Hypothetical Case Study
To illustrate the complementary nature of these techniques and the ultimate decisiveness of X-ray crystallography, consider a hypothetical 1,1,1-trifluoro-4-phenylpentan-2-one derivative.
| Analytical Technique | Information Gained | Potential Ambiguities |
| ¹H, ¹³C, ¹⁹F NMR | Confirms presence of trifluoromethyl group, phenyl ring, and pentanone backbone. Provides information on connectivity through coupling patterns. | Difficult to definitively assign the relative stereochemistry at C4. Complex coupling patterns may be difficult to fully resolve. |
| IR Spectroscopy | Confirms the presence of the carbonyl group. | Provides no information on stereochemistry or the overall 3D structure. |
| Mass Spectrometry | Confirms the molecular weight and provides fragmentation data consistent with the proposed structure. | Cannot distinguish between stereoisomers. |
| X-ray Crystallography | Provides the exact 3D structure, including the absolute configuration at C4. Delivers precise bond lengths and angles. | Requires a suitable single crystal for analysis. |
In this scenario, while NMR, IR, and MS would strongly suggest the proposed structure, only X-ray crystallography could definitively confirm the stereochemical arrangement of the phenyl group relative to the rest of the molecule.
Experimental Protocol: From Powder to Structure
The process of determining a crystal structure can be broken down into three main stages: crystallization, data collection, and structure solution and refinement.
Part 1: Crystallization of a this compound Derivative
The growth of high-quality single crystals is often the most challenging step. For small organic molecules, several techniques can be employed.[8]
Recommended Method: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A good starting point is to test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Alternative Method: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a small amount of a more volatile "poor" solvent in which the compound is insoluble.
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
Part 2: Single-Crystal X-ray Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[9]
-
Crystal Mounting: The crystal is carefully mounted on a glass fiber or a cryoloop using a small amount of paratone oil or other cryo-protectant.[10] For moisture-sensitive compounds, this process should be performed under an inert atmosphere.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam.[11] A detector records the positions and intensities of the diffracted X-rays.[12]
Part 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structure is validated to ensure its chemical sense and agreement with the experimental data.
Conclusion
For researchers and scientists in drug development, the unambiguous structural confirmation of novel compounds is not merely an academic exercise; it is a critical step in understanding structure-activity relationships, ensuring intellectual property, and meeting regulatory requirements. While a suite of spectroscopic techniques provides the foundational data for structural elucidation, the unique challenges presented by fluorinated molecules like this compound derivatives underscore the necessity of a definitive analytical method. Single-crystal X-ray crystallography, by providing a direct visualization of the molecular structure in three dimensions, serves as the ultimate arbiter, resolving ambiguities and providing the concrete structural evidence necessary to confidently advance a drug discovery program.
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Katayev, D., et al. (2022). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Angewandte Chemie International Edition, 61(19), e202117498. [Link]
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Goumont, R., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(7), 1046-1049. [Link]
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Jones, W. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 436-444. [Link]
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A Comparative Assessment of the Stability of Various Trifluoromethyl Ketones: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological properties of therapeutic candidates. Among these, the trifluoromethyl ketone (TFMK) moiety stands out for its unique electronic characteristics, often serving as a potent enzyme inhibitor by mimicking the tetrahedral transition state of substrate hydrolysis.[1][2] However, the inherent reactivity of the TFMK carbonyl group, while beneficial for its mechanism of action, also presents significant challenges in terms of chemical and metabolic stability. This guide provides a comprehensive comparative assessment of the stability of various TFMKs, offering field-proven insights and supporting experimental data to aid researchers in the rational design of more robust and efficacious molecules.
The Duality of Trifluoromethyl Ketone Reactivity and Stability
The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This heightened electrophilicity is the very basis of the TFMK's utility as a warhead in covalent or pseudo-covalent inhibitors, readily forming stable hemiacetal or hemiketal adducts with nucleophilic residues in enzyme active sites.[3] Paradoxically, this same reactivity makes TFMKs susceptible to various degradation pathways, primarily hydration and metabolic reduction.
A critical aspect of TFMK chemistry is the equilibrium between the ketone and its hydrate form (a gem-diol).[4] The stability of this hydrate is a key determinant of the overall stability of the TFMK. A more stable hydrate generally translates to increased resistance against metabolic reduction to the corresponding inactive trifluoromethyl alcohol, a major route of in vivo deactivation.[1][5]
Factors Influencing Trifluoromethyl Ketone Stability: A Comparative Analysis
The stability of a trifluoromethyl ketone is not an intrinsic constant but is profoundly influenced by its molecular architecture. Both electronic and steric factors play a crucial role in dictating its susceptibility to degradation.
Electronic Effects: The Power of Induction and Resonance
The electronic environment surrounding the TFMK moiety is a primary driver of its stability. The presence of additional electron-withdrawing groups in proximity to the carbonyl can significantly enhance the stability of the hydrate form, thereby increasing metabolic stability.[1][5]
Conversely, electron-donating groups can destabilize the hydrate and render the ketone more susceptible to reduction. This is particularly evident when comparing aryl and alkyl TFMKs. Aryl TFMKs, especially those bearing electron-withdrawing substituents on the aromatic ring, tend to exhibit greater stability than their alkyl counterparts. The delocalization of electron density within the aromatic system can modulate the electrophilicity of the carbonyl carbon.
Steric Hindrance: A Shield Against Degradation
Bulky substituents near the carbonyl group can sterically hinder the approach of nucleophiles, including water and reducing enzymes, thus enhancing the kinetic stability of the TFMK. This principle can be strategically employed in drug design to protect the TFMK warhead from off-target reactions and metabolic breakdown.
Comparative Stability Data
To provide a quantitative basis for comparison, the following table summarizes hypothetical stability data for a representative set of trifluoromethyl ketones under various stress conditions. It is important to note that these values are illustrative and actual stability will be highly dependent on the specific molecular context and experimental conditions.
| Compound ID | Structure | Type | Hydrolytic Half-Life (pH 7.4, 37°C) | Thermal Degradation (% after 24h at 60°C) | Metabolic Half-Life (Human Liver S9) |
| TFMK-1 | Acetyl trifluoromethane | Alkyl | 48 h | 15% | 25 min |
| TFMK-2 | Phenyl trifluoromethyl ketone | Aryl (unsubstituted) | 72 h | 10% | 45 min |
| TFMK-3 | 4-Nitrophenyl trifluoromethyl ketone | Aryl (electron-withdrawing) | 120 h | 5% | 90 min |
| TFMK-4 | 4-Methoxyphenyl trifluoromethyl ketone | Aryl (electron-donating) | 60 h | 12% | 35 min |
| TFMK-5 | tert-Butyl trifluoromethyl ketone | Alkyl (sterically hindered) | 96 h | 8% | 60 min |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols for Stability Assessment
To ensure the scientific integrity of stability assessments, standardized and validated protocols are paramount. The following section details robust methodologies for evaluating the hydrolytic, thermal, and metabolic stability of trifluoromethyl ketones.
Hydrolytic Stability Assessment
This protocol outlines a forced degradation study to determine the hydrolytic stability of a TFMK at different pH values.[6][7]
Workflow for Hydrolytic Stability Assessment
Caption: Workflow for assessing the hydrolytic stability of trifluoromethyl ketones.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution (e.g., 10 mM) of the test TFMK in a suitable organic solvent such as acetonitrile or DMSO.
-
Prepare aqueous buffer solutions at various pH levels (e.g., pH 2 with 0.01 N HCl, pH 7.4 with phosphate-buffered saline, and pH 10 with 0.01 N NaOH).
-
-
Incubation:
-
In separate vials, dilute the TFMK stock solution into each buffer to a final concentration of approximately 10-50 µM.
-
Incubate the vials in a temperature-controlled environment (e.g., 37°C or 50°C).
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples using a validated stability-indicating HPLC method. A common starting point is a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[8]
-
The degradation of the TFMK is monitored by the decrease in its peak area relative to the internal standard over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining TFMK concentration versus time.
-
The degradation rate constant (k) is the negative of the slope of this line.
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Thermal Stability Assessment
This protocol describes a method for evaluating the stability of TFMKs in the solid state or in solution at elevated temperatures.[9]
Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the metabolic stability of trifluoromethyl ketones.
Step-by-Step Methodology:
-
Preparation of Reaction Mixtures:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test TFMK (typically at a final concentration of 1 µM), and human liver S9 fractions (e.g., 1 mg/mL protein concentration).
-
Prepare a control reaction mixture without the NADPH cofactor.
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the reaction mixtures at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH to the test samples.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots from the reaction mixtures.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent TFMK remaining at each time point.
-
-
Data Analysis:
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent TFMK remaining versus time and fitting the data to a first-order decay model.
-
Conclusion and Future Perspectives
The stability of trifluoromethyl ketones is a multifaceted challenge that requires a deep understanding of the interplay between electronic and steric effects. By leveraging the principles outlined in this guide and employing the provided experimental protocols, researchers can make more informed decisions in the design and selection of TFMK-containing drug candidates. The strategic incorporation of stabilizing elements, such as adjacent electron-withdrawing groups and sterically demanding moieties, can significantly enhance the chemical and metabolic robustness of these valuable pharmacological agents. As our understanding of the enzymatic machinery responsible for TFMK metabolism continues to grow, so too will our ability to rationally design the next generation of highly stable and effective TFMK-based therapeutics.
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
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Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of Molecular Graphics and Modelling. [Link]
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Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry. [Link]
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Mobile phase composition in HPLC analysis. ResearchGate. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Avomeen. [Link]
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Safety Operating Guide
Navigating the Disposal of 1,1,1-Trifluoropentan-2-one: A Comprehensive Guide to Safety and Compliance
For the diligent researcher and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and care. The same meticulous approach must be extended to the entire lifecycle of these chemicals, including their final disposition. This guide provides an in-depth, procedural framework for the proper disposal of 1,1,1-Trifluoropentan-2-one, a fluorinated ketone, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to provide not just a set of instructions, but a self-validating system of protocols grounded in scientific principles and field-proven expertise.
Immediate Safety and Hazard Recognition: The First Line of Defense
Based on this information, this compound should be handled as a substance that is potentially flammable and may cause skin, eye, and respiratory irritation.[2][3][4] Therefore, the following immediate safety protocols are essential:
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat. For operations with a risk of splashing or aerosol generation, a face shield is also recommended.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Due to its potential flammability, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.
Table 1: Key Properties and Hazard Information for this compound and Analogs
| Property | Value (this compound) | Reference Analog Data |
| Molecular Formula | C₅H₇F₃O | N/A |
| Molecular Weight | 140.10 g/mol | N/A |
| CAS Number | 383-56-2 | N/A |
| Appearance | Likely a clear, colorless liquid | Clear, colorless liquid (1,1,1-Trifluoroacetone)[4][5] |
| Odor | No data available | Chloroform-like (1,1,1-Trifluoroacetone)[4][5] |
| Boiling Point | No data available | 22 °C (1,1,1-Trifluoroacetone)[4] |
| Flash Point | No data available | -23 °C (1,1,1-Trifluoroacetone)[6] |
| GHS Hazards (Presumed) | Flammable Liquid, Skin Irritant, Eye Irritant, Respiratory Irritant | Flammable Liquid (Category 1), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Acute Toxicity (Inhalation, Oral, Dermal) (1,1,1-Trifluoroacetone)[6] |
Waste Identification and Classification: A Regulatory Imperative
Proper disposal begins with correct waste identification. As a halogenated organic compound, this compound waste must be segregated from non-halogenated solvent waste streams. This is a critical step, as the disposal costs and methods for halogenated wastes are significantly different and more stringent.
Under the U.S. Environmental Protection Agency (EPA) regulations, spent halogenated solvents are often classified as "F-listed" hazardous wastes. Specifically, they may fall under the F002 waste code, which includes spent halogenated solvents such as tetrachloroethylene, methylene chloride, and 1,1,2-trichloro-1,2,2-trifluoroethane.[7] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[8]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from accumulation to final pickup by a licensed hazardous waste contractor.
Figure 1: Decision workflow for the disposal of this compound waste.
Waste Accumulation Protocol
-
Container Selection: Collect waste this compound in a designated, compatible container. High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting lid are recommended. Avoid metal containers, as some halogenated solvents can degrade to form acidic byproducts that may corrode the container.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is a mixture. The label should also include the date accumulation started.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be in a well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. The container must be kept closed at all times except when adding waste.
Spill Response Procedures
In the event of a spill, the response will depend on the volume and location of the release.
Small Spill (less than 1 liter and can be cleaned up in 10 minutes):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Contain the spill using a chemical spill kit. Apply an inert absorbent material, such as vermiculite, clay, or sand, starting from the outside of the spill and working inwards.[9]
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse. All materials used for cleanup should be placed in the hazardous waste container.
-
Documentation: Record the spill and cleanup procedure in the laboratory safety records.
Large Spill (greater than 1 liter or any spill you are not comfortable cleaning up):
-
Evacuate: Immediately evacuate the area and alert others to do the same.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Notify Authorities: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services (911). Provide them with the chemical name, quantity spilled, and the location.
-
Do Not Re-enter: Do not re-enter the area until it has been cleared by trained emergency responders.
Decontamination of Laboratory Equipment
Any laboratory equipment, including glassware, reaction vessels, and transfer tools, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable solvent in which this compound is soluble (e.g., acetone, ethanol), collecting the rinsate as halogenated hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[10][11]
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area before reuse.
For equipment being taken out of service, a formal decontamination certification may be required by your institution.[12][13]
Documentation and Record-Keeping
Accurate and complete documentation is a critical component of hazardous waste management. Ensure that all hazardous waste manifests are filled out correctly and that a copy is retained for your records. These records are essential for regulatory compliance and provide a historical account of the waste generated and disposed of by your laboratory.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Trifluoroacetone - Wikipedia. [Link]
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1,1,1-Trifluoro-2,4-pentanedione | C5H5F3O2 | CID 73943. PubChem. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. EPA. [Link]
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Spill Clean up Procedure. University of British Columbia. [Link]
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EPA HAZARDOUS WASTE CODES. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
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Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
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8 Steps to Handling a Lab Chemical Spill. American Pharmaceutical Review. [Link]
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Guide for Chemical Spill Response. American Chemical Society. [Link]
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1,1,1-Trifluoroacetone. Intersurfchem Solutions. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. EPA. [Link]
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Decontamination of laboratory areas. [Link]
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Best Practices for a Successful Lab Decontamination. Triumvirate Environmental. [Link]
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Current occupational exposure limits for Ontario workplaces under Regulation 833. Ontario.ca. [Link]
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1,1,1-Trifluoroacetone - Wikipedia. [Link]
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1,1,1-Trifluoro-4-hydroxypentan-2-one | C5H7F3O2 | CID 3461666. PubChem. [Link]
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Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
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Field Equipment Cleaning and Decontamination. U.S. EPA. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. EPA. [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. New Jersey Department of Health. [Link]
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Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. EPA. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
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Provisional Peer-Reviewed Toxicity Values for 1,1,1-Trifluoroethane (CASRN 420-46-2). U.S. EPA. [Link]
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2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986). International Agency for Research on Cancer. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1,1-Trifluoropentan-2-one
As researchers and developers at the forefront of scientific innovation, our most critical asset is our well-being. The responsible handling of reactive and hazardous chemicals is the bedrock of sustainable discovery. This guide provides an in-depth, experience-driven framework for the safe handling of 1,1,1-Trifluoropentan-2-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety.
Hazard Assessment: The 'Why' Behind the Protective Gear
Understanding the specific risks associated with this compound is fundamental to selecting the correct PPE. Its hazard profile is multifaceted, demanding a multi-layered defense strategy. Based on available safety data for the compound and structurally similar fluorinated ketones, the primary hazards are:
-
Flammability: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][2] These vapors may be heavier than air, allowing them to travel to a distant ignition source and "flash back."[3][4] This necessitates stringent control of ignition sources and the use of equipment designed to prevent static discharge.[1][5][6]
-
Acute Toxicity (Inhalation, Dermal, Ingestion): The substance is classified as harmful if inhaled, if it comes into contact with the skin, or if swallowed.[1][2][6] This broad toxicological profile means that all routes of exposure must be sealed off.
-
Respiratory Irritation: Inhalation can cause irritation to the respiratory tract.[1][5] High concentrations have the potential to cause dizziness, suffocation, or central nervous system depression.[5]
-
Skin and Eye Irritation/Damage: Direct contact causes skin irritation and can lead to serious eye irritation or damage.[1][5] Some related compounds are noted to cause chemical conjunctivitis or corneal damage.[5]
-
Hazardous Combustion Products: In a fire, thermal decomposition can release highly toxic and corrosive gases, such as hydrogen fluoride.[4][7]
This assessment makes it clear that PPE is not merely a suggestion but an operational necessity to mitigate clearly defined risks.
Core PPE Requirements: A Multi-layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed. The following sections detail the minimum requirements for handling this compound.
Eye and Face Protection
The eyes are highly susceptible to damage from splashes and vapors.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory for all work involving this chemical.
-
Elevated Risk Scenarios: When transferring volumes greater than 100 mL, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8] This combination provides a robust barrier against direct liquid contact and aerosol exposure.
Skin and Body Protection
Given the risk of dermal toxicity and irritation, skin protection is paramount.
-
Hand Protection: Chemically resistant gloves are required. While nitrile gloves may be suitable for incidental contact, it is crucial to consult the glove manufacturer's compatibility data for breakthrough time and permeation rates. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber or Viton™) should be considered. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your hands.
-
Body Protection: A flame-resistant laboratory coat is the minimum standard. For larger-scale operations or when responding to a spill, a chemically resistant apron or suit is necessary to protect against significant contamination.[9] All protective clothing should be removed immediately if it becomes contaminated.[7]
Respiratory Protection
The inhalation hazard necessitates careful management of airborne vapors.
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.[4]
-
When Respirators are Required: In situations where engineering controls are insufficient or during a significant spill or leak, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is typically required.[5][10] For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is the only acceptable option. All personnel required to wear respirators must be part of a formal respiratory protection program that includes medical evaluation, fit testing, and training, compliant with OSHA 29 CFR 1910.134.[10]
Data-Driven PPE Selection Protocol
To simplify the decision-making process, the following table summarizes the required PPE for different operational scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<100mL in Fume Hood) | Chemical Splash Goggles | Single pair of appropriate chemical-resistant gloves (e.g., Nitrile). | Flame-Resistant Lab Coat | Not required if fume hood is certified and functioning properly. |
| Bulk Transfer / Weighing (>100mL) | Chemical Splash Goggles and a Face Shield | Double-gloved with appropriate chemical-resistant gloves. | Chemical-Resistant Apron worn over a Flame-Resistant Lab Coat. | Recommended: NIOSH-approved respirator with organic vapor cartridges. |
| Spill Cleanup / Emergency Response | Chemical Splash Goggles and a Face Shield | Heavy-duty chemical-resistant gloves (e.g., Butyl Rubber). | Full chemical-resistant suit or gown. | Required: NIOSH-approved respirator with organic vapor cartridges or SCBA for large/unknown spills. |
The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
A safety protocol is only as strong as its execution, including the stages before and after chemical handling.
Step-by-Step PPE Donning and Doffing Procedure
-
Inspection: Before donning, visually inspect all PPE for damage, degradation, or contamination.
-
Donning Sequence:
-
Put on lab coat or chemical suit.
-
Put on inner pair of gloves (for double-gloving).
-
Put on respirator (if required), and perform a user seal check.
-
Put on chemical splash goggles and face shield.
-
Put on outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Removal) Sequence - The Clean-to-Dirty Principle:
-
Remove the outer, most contaminated gloves first.
-
Remove the face shield and goggles, handling them by the straps.
-
Remove the lab coat or apron, rolling it away from the body to contain contaminants.
-
Remove the inner gloves.
-
Remove respirator (if used).
-
IMMEDIATELY wash hands thoroughly with soap and water.[5]
-
Disposal of Contaminated PPE
-
Single-Use Items: All disposable PPE, such as gloves and absorbent pads used for cleanup, must be considered hazardous waste.[7] Seal them in a labeled, vapor-tight plastic bag or container for disposal according to your institution's hazardous waste protocols.[2][7]
-
Reusable Items: Non-disposable items like goggles, face shields, and chemically resistant suits must be decontaminated thoroughly after use. Follow your institution's specific procedures for decontamination.
-
Chemical Waste: Unused this compound and contaminated materials must be disposed of as hazardous waste.[2][10] Do not pour down the drain.[2] Store in a tightly closed, properly labeled container in a cool, well-ventilated area designated for flammable waste.[1][5]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a resilient and trustworthy safety culture that protects you, your colleagues, and the integrity of your research.
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Fluorotoluene - HAZARD SUMMARY. New Jersey Department of Health. [Link]
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1,1,1 Trifluoro 2,4 Pentanedione | PDF | Safety | Toxicology. Scribd. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
